1-(2-Hydroxy-6-methoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-6-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)9-7(11)4-3-5-8(9)12-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENLHUMCIOWYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220567 | |
| Record name | 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-23-1 | |
| Record name | 1-(2-Hydroxy-6-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | |
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| Record name | 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(2-HYDROXY-6-METHOXYPHENYL)ETHAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5VQG8968N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone, a key aromatic ketone also known as 2'-Hydroxy-6'-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the causality behind experimental choices and integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D-correlational). The narrative emphasizes a self-validating system of analysis, where orthogonal techniques are synergistically employed to build an unambiguous structural assignment, grounded in authoritative data and established spectroscopic principles.
Introduction and Foundational Analysis
This compound (Figure 1) is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its unambiguous structural verification is paramount for ensuring the integrity of subsequent research and development, particularly in fields where precise molecular architecture dictates biological activity or material properties.
The first step in any structural elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, and elemental analysis confirms the elemental composition.
-
Molecular Formula: C₉H₁₀O₃[2]
-
Degree of Unsaturation: A calculation based on the molecular formula ((2C + 2 + N - H - X)/2) yields a value of 5. This indicates the presence of a benzene ring (4 degrees of unsaturation) and one additional double bond, which is accounted for by the ketone's carbonyl group.
This foundational data sets the stage for a detailed spectroscopic investigation to map the connectivity of the atoms.
A Multi-Faceted Spectroscopic Approach: Building the Structure Piece by Piece
No single technique provides the complete structural picture. True confidence in elucidation comes from the confluence of data from multiple, orthogonal analytical methods. Our workflow is designed to first identify functional groups (IR), then determine molecular mass and fragmentation patterns (MS), and finally, to map the precise atomic connectivity (NMR).
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Key Observations:
-
~3400-3200 cm⁻¹ (Broad): This absorption is characteristic of an O-H stretching vibration from a hydroxyl group. The broad nature of this peak is a critical piece of evidence, suggesting the hydroxyl proton is involved in hydrogen bonding. In this molecule, a strong intramolecular hydrogen bond exists between the phenolic hydroxyl group and the adjacent carbonyl oxygen.[3]
-
~1620 cm⁻¹: This intense absorption corresponds to the C=O (carbonyl) stretching of the ketone. The frequency is lower than that of a typical aromatic ketone (~1685 cm⁻¹) due to conjugation with the aromatic ring and, more significantly, the intramolecular hydrogen bond which weakens the C=O bond, shifting its absorption to a lower wavenumber.[4]
-
~1600-1450 cm⁻¹: These absorptions are due to C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ & ~1050 cm⁻¹: These bands are indicative of C-O stretching vibrations, corresponding to the aryl-ether and the phenol C-O bonds, respectively.
The IR spectrum rapidly confirms the presence of the hydroxyl, ketone, methoxy, and aromatic ring functionalities, validating the components suggested by the molecular formula.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.[5]
-
Molecular Ion (M⁺) Peak: The spectrum shows a clear molecular ion peak at an m/z (mass-to-charge ratio) of 166, confirming the molecular weight of 166.17 g/mol .[2]
-
Key Fragmentation Patterns:
-
m/z 151 (M-15): This prominent peak arises from the loss of a methyl radical (•CH₃), a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
m/z 123 (M-43): This peak corresponds to the loss of an acetyl radical (•COCH₃) via cleavage of the bond between the carbonyl carbon and the aromatic ring. This is a characteristic fragmentation for acetophenones.
-
The fragmentation data strongly supports the presence of both a methoxy group and an acetyl group attached to the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.
| Signal (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet | 1H | Ar-OH | The extreme downfield shift is characteristic of a phenolic proton involved in a strong intramolecular hydrogen bond with a carbonyl group, which significantly deshields it.[3] |
| 7.35 | Triplet | 1H | H-4' | This proton is coupled to both H-3' and H-5', resulting in a triplet. Its downfield position is typical for an aromatic proton. |
| 6.45 | Doublet | 1H | H-5' or H-3' | Coupled to the H-4' proton, appearing as a doublet. |
| 6.40 | Doublet | 1H | H-3' or H-5' | Coupled to the H-4' proton, appearing as a doublet. The similar chemical shifts for H-3' and H-5' are expected due to their positions relative to the substituents. |
| 3.90 | Singlet | 3H | -OCH₃ | This singlet integrating to 3 protons is in the typical region for a methoxy group attached to an aromatic ring. |
| 2.60 | Singlet | 3H | -COCH₃ | A singlet integrating to 3 protons in the chemical shift range for a methyl group adjacent to a carbonyl. |
The ¹³C NMR spectrum indicates the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.
| Signal (ppm) | Carbon Type | Assignment | Rationale |
| 204.0 | C | C =O | The downfield chemical shift is characteristic of a ketone carbonyl carbon. |
| 162.5 | C | C-2' | Quaternary carbon attached to the hydroxyl group. Its downfield shift is due to the electronegative oxygen. |
| 159.0 | C | C-6' | Quaternary carbon bonded to the methoxy group. |
| 135.0 | CH | C-4' | Aromatic CH carbon. |
| 115.0 | C | C-1' | The quaternary carbon to which the acetyl group is attached. |
| 106.0 | CH | C-5' | Aromatic CH carbon, shifted upfield due to the ortho/para directing effects of the OH and OCH₃ groups. |
| 101.5 | CH | C-3' | Aromatic CH carbon, also shifted upfield. |
| 56.0 | CH₃ | -OC H₃ | Typical chemical shift for a methoxy carbon. |
| 33.0 | CH₃ | -COC H₃ | Chemical shift for a methyl carbon attached to a carbonyl group. |
While 1D NMR provides a list of parts, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) show how they are connected. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away, which is instrumental in piecing together the molecular skeleton.
Key HMBC Correlations:
-
Acetyl Protons (2.60 ppm) to Carbonyl Carbon (204.0 ppm) and C-1' (115.0 ppm): This definitively proves the acetyl group is attached to the C-1' position of the ring.
-
Methoxy Protons (3.90 ppm) to C-6' (159.0 ppm): This confirms the methoxy group is attached to the C-6' position.
-
Aromatic Proton H-4' (7.35 ppm) to C-2' (162.5 ppm) and C-6' (159.0 ppm): These correlations link the middle of the aromatic ring to the two substituent-bearing carbons, confirming the 1,2,6-substitution pattern.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating data from multiple spectroscopic techniques, we have achieved an unambiguous structural elucidation of this compound.
-
IR confirmed the presence of OH, C=O, OCH₃, and aromatic ring functional groups and provided evidence for strong intramolecular hydrogen bonding.
-
MS confirmed the molecular weight and showed fragmentation patterns consistent with the loss of methyl and acetyl groups.
-
¹H and ¹³C NMR provided a complete census of the hydrogen and carbon environments.
-
2D NMR (HMBC) served as the final arbiter, unequivocally establishing the connectivity of the atoms and confirming the 1-acetyl, 2-hydroxy, 6-methoxy substitution pattern on the benzene ring.
This multi-faceted approach represents a robust and self-validating methodology, ensuring the highest degree of confidence in the final structural assignment, a critical requirement for any advanced scientific or developmental application.
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.
4.1 NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire data on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans.
-
HMBC Acquisition: Utilize a standard gradient-selected HMBC pulse sequence, optimized for a J-coupling of 8 Hz to detect 2- and 3-bond correlations.
4.2 Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC inlet.
-
Ionization: Use a standard electron impact (EI) source with an ionization energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and relevant fragments.
4.3 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire at least 16 scans for a good signal-to-noise ratio.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- The Royal Society of Chemistry. (2021). Supporting Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69709, 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568).
- National Institute of Standards and Technology. (n.d.). 2'-Hydroxy-6'-methoxyacetophenone, TBDMS derivative. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 2'-Hydroxy-6'-methoxyacetophenone, TBDMS derivative. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24135, 2',6'-Dihydroxy-4'-methoxyacetophenone.
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2'-Hydroxy-6'-methoxyacetophenone chemical properties
An In-depth Technical Guide to 2'-Hydroxy-6'-methoxyacetophenone
Authored by a Senior Application Scientist
Introduction
2'-Hydroxy-6'-methoxyacetophenone (CAS No. 703-23-1) is an aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Characterized by a hydroxyl group and a methoxy group positioned ortho and meta, respectively, to an acetyl group on a benzene ring, this compound's unique substitution pattern dictates its reactivity and utility. Its structure provides a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
2'-Hydroxy-6'-methoxyacetophenone is a yellow crystalline powder at room temperature.[1][2] The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen significantly influences its physical properties, such as its melting point and spectroscopic characteristics. A summary of its core physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [4] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 58-60 °C | [1][2][3] |
| Boiling Point | 141 °C at 16 mmHg | [1][2][3] |
| Density | 1.158 g/cm³ | [2][3] |
| pKa (Predicted) | 9.79 ± 0.10 | [2][3] |
| LogP (Estimated) | 2.390 | [2] |
| CAS Number | 703-23-1 | [4] |
| BRN | 1869049 | [2][3] |
Spectroscopic Analysis
The structural confirmation of 2'-Hydroxy-6'-methoxyacetophenone is unequivocally established through a combination of spectroscopic techniques. The data presented here are archetypal for this molecule.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides a clear map of the proton environment. A distinctive feature is the significant downfield shift of the hydroxyl proton, a direct consequence of strong intramolecular hydrogen bonding with the adjacent carbonyl group.
-
δ 13.23 (1H, s): This singlet corresponds to the phenolic hydroxyl (-OH) proton.[1] Its extreme deshielding confirms its involvement in a strong hydrogen bond.
-
δ 7.33 (1H, t, J = 8.0 Hz): A triplet representing the aromatic proton para to the hydroxyl group.[1]
-
δ 6.56 (1H, dd, J = 8.0, 1.0 Hz): A doublet of doublets for one of the aromatic protons ortho to the hydroxyl group.[1]
-
δ 6.39 (1H, dd, J = 8.0, 1.0 Hz): A doublet of doublets for the other aromatic proton, which is ortho to the acetyl group.[1]
-
δ 3.90 (3H, s): This singlet is assigned to the three protons of the methoxy (-OCH₃) group.[1][5]
-
δ 2.67 (3H, s): A singlet corresponding to the three protons of the acetyl (-COCH₃) group.[1][5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum complements the proton data, identifying all nine unique carbon atoms in the molecule.
-
δ 205.1: The carbonyl carbon (C=O) of the ketone.[1]
-
δ 164.6, 161.5: Aromatic carbons directly attached to the oxygen atoms (-C-OH and -C-OCH₃).[1]
-
δ 136.0: The aromatic methine carbon (-CH).[1]
-
δ 111.3, 110.7, 101.1: The remaining aromatic carbons.[1]
-
δ 55.6: The methoxy group carbon (-OCH₃).[1]
-
δ 33.7: The acetyl methyl carbon (-COCH₃).[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule. The position of the carbonyl stretch is particularly informative.
-
~3110 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.[1]
-
~1623-1630 cm⁻¹: C=O stretching vibration of the ketone.[1][5] The frequency is lower than that of a typical aryl ketone (~1690 cm⁻¹) due to conjugation with the aromatic ring and the strong intramolecular hydrogen bond, which weakens the C=O double bond.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of the compound.
-
m/z 166 (M⁺): This peak corresponds to the molecular ion, confirming the molecular formula C₉H₁₀O₃.[1]
-
m/z 83: A prominent fragment in the spectrum.[1]
Synthesis Methodologies
The synthesis of 2'-Hydroxy-6'-methoxyacetophenone can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Method 1: Selective Methylation of 2,6-Dihydroxyacetophenone
This is a direct and commonly employed method that involves the selective methylation of one of the two hydroxyl groups of 2,6-dihydroxyacetophenone.[1][3]
Causality and Experimental Rationale
The protocol relies on the differential acidity of the two phenolic protons, though in this symmetrical molecule, statistical mono-methylation is achieved by controlling stoichiometry. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, forming a phenoxide ion. This nucleophile then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation. Using one equivalent of the methylating agent favors the formation of the mono-methylated product.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dihydroxyacetophenone (10.00 g) and anhydrous acetone (80 mL).[3] Stir for 5 minutes to dissolve.
-
Base Addition: Add anhydrous potassium carbonate (9.99 g) to the solution and stir for 10 minutes.[3]
-
Methylation: Add dimethyl sulfate (9.12 g) dropwise over 30 minutes using a constant pressure dropping funnel.[3]
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.[3]
-
Work-up: Cool the reaction to room temperature. Carefully adjust the pH to 2 with hydrochloric acid.[3]
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with water and saturated brine.[3]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography (e.g., petroleum ether:ethyl acetate = 10:1) to yield the pure product.[3]
Method 2: Organometallic Route from 3-Methoxyphenol
An alternative, elegant synthesis involves a directed ortho-metallation strategy, offering excellent regioselectivity.[5]
Causality and Experimental Rationale
This route begins with 3-methoxyphenol. The hydroxyl group must first be protected (e.g., as an ethyl vinyl ether) to prevent it from reacting with the strong base. The protected phenol is then treated with butyllithium (BuLi), which selectively removes a proton at the 2-position (ortho to the protected hydroxyl group), guided by the directing effect of the ether oxygen. The resulting aryllithium species is then transmetallated with zinc chloride (ZnCl₂) to form a more stable and less reactive organozinc compound. This intermediate undergoes a palladium-catalyzed Negishi-type coupling with acetyl chloride to introduce the acetyl group. Finally, acidic work-up removes the protecting group to yield the target molecule. This multi-step process provides the product in a high overall yield of 66%.[5]
Applications in Research and Drug Development
2'-Hydroxy-6'-methoxyacetophenone is not merely a laboratory curiosity; it is a valuable building block for synthesizing a range of compounds with significant biological activity.
-
Flavonoid Synthesis: It is a key starting material for the synthesis of flavonoids, such as 5-methoxyflavone and 5,6-dihydroxyflavone.[1][2][6] Flavonoids are a class of natural products known for their diverse pharmacological properties, including antioxidant and anti-inflammatory effects.
-
Anticancer Agent Development: The molecule has been utilized in the synthesis of novel aminopyrazole compounds.[1][2] These derivatives have been shown to act as inhibitors of Checkpoint kinase 1 (Chk1), a critical enzyme in cell cycle regulation, making them promising candidates for cancer therapy.[1][2] Furthermore, related structures have been explored as potential androgen receptor antagonists.[2]
-
Scaffold for Bioactive Molecules: The hydroxyacetophenone core is present in many natural and synthetic compounds with demonstrated biological potential. While direct data on 2'-Hydroxy-6'-methoxyacetophenone is specific, structurally similar molecules are known to inhibit enzymes like urease, xanthine oxidase, and mTOR, and exhibit antimicrobial properties.[7][8] This highlights the value of this chemical scaffold as a starting point for developing new therapeutic agents.
Conclusion
2'-Hydroxy-6'-methoxyacetophenone is a well-characterized aromatic ketone with a rich chemical profile. Its defined physicochemical properties and unambiguous spectroscopic signature make it a reliable compound for synthetic applications. The availability of robust synthesis protocols, coupled with its proven utility as a precursor to complex flavonoids and potential anticancer agents, solidifies its importance in modern organic synthesis and medicinal chemistry. This guide provides the foundational technical knowledge necessary for researchers to effectively utilize this versatile intermediate in their scientific endeavors.
References
- 2'-Hydroxy-6'-methoxyacetophenone. ChemBK. [Link]
- Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (1995). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications, 25(2), 149-155.
- 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135. PubChem. [Link]
- Preparation of hydroxyacetophenones via the Fries rearrangement. A: General scheme of the Fries rearrangement of aromatic esters....
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- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Hydroxy-6-methoxyacetophenone (CAS: 703-23-1)
This guide offers a comprehensive technical overview of 2-Hydroxy-6-methoxyacetophenone, a significant aromatic ketone for professionals in research, and pharmaceutical development. This document delves into its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its applications as a pivotal intermediate in the synthesis of various organic compounds.
Chemical Identity and Physical Properties
2-Hydroxy-6-methoxyacetophenone, with the CAS number 703-23-1, is a substituted aromatic ketone. Its structure is characterized by an acetophenone core with a hydroxyl group at the 2-position and a methoxy group at the 6-position of the phenyl ring.[1] This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group is a key feature influencing its properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | [1][3] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 141 °C at 16 mmHg | [1] |
| CAS Number | 703-23-1 | |
| InChI Key | UENLHUMCIOWYQN-UHFFFAOYSA-N | |
| SMILES | COc1cccc(O)c1C(C)=O |
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-Hydroxy-6-methoxyacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The spectrum of 2-Hydroxy-6-methoxyacetophenone typically exhibits distinct signals for the aromatic protons, the methoxy group protons, the acetyl group protons, and the phenolic hydroxyl proton. The downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the acetyl group characteristically appears at a significant downfield shift.
A representative, though not explicitly assigned, set of ¹³C NMR data for a similar methoxyacetophenone structure shows signals for the carbonyl carbon, aromatic carbons, and the methyl carbons of the acetyl and methoxy groups.[4] For 2-methoxyacetophenone, characteristic peaks are observed for the carbonyl, aromatic, and methyl carbons.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxy-6-methoxyacetophenone displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3500 cm⁻¹ is typically observed for the O-H stretching of the intramolecularly hydrogen-bonded phenolic hydroxyl group. A strong absorption band around 1620-1640 cm⁻¹ is attributed to the C=O stretching of the conjugated ketone. Bands corresponding to C-O stretching of the methoxy group and aromatic C-H and C=C stretching are also present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2-Hydroxy-6-methoxyacetophenone is expected to show a molecular ion peak (M⁺) at m/z 166.
Proposed Fragmentation Pathway:
The fragmentation of the molecular ion is a key indicator of its structure. Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group.[5][6]
Caption: Proposed major fragmentation pathways for 2-Hydroxy-6-methoxyacetophenone in EI-MS.
Synthesis of 2-Hydroxy-6-methoxyacetophenone
Several synthetic routes have been developed for the preparation of 2-Hydroxy-6-methoxyacetophenone, each with its own advantages and considerations.
Selective O-Methylation of 2,6-Dihydroxyacetophenone
A common and efficient method involves the selective mono-methylation of 2,6-dihydroxyacetophenone. The challenge in this synthesis is to achieve methylation of only one of the two hydroxyl groups. This can be controlled by careful selection of the methylating agent, base, and reaction conditions.
Reaction Scheme:
Caption: Synthesis of 2-Hydroxy-6-methoxyacetophenone via selective O-methylation.
Detailed Experimental Protocol:
This protocol is adapted from a general procedure for the methylation of dihydroxyacetophenones.[3]
Materials:
-
2,6-Dihydroxyacetophenone
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-dihydroxyacetophenone (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add anhydrous potassium carbonate (1.1 eq) to the solution and stir the suspension.
-
Add dimethyl sulfate (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Hydroxy-6-methoxyacetophenone.
Causality in Experimental Choices:
-
Potassium Carbonate as a Base: A mild base like K₂CO₃ is used to selectively deprotonate the more acidic phenolic hydroxyl group, facilitating mono-methylation and minimizing the formation of the di-methylated byproduct.
-
Acetone as Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Stoichiometry of Reagents: Using a slight excess of the methylating agent ensures complete conversion of the starting material, while a large excess is avoided to prevent di-methylation.
Organometallic Synthesis Route
An alternative approach involves an organometallic route starting from 3-methoxyphenol. This method offers a different synthetic strategy and can be advantageous in certain contexts.
Reaction Scheme:
Caption: Organometallic synthesis of 2-Hydroxy-6-methoxyacetophenone.
This method involves the protection of the hydroxyl group of 3-methoxyphenol, followed by directed ortho-metalation, transmetalation to an organozinc species, and subsequent palladium-catalyzed acylation.
Applications in Research and Drug Development
2-Hydroxy-6-methoxyacetophenone is a valuable building block in organic synthesis, particularly for the preparation of flavonoids and other biologically active molecules.[7]
Synthesis of Flavonoids
Flavonoids are a class of natural products with a wide range of pharmacological activities. 2-Hydroxy-6-methoxyacetophenone serves as a key precursor for the synthesis of various substituted flavones. For instance, it has been utilized in the synthesis of 5-methoxyflavone.[7]
Intermediate for Pharmaceutical Agents
The structural motif of 2-Hydroxy-6-methoxyacetophenone is present in or can be elaborated to form various compounds with potential therapeutic applications. Its derivatives have been investigated for their biological activities, although comprehensive data on the parent compound is limited. Structurally related acetophenones have shown a range of biological effects, including antioxidant and anti-inflammatory properties.[8][9] For example, 2',4',6'-trihydroxy-α-p-methoxyphenylacetophenone has demonstrated potent anti-inflammatory properties.[10] While not a direct measure of the title compound's activity, this suggests that the substituted acetophenone scaffold is a promising area for drug discovery.
Safety and Handling
2-Hydroxy-6-methoxyacetophenone is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Hydroxy-6-methoxyacetophenone is a versatile and important chemical intermediate with well-defined physical and spectroscopic properties. The synthetic routes to this compound, particularly selective O-methylation and organometallic strategies, are well-established, providing researchers with reliable methods for its preparation. Its primary value in the scientific community lies in its utility as a precursor for the synthesis of flavonoids and other potentially bioactive molecules. This guide provides a solid foundation of technical information to support the research and development endeavors of scientists working with this compound.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, August 29).
- ChemBK. (n.d.). 2'-Hydroxy-6'-methoxyacetophenone.
- PubMed. (2000). Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra.
- Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones.
- Human Metabolome Database. (n.d.). Showing metabocard for 2',4'-Dihydroxy-6'-methoxyacetophenone (HMDB0041270).
- PubChem. (n.d.). 2',6'-Dihydroxy-4'-methoxyacetophenone.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2,6-DIHYDROXY-4-METHOXY-ACETOPHENONE-2-O-BETA-D-RUTINOSIDE - Optional[13C NMR] - Chemical Shifts.
- PubMed Central (PMC). (2022, June 22). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes.
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An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone from Resorcinol
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone, a valuable chemical intermediate, starting from the readily available precursor, resorcinol. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering field-proven insights and robust methodologies.
Introduction: The Significance of this compound
This compound, also known as 2'-Hydroxy-6'-methoxyacetophenone, is a key building block in the synthesis of a variety of more complex organic molecules. Its structural features, including a nucleophilic phenolic hydroxyl group and a reactive ketone, make it a versatile precursor for the construction of heterocyclic compounds, such as flavones and chromones, which are classes of compounds with significant biological and pharmaceutical activities. An efficient and selective synthetic route from an inexpensive starting material like resorcinol is therefore of considerable interest.
Synthetic Strategy: A Two-Step Approach from Resorcinol
While several synthetic strategies could be envisioned for the transformation of resorcinol to this compound, a direct acylation of resorcinol followed by selective methylation presents significant challenges in controlling regioselectivity. A more robust and higher-yielding approach involves a two-step sequence:
-
Selective Mono-methylation of Resorcinol: The first step focuses on the selective methylation of one of the two hydroxyl groups of resorcinol to yield 3-methoxyphenol (resorcinol monomethyl ether). This transformation is crucial for directing the subsequent acylation to the desired position.
-
Ortho-selective Acylation of 3-Methoxyphenol: The second step involves the introduction of an acetyl group at the position ortho to the remaining hydroxyl group of 3-methoxyphenol. An organometallic approach provides excellent regiocontrol for this key transformation.
This two-step pathway, illustrated below, offers a reliable and scalable method for the synthesis of the target molecule.
Caption: Overall synthetic workflow from Resorcinol to the target product.
PART 1: Selective Mono-methylation of Resorcinol to 3-Methoxyphenol
The selective mono-methylation of resorcinol is a critical step that leverages the differential reactivity of the two hydroxyl groups under controlled conditions. The use of a phase-transfer catalyst has been shown to significantly improve the yield and selectivity of this reaction.[1]
Causality Behind Experimental Choices:
The choice of dimethyl sulfate as the methylating agent is based on its high reactivity and commercial availability. The reaction is performed in a biphasic toluene-water system with sodium hydroxide as the base. The base deprotonates the phenolic hydroxyl groups of resorcinol, forming the more nucleophilic phenoxide ions. The challenge lies in preventing di-methylation. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the dimethyl sulfate resides, thereby promoting a controlled reaction at the interface and enhancing the rate of the desired mono-methylation.[1] The reaction temperature is maintained at 80°C to ensure a reasonable reaction rate without promoting undesired side reactions.[2]
Experimental Protocol: Synthesis of 3-Methoxyphenol
Materials:
-
Resorcinol (11.0 g, 0.1 mol)
-
Tetrabutylammonium bromide (TBAB) (0.5 g)
-
Toluene (50 mL)
-
2 M Sodium hydroxide solution (50 mL)
-
Dimethyl sulfate (15.1 g, 0.12 mol)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add resorcinol (11.0 g), tetrabutylammonium bromide (0.5 g), toluene (50 mL), and 2 M sodium hydroxide solution (50 mL).[1]
-
Heat the mixture to 80°C with stirring.[2]
-
Slowly add dimethyl sulfate (15.1 g) dropwise to the reaction mixture over a period of 30 minutes.[2]
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.[2]
-
Cool the reaction mixture to room temperature and carefully adjust the pH to weakly acidic with glacial acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (25 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield pure 3-methoxyphenol.[2]
| Parameter | Value | Reference |
| Starting Material | Resorcinol | [1][2] |
| Methylating Agent | Dimethyl Sulfate | [1][2][3] |
| Base | Sodium Hydroxide | [1] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | [1] |
| Solvent System | Toluene-Water | [1][2] |
| Reaction Temperature | 80°C | [2] |
| Reaction Time | 8 hours | [2] |
| Typical Yield | ~66% | [2] |
Table 1: Summary of optimized conditions for the selective mono-methylation of resorcinol.
PART 2: Ortho-selective Acylation of 3-Methoxyphenol
The introduction of the acetyl group at the C2 position of 3-methoxyphenol requires a highly selective method to avoid acylation at other positions on the electron-rich aromatic ring. A direct Friedel-Crafts acylation is likely to yield a mixture of isomers. An organometallic approach, involving a directed ortho-metallation, offers a superior level of control.[4]
Causality Behind Experimental Choices:
This strategy involves the protection of the acidic phenolic proton to allow for a clean ortho-lithiation. Ethyl vinyl ether is used as a protecting group for the hydroxyl function. The protected 3-methoxyphenol is then treated with butyllithium, a strong base, which selectively removes a proton from the C2 position, directed by the methoxy group. The resulting aryllithium species is then transmetallated with zinc chloride to form a more stable and less reactive organozinc compound. This organozinc reagent undergoes a palladium-catalyzed cross-coupling reaction with acetyl chloride to introduce the acetyl group specifically at the C2 position. The final step is the deprotection of the hydroxyl group under acidic conditions to yield the target molecule.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methoxyphenol
-
Ethyl vinyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc chloride (ZnCl₂) solution in ether
-
Acetyl chloride (AcCl)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
This procedure is based on the organometallic route described by Mincheva et al. and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]
-
Protection of 3-Methoxyphenol: Protect the hydroxyl group of 3-methoxyphenol with ethyl vinyl ether according to standard procedures to form 1-ethoxyethyl-3-methoxyphenyl ether.
-
Ortho-lithiation and Transmetallation:
-
To a solution of the protected 3-methoxyphenol in anhydrous THF at room temperature, add a solution of n-BuLi in hexanes dropwise. Stir the resulting yellow solution for 2 hours.[4]
-
To this solution, add a solution of ZnCl₂ in ether dropwise with stirring. Continue stirring for 1 hour to ensure complete formation of the organozinc compound.[4]
-
-
Palladium-Catalyzed Acylation:
-
Cool the reaction mixture to 0°C.
-
In a separate flask, prepare a mixture of Pd(PPh₃)₂Cl₂ in toluene.
-
Add THF, acetyl chloride, and the palladium catalyst mixture to the organozinc solution.[4]
-
-
Deprotection and Work-up:
-
After the reaction is complete (monitored by TLC), quench the reaction by the dropwise addition of dilute HCl in methanol.
-
Add brine and ether, and separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound as a crystalline solid.[4]
| Parameter | Value | Reference |
| Starting Material | 3-Methoxyphenol | [4] |
| Key Reagents | n-BuLi, ZnCl₂, Acetyl Chloride | [4] |
| Catalyst | Pd(PPh₃)₂Cl₂ | [4] |
| Key Steps | Protection, Ortho-lithiation, Transmetallation, Acylation, Deprotection | [4] |
| Typical Overall Yield | ~66% (from 3-methoxyphenol) | [4] |
Table 2: Key parameters for the ortho-selective acylation of 3-methoxyphenol.
Conclusion
The synthesis of this compound from resorcinol is efficiently achieved through a two-step sequence involving the selective mono-methylation of resorcinol to 3-methoxyphenol, followed by a directed ortho-acylation. This approach provides a high degree of regioselectivity and results in good overall yields. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to equip researchers with the necessary information to successfully perform this synthesis in a laboratory setting.
References
- Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (1995). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications, 25(2), 149-155.
Sources
A Deep Dive into the Spectroscopic Signature of 2'-Hydroxy-6'-methoxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Structural Significance of 2'-Hydroxy-6'-methoxyacetophenone
2'-Hydroxy-6'-methoxyacetophenone, with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a substituted acetophenone featuring both a hydroxyl and a methoxy group on the aromatic ring, ortho to the acetyl group.[1][2] This unique substitution pattern gives rise to distinct electronic and steric effects that are directly reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the molecule's identity, assessing its purity, and elucidating its role in various chemical transformations. This guide will walk you through the expected NMR, IR, and MS data, providing the scientific rationale behind the predicted spectral features.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 2'-Hydroxy-6'-methoxyacetophenone, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the acetyl methyl protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the acetyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | ~12.0 - 13.0 | Singlet (broad) | - | 1H |
| H-5' | ~7.30 | Triplet | ~8.0 | 1H |
| H-3' | ~6.40 | Doublet | ~8.0 | 1H |
| H-4' | ~6.20 | Doublet | ~8.0 | 1H |
| -OCH₃ | ~3.90 | Singlet | - | 3H |
| -COCH₃ | ~2.60 | Singlet | - | 3H |
Causality Behind the Chemical Shifts:
-
Hydroxyl Proton: The significant downfield shift of the hydroxyl proton is a hallmark of strong intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This deshielding effect is a key diagnostic feature.
-
Aromatic Protons: The electron-donating hydroxyl and methoxy groups cause a general upfield shift of the aromatic protons compared to unsubstituted acetophenone. The H-5' proton, situated between the two electron-donating groups, is expected to be the most deshielded of the aromatic protons. The H-3' and H-4' protons will be shifted further upfield.
-
Methoxy and Acetyl Protons: The methoxy and acetyl protons are expected to appear as sharp singlets at their characteristic chemical shifts.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon-13 NMR spectrum will provide a detailed map of the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~204 |
| C-2' | ~165 |
| C-6' | ~162 |
| C-4' | ~135 |
| C-1' | ~110 |
| C-5' | ~105 |
| C-3' | ~101 |
| -OCH₃ | ~56 |
| -COCH₃ | ~32 |
Expert Insights on Carbon Chemical Shifts:
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift, typical for ketones.
-
Aromatic Carbons: The carbons directly attached to the oxygen atoms (C-2' and C-6') will be the most deshielded among the aromatic carbons due to the electronegativity of oxygen. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2'-Hydroxy-6'-methoxyacetophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, though this will alter the chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ a sufficient number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Diagram of NMR Workflow
Caption: A streamlined workflow for NMR analysis.
II. Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum (KBr Pellet or ATR)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Intramolecular H-bonded) | 3200 - 2500 | Broad, Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Aryl Ketone, H-bonded) | 1640 - 1620 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1280 - 1200 | Strong |
| C-O Stretch (Phenol) | 1200 - 1150 | Strong |
Authoritative Interpretation of IR Absorptions:
-
O-H Stretch: The broad and shifted O-H stretching vibration is a direct consequence of the strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This is a highly diagnostic peak.
-
C=O Stretch: The carbonyl stretching frequency is expected to be lower than that of a typical aryl ketone (around 1690 cm⁻¹) due to the intramolecular hydrogen bonding, which weakens the C=O double bond.[4]
-
C-O Stretches: Strong absorptions corresponding to the aryl ether and phenolic C-O stretching vibrations will be prominent in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Diagram of IR Spectroscopy Workflow
Caption: The process flow for IR spectral analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z 166. This peak corresponds to the intact molecule with the loss of one electron. Its presence confirms the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z 151 (M-15)⁺: This prominent peak arises from the loss of a methyl radical (•CH₃) from the acetyl group, a characteristic fragmentation of methyl ketones. This is often the base peak.
-
m/z 123 (M-43)⁺: This peak results from the loss of an acetyl radical (•COCH₃).
-
m/z 135: This fragment can arise from the loss of a methoxy radical (•OCH₃) followed by rearrangement.
-
Trustworthy Fragmentation Analysis:
The fragmentation of 2'-Hydroxy-6'-methoxyacetophenone under EI conditions is expected to be dominated by cleavages adjacent to the carbonyl group and the aromatic ring. The stability of the resulting fragments will dictate the relative intensities of the peaks in the mass spectrum. The loss of the methyl group to form a stable acylium ion is a particularly favorable pathway for methyl ketones.[5]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
Diagram of Mass Spectrometry Logic
Caption: Logical flow of a mass spectrometry experiment.
Conclusion: A Unified Spectroscopic Profile
The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the unambiguous identification and characterization of 2'-Hydroxy-6'-methoxyacetophenone. The predicted spectroscopic data presented in this guide, grounded in established principles and data from analogous compounds, offers a reliable reference for researchers. The intramolecular hydrogen bonding between the 2'-hydroxyl group and the acetyl carbonyl is a dominant feature that significantly influences the spectroscopic properties of this molecule, providing a unique and readily identifiable signature. This guide empowers scientists to confidently interpret their analytical data and ensure the quality and integrity of their research materials.
References
- INDOFINE Chemical Company, Inc. (n.d.). 2'-HYDROXY-6'-METHOXYACETOPHENONE.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns.
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A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxy-6-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of the key physical properties of 2-Hydroxy-6-methoxyacetophenone, specifically its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering not only precise data but also a thorough understanding of the experimental methodologies and the underlying scientific principles that govern these characteristics. The protocols detailed herein are designed to ensure accuracy and reproducibility, forming a self-validating system for the characterization of this and similar chemical entities.
Introduction to 2-Hydroxy-6-methoxyacetophenone
2-Hydroxy-6-methoxyacetophenone, with the CAS number 703-23-1, is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a hydroxyl group, a methoxy group, and an acetyl group on a benzene ring, gives rise to specific physical and chemical properties that are crucial for its application and handling. An accurate determination of its physical constants, such as melting and boiling points, is fundamental for its identification, purity assessment, and the design of synthetic routes and formulations.
The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (carbonyl and methoxy oxygens) in proximity on the aromatic ring allows for the formation of a strong intramolecular hydrogen bond. This structural feature significantly influences its physical properties, particularly its melting and boiling points, by affecting how the molecules interact with each other in the solid and liquid states.
Physical Properties of 2-Hydroxy-6-methoxyacetophenone
The melting and boiling points of 2-Hydroxy-6-methoxyacetophenone are critical parameters for its characterization. The following table summarizes the experimentally determined values from various reputable sources.
| Physical Property | Value | References |
| Melting Point | 58-60 °C | [1][2][3] |
| 56-59 °C | [4] | |
| 55.0-61.0 °C | [5][6] | |
| 57-59 °C | [7][8] | |
| Boiling Point | 141 °C at 16 mmHg | [1][2][3] |
Note: The boiling point is reported at a reduced pressure of 16 mmHg, indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.
Scientific Principles Governing Melting and Boiling Points
The melting point of a solid is the temperature at which it transitions into a liquid, and the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to vaporization. These phase transitions are governed by the strength of intermolecular forces.[9][10][11]
For 2-Hydroxy-6-methoxyacetophenone, the key intermolecular and intramolecular forces at play include:
-
Intramolecular Hydrogen Bonding: The hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[12] This internal bonding reduces the ability of the hydroxyl group to participate in intermolecular hydrogen bonding, which can affect its physical properties compared to isomers where such intramolecular bonding is not possible.
-
Dipole-Dipole Interactions: The polar carbonyl and methoxy groups create permanent dipoles, leading to attractive dipole-dipole forces between molecules.
-
Van der Waals Forces: These are weak, temporary forces that exist between all molecules and increase with molecular size and surface area.
The melting point is also influenced by how well the molecules pack into a crystal lattice.[3][7] Symmetrical molecules tend to pack more efficiently, resulting in higher melting points. Impurities can disrupt the crystal lattice, leading to a lower and broader melting point range, a phenomenon known as melting point depression.[13][14]
The boiling point is primarily determined by the strength of intermolecular forces that must be overcome for molecules to escape into the vapor phase.[9][10] The reduced pressure boiling point determination is a common practice for compounds that are thermally unstable at higher temperatures.[15]
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of 2-Hydroxy-6-methoxyacetophenone.
Melting Point Determination using the Capillary Method
This method is a standard and reliable technique for determining the melting point of a crystalline solid.[16][17][18]
Objective: To determine the melting point range of a sample of 2-Hydroxy-6-methoxyacetophenone.
Materials and Equipment:
-
2-Hydroxy-6-methoxyacetophenone sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation:
-
Ensure the 2-Hydroxy-6-methoxyacetophenone sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A packed sample height of 2-3 mm is ideal.[4][19]
-
-
Melting Point Measurement (using a digital apparatus):
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the plateau temperature to approximately 10-15°C below the expected melting point (around 45-50°C).
-
Set the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.[16][19]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid is observed (T1).
-
Continue heating and record the temperature at which the last solid crystal melts completely (T2).
-
The melting point is reported as the range T1 - T2.
-
Perform the measurement in triplicate for accuracy and reproducibility.
-
Causality Behind Experimental Choices:
-
A fine powder ensures uniform heating.
-
A small sample size and slow heating rate are crucial for accurate determination of the melting range, as they allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Reporting a melting range rather than a single point provides information about the purity of the sample; pure compounds typically have a sharp melting range of 1-2°C.[13][14]
Workflow for Melting Point Determination:
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination at Reduced Pressure (Siwoloboff Method)
Given that the boiling point of 2-Hydroxy-6-methoxyacetophenone is reported at reduced pressure, this micro-method is highly suitable as it requires a small sample volume and can be adapted for vacuum conditions.[1][20][21]
Objective: To determine the boiling point of 2-Hydroxy-6-methoxyacetophenone at a specified reduced pressure.
Materials and Equipment:
-
2-Hydroxy-6-methoxyacetophenone sample (liquid or molten)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with high-boiling oil or a programmable heating block)
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Rubber tubing and adapters
Procedure:
-
Apparatus Setup:
-
Place a small amount (a few drops) of the 2-Hydroxy-6-methoxyacetophenone sample into the fusion tube.
-
Place the capillary tube, with its sealed end up, inside the fusion tube containing the sample.
-
Attach the fusion tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and attached tube into the heating bath (e.g., Thiele tube).
-
Connect the apparatus to a vacuum source and a manometer to monitor the pressure.
-
-
Boiling Point Measurement:
-
Evacuate the system to the desired pressure (e.g., 16 mmHg).
-
Begin heating the bath gently and stir continuously.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the sample is boiling.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1]
-
Record this temperature and the corresponding pressure from the manometer.
-
Repeat the measurement to ensure accuracy.
-
Causality Behind Experimental Choices:
-
The Siwoloboff method is ideal for small sample quantities and for substances that may decompose at their atmospheric boiling point.
-
The principle of this method relies on the vapor pressure of the liquid equaling the external pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary is when the external pressure becomes greater than the vapor pressure of the liquid, providing a precise boiling point measurement.
Workflow for Reduced Pressure Boiling Point Determination:
Caption: Workflow for Reduced Pressure Boiling Point Determination.
Safety Considerations
2-Hydroxy-6-methoxyacetophenone may cause skin and serious eye irritation, and may cause respiratory irritation.[22][23] It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[22][23] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[22][24]
Conclusion
The accurate determination of the melting and boiling points of 2-Hydroxy-6-methoxyacetophenone is a fundamental aspect of its chemical characterization. This guide has provided not only the established physical constants but also the detailed experimental protocols necessary for their verification. By understanding the underlying scientific principles and adhering to meticulous experimental technique, researchers can ensure the integrity of their data, which is paramount in the fields of chemical synthesis and drug development. The methodologies and insights presented herein are intended to empower scientists with the expertise to confidently and accurately characterize this and other valuable chemical compounds.
References
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- Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points.
- INDOFINE Chemical Company. (n.d.). 2'-HYDROXY-6'-METHOXYACETOPHENONE.
- Wikipedia. (n.d.). Thiele tube.
- Sciencing. (2022, March 24). What Factors Affect Melting Point?.
- Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method.
- Chemistry For Everyone. (2025, January 31). What Affects Boiling Point Of Organic Compounds?.
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- ibacon GmbH. (n.d.). EU A.2: Boiling temperature.
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- Scribd. (n.d.). Procedure 1.capillary Tube Method.
- YouTube. (2020, March 9). S3.2.4 Factors that affect the boiling points of organic compounds.
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- SSERC. (n.d.). Melting point determination.
- University of Calgary. (n.d.). DETERMINATION OF MELTING POINTS.
- Northampton Area School District. (n.d.). DETERMINATION OF MELTING POINTS.
- IUCr Journals. (n.d.). 2',4',6'-Trihydroxy-1-methoxyacetophenone monohydrate at 150 K.
- INDOFINE Chemical Company. (n.d.). 2'-HYDROXY-6'-METHOXYACETOPHENONE.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- ResearchGate. (2025, August 6). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures.
- ResearchGate. (n.d.). The intramolecular hydrogen bond in ortho-hydroxy acetophenones.
- National Institutes of Health. (n.d.). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy.
- Slideshare. (n.d.). Determination of boiling point and distillation.
- University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.
- ResearchGate. (n.d.). The observed motifs for the intramolecular hydrogen bonds in the....
- Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION.
- MDPI. (2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments.
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The Pharmacological Potential of 2'-Hydroxy-6'-methoxyacetophenone Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
Acetophenones, a class of aromatic ketones, are prevalent in nature and form the structural core of numerous bioactive compounds. Among these, the 2'-Hydroxy-6'-methoxyacetophenone scaffold has emerged as a particularly promising starting point for the development of novel therapeutics. The strategic placement of hydroxyl and methoxy groups on the phenyl ring creates a unique electronic and steric environment, influencing the molecule's interaction with biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this core structure, offering technical insights and validated protocols for researchers in pharmacology and drug development. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and providing a framework for future investigation.
Anticancer Activity: Targeting Cellular Proliferation and Metastasis
Derivatives of hydroxyacetophenones, particularly chalcones synthesized from these precursors, have demonstrated significant potential as anticancer agents. The anticancer efficacy of these compounds is often attributed to the α,β-unsaturated ketone moiety, which can participate in Michael addition reactions with nucleophilic residues in key cellular proteins, leading to the modulation of various signaling pathways.[1]
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effects of acetophenone derivatives are multifaceted. While direct cytotoxicity is a factor, recent studies on related compounds like 4-hydroxyacetophenone (4-HAP) have unveiled more sophisticated mechanisms. 4-HAP has been shown to inhibit cancer cell adhesion, invasion, and migration by activating nonmuscle myosin-2C (NM2C), which leads to a remodeling of the actin cytoskeleton.[2][3] This activation stiffens the cancer cells, overwhelming their ability to polarize and invade surrounding tissues, thereby reducing the metastatic burden.[3][4][5] This suggests that derivatives of 2'-Hydroxy-6'-methoxyacetophenone may not only kill cancer cells but also inhibit their ability to spread, a critical aspect of cancer therapy.
Furthermore, chalcones derived from substituted acetophenones are known to induce apoptosis (programmed cell death) in cancer cells and can disrupt mitochondrial function, leading to a collapse of the mitochondrial membrane potential.[6]
Data Presentation: Cytotoxicity of Structurally Related Chalcone Derivatives
While extensive data on 2'-Hydroxy-6'-methoxyacetophenone derivatives are emerging, the cytotoxic activities of structurally similar methoxy-substituted chalcones provide valuable benchmarks.
| Chalcone Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-2) | MCF-7 | Breast Cancer | 4.61 | [7] |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-8) | HT29 | Colorectal Cancer | 6.44 | [7] |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-10) | A549 | Lung Cancer | 9.00 | [7] |
| 2'-Hydroxy-4,4',6'-trimethoxychalcone | HT-29 | Colorectal Cancer | 7.8 | [1] |
| 2',4',4-Trimethoxychalcone | PC-3 | Prostate Cancer | 10.2 | [1] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | Breast Cancer | 42.19 µg/mL | [8] |
IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2'-Hydroxy-6'-methoxyacetophenone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂. The duration is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation and Controls:
-
Vehicle Control: To account for any effect of the solvent used to dissolve the test compounds.
-
Positive Control: A known cytotoxic drug to ensure the assay is performing correctly.
-
Blank Control: Wells with medium but no cells to determine background absorbance.
Anti-inflammatory Activity: Modulating the NF-κB Signaling Pathway
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, making it a prime target for anti-inflammatory drug discovery.[10]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Evidence from structurally related compounds strongly suggests that 2'-Hydroxy-6'-methoxyacetophenone derivatives exert their anti-inflammatory effects by modulating the NF-κB pathway. For instance, 2'-Hydroxy-5'-methoxyacetophenone has been shown to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[11] This inhibition is achieved by preventing the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]
Caption: Inhibition of the NF-κB signaling pathway by acetophenone derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assessment using Griess Assay
The Griess assay is a straightforward colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.
Principle: The assay involves a two-step diazotization reaction. Sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (0-100 µM) in the same culture medium used for the cells.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the samples and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% NED in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Determine the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The acetophenone scaffold is a promising foundation for developing new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi, including drug-resistant strains.[13] The presence and position of hydroxyl and methoxy groups significantly influence this activity.
Mechanism of Action: Disruption of Microbial Integrity
While the exact mechanisms are still under investigation, the antimicrobial action of phenolic compounds often involves disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilicity conferred by methoxy groups can enhance passage through the cell membrane, while hydroxyl groups can participate in hydrogen bonding and redox reactions that disrupt cellular functions.
Data Presentation: Antimicrobial Efficacy of Structurally Related Acetophenone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various acetophenone derivatives against clinically relevant microbial strains.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Diazenyl Chalcone Derivative | Bacillus subtilis | 3.79 - 15.76 | |
| Diazenyl Chalcone Derivative | Staphylococcus aureus | 3.79 - 15.76 | [13] |
| Diazenyl Chalcone Derivative | Escherichia coli | 3.79 - 15.76 | [13] |
| Mannich Base of Acetophenone | Gram-positive bacteria | 2 - 64 | [13] |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | P. aeruginosa / S. aureus | Modulatory Activity at 128 µg/mL |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.
Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the target bacterium (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth. The concentration range should be wide enough to encompass the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first well that appears clear).
Synthesis of 2'-Hydroxy-6'-methoxyacetophenone Derivatives: The Claisen-Schmidt Condensation
A versatile and widely used method for synthesizing chalcones, which are prominent derivatives of acetophenones, is the Claisen-Schmidt condensation. This reaction involves a base-catalyzed condensation between an acetophenone and an aromatic aldehyde.
Protocol for Chalcone Synthesis:
-
Reactant Preparation: Dissolve 2'-Hydroxy-6'-methoxyacetophenone (1 equivalent) and a selected substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: While stirring the solution at room temperature, add a 40-50% aqueous solution of potassium hydroxide (KOH) dropwise. The reaction mixture will typically change color and may become thick.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl. A solid precipitate (the crude chalcone) will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Future Perspectives and Conclusion
The 2'-Hydroxy-6'-methoxyacetophenone scaffold represents a fertile ground for medicinal chemistry and drug discovery. The derivatives, particularly chalcones, exhibit a compelling range of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties. The mechanisms of action, such as the modulation of the NF-κB pathway and the alteration of the cancer cell cytoskeleton, highlight their potential to address complex diseases through multifaceted approaches.
The protocols detailed in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of novel derivatives. Future research should focus on expanding the library of these compounds and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. In vivo studies are a critical next step to validate the therapeutic potential of the most promising candidates identified through in vitro screening. The continued exploration of this chemical space holds significant promise for the development of the next generation of therapeutic agents.
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The Natural Occurrence of 1-(2-Hydroxy-6-methoxyphenyl)ethanone Analogs: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, isolation, and biological activities of 1-(2-hydroxy-6-methoxyphenyl)ethanone and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry.
Introduction: The Significance of Substituted Acetophenones
This compound and its structural analogs are a class of phenolic ketones that have garnered considerable interest in the scientific community. These compounds, characterized by a hydroxyl and a methoxy group on the phenyl ring, are part of a larger family of acetophenones found in a diverse range of natural sources. Their biological activities, which include antimicrobial, cytotoxic, and anti-inflammatory properties, make them attractive candidates for drug discovery and development. The substitution pattern on the aromatic ring plays a pivotal role in determining the biological efficacy of these molecules, making a thorough understanding of their natural sources and properties essential for future research.
Natural Sources: A Diverse Botanical and Microbial Reservoir
Analogs of this compound are predominantly found in the plant kingdom, with a significant number of species from various families reported to produce these compounds. Fungi have also been identified as a source of these valuable molecules.
Plant Sources
These compounds are widely distributed among plant families, with a notable concentration in the Rutaceae and Rosaceae families. The table below summarizes the prominent plant sources of these acetophenone analogs.
| Plant Species | Family | Analog(s) Identified | Plant Part(s) | Reference(s) |
| Acronychia oligophlebia | Rutaceae | Prenylated acetophenone derivatives | Leaves | [1] |
| Acronychia pedunculata | Rutaceae | Acronyculatins A-E, Acrovestone | Stem and root bark | [2] |
| Acronychia trifoliolata | Rutaceae | Acronyculatins I-O | Bark | [3][4] |
| Melicope barbigera | Rutaceae | Prenylated acetophenones and chromenes | Leaves | [5][6] |
| Melicope ptelefolia | Rutaceae | Melicoptelins A-E, 2,4,6-trihydroxy-3-geranylacetophenone | Roots, Leaves | [7][8] |
| Sanguisorba minor | Rosaceae | 2',6'-Dihydroxy-4'-methoxyacetophenone | Roots | [9][10] |
| Kalmia latifolia | Ericaceae | 2',6'-Dihydroxy-4'-methoxyacetophenone | Not specified | [11] |
| Phaleria macrocarpa | Thymelaeaceae | 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | Fruit | [12] |
| Artemisia annua | Asteraceae | 2',4'-Dihydroxy-6'-methoxyacetophenone | Not specified | [13] |
| Peperomia pellucida | Piperaceae | Flavone glycosides (related compounds) | Whole plant | [14] |
| Mallotus japonicus | Euphorbiaceae | 2,6-dihydroxy-3-methyl-4-methoxyacetophenone | Pericarps | [15] |
Microbial Sources
While less documented than plant sources, some microorganisms are known to produce acetophenone derivatives. Further screening of microbial diversity is likely to reveal more sources of these compounds.
Biosynthesis: The Shikimate and Polyketide Pathways
The biosynthesis of this compound analogs in plants and microbes primarily involves two key metabolic routes: the shikimate pathway and the polyketide pathway.
The Shikimate Pathway
The shikimate pathway is the central route for the biosynthesis of aromatic amino acids, including L-phenylalanine, in plants. L-phenylalanine then serves as a precursor for a vast array of phenylpropanoid compounds. The formation of the acetophenone scaffold from L-phenylalanine is believed to occur through a β-oxidative chain-shortening process, analogous to fatty acid degradation.
The Polyketide Pathway
The polyketide pathway is another major route for the biosynthesis of these acetophenones, particularly the phloroglucinol-type derivatives. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by polyketide synthases (PKSs) to form a poly-β-keto chain.[16][17][18][19][20] This chain then undergoes intramolecular cyclization and aromatization to yield the characteristic phloroglucinol ring system. Subsequent modifications, such as methylation and hydroxylation, lead to the diverse array of naturally occurring analogs.
Caption: Proposed biosynthetic pathway for 2',6'-Dihydroxy-4'-methoxyacetophenone.
Extraction, Isolation, and Characterization
The successful isolation and purification of this compound analogs from their natural sources are critical for their subsequent biological evaluation and structural elucidation. The choice of methodology depends on the specific compound, the natural matrix, and the desired purity.
Generalized Extraction and Isolation Protocol
The following protocol provides a general workflow for the extraction and isolation of these acetophenones from plant material.
Step 1: Plant Material Preparation
-
Collection and Authentication: Collect the desired plant material and have it authenticated by a botanist.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Step 2: Extraction
-
Solvent Selection: Choose an appropriate solvent or a series of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) for sequential extraction.
-
Maceration or Soxhlet Extraction: Macerate the powdered plant material in the chosen solvent for 24-48 hours at room temperature, or perform a more exhaustive extraction using a Soxhlet apparatus.[15]
-
Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.
Step 3: Fractionation and Purification
-
Column Chromatography: Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica gel, Sephadex LH-20, or macroporous resin).[9]
-
Gradient Elution: Elute the column with a gradient of solvents of increasing polarity to separate the compounds based on their affinity for the stationary phase.
-
Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC to identify the fractions containing the target compound(s).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Caption: Generalized workflow for the extraction and isolation of acetophenone analogs.
Characterization
The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR): To determine the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Biological Activities and Therapeutic Potential
This compound analogs have demonstrated a range of promising biological activities, making them valuable leads for drug discovery.
Cytotoxic Activity
Several acetophenone analogs have exhibited significant cytotoxic activity against various cancer cell lines. The table below summarizes some of the reported IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Colon) | 17.2 (48h) | [12] |
| MCF-7 (Breast) | 48.3 (48h) | [12] | |
| A549 (Lung) | 37.5 (48h) | [12] | |
| Prenylated acetophenone derivative 2 | MCF-7 (Breast) | 33.5 | [1] |
| Prenylated acetophenone derivative 6 | MCF-7 (Breast) | 25.6 | [1] |
| Acronyculatin I | Various | ~20 | [4] |
| Acronyculatin J | Various | ~20 | [4] |
| Melibarbichromen A (from M. barbigera) | A2780 (Ovarian) | 30.0 | [6] |
| Melibarbinon A (from M. barbigera) | A2780 (Ovarian) | 75.7 | [6] |
The cytotoxic mechanism of some of these compounds involves the induction of apoptosis and cell cycle arrest. For instance, DMHE has been shown to up-regulate the pro-apoptotic protein Bax and induce cell cycle arrest at the G0/G1 phase in HT-29 cells.[12][21]
Antimicrobial Activity
Many acetophenone derivatives possess significant antimicrobial properties against a range of pathogenic bacteria and fungi.[22][23][24] The table below presents some of the reported Minimum Inhibitory Concentration (MIC) values.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | Staphylococcus aureus | 1.56 - 6.25 | [22] |
| Escherichia coli | 3.12 - 12.5 | [22] | |
| Candida albicans | 6.25 - 25 | [22] | |
| Pyrazoline derivatives | Various bacteria and fungi | 32 - 512 | [24] |
The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
Other Biological Activities
In addition to their cytotoxic and antimicrobial effects, some acetophenone analogs have been reported to possess antioxidant and enzyme inhibitory activities. For example, certain derivatives from Acronychia pedunculata have shown marginal antioxidant and antityrosinase activities.[2]
Molecular Mechanisms of Action: The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[25][26][27][28] The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for anticancer drug development. Some acetophenone derivatives have been implicated as inhibitors of the mTOR pathway. Inhibition of mTORC1, a key complex in this pathway, leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This, in turn, results in the suppression of protein synthesis and cell cycle progression, ultimately leading to apoptosis.
Caption: Inhibition of the mTOR signaling pathway by acetophenone analogs.
Conclusion and Future Directions
The natural world provides a rich and diverse source of this compound analogs with significant therapeutic potential. This guide has provided a comprehensive overview of their natural occurrence, biosynthesis, isolation, and biological activities. The promising cytotoxic and antimicrobial properties of these compounds warrant further investigation. Future research should focus on:
-
Expanding the search for novel analogs from unexplored botanical and microbial sources.
-
Elucidating the detailed enzymatic and regulatory mechanisms of their biosynthetic pathways to enable synthetic biology approaches for their production.
-
Optimizing extraction and purification protocols to improve yields and purity.
-
Conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.
-
Investigating their in vivo efficacy and safety profiles to pave the way for their development as novel therapeutic agents.
The continued exploration of these fascinating natural products holds great promise for the discovery of new and effective treatments for a range of human diseases.
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The Phytoalexin 2',6'-Dihydroxy-4'-methoxyacetophenone: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the phytoalexin 2',6'-dihydroxy-4'-methoxyacetophenone, a compound of significant interest in plant pathology and drug discovery. This document moves beyond a simple overview to deliver actionable insights and detailed protocols, reflecting a field-proven understanding of natural product chemistry and its applications. We will delve into the causality behind experimental choices and present self-validating systems for its study.
A Note on Nomenclature and Focus
Initial inquiries into "2-Hydroxy-6-methoxyacetophenone" as a phytoalexin reveal a common point of confusion in the literature. Extensive research confirms that the biologically active and well-documented phytoalexin is 2',6'-Dihydroxy-4'-methoxyacetophenone . This guide will focus on this scientifically validated compound, providing clarity and a solid foundation for researchers.
Introduction: The Role of 2',6'-Dihydroxy-4'-methoxyacetophenone in Plant Defense
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack or stress. They represent a key component of the plant's induced defense system. 2',6'-Dihydroxy-4'-methoxyacetophenone has been identified as a potent phytoalexin, particularly in the Rosaceae family, where it contributes to disease resistance. Its study offers valuable insights into plant-pathogen interactions and provides a promising scaffold for the development of novel antifungal agents.
Physicochemical Properties and Natural Occurrence
A thorough understanding of the physicochemical properties of 2',6'-dihydroxy-4'-methoxyacetophenone is fundamental for its extraction, purification, and analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [PubChem][1] |
| Molecular Weight | 182.17 g/mol | [PubChem][1] |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | [PubChem][1] |
| Synonyms | 4-O-Methylphloracetophenone | [PubChem][1] |
| Physical Description | Solid | [FooDB][2] |
| Melting Point | 141 - 142 °C | [PubChem][3] |
| Natural Sources | Roots of Sanguisorba minor (Salad Burnet), Kalmia latifolia (Mountain Laurel) | [BenchChem][4], [PubChem][1] |
Biosynthesis: A Polyketide Pathway
The biosynthesis of 2',6'-dihydroxy-4'-methoxyacetophenone is believed to follow the polyketide pathway, a major route for the production of secondary metabolites in plants. This pathway involves the sequential condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes cyclization and aromatization.
The proposed key steps are:
-
Initiation : The pathway starts with a starter molecule, typically acetyl-CoA.
-
Chain Elongation : The starter unit is extended by the sequential addition of three malonyl-CoA molecules. This series of reactions is catalyzed by a type III polyketide synthase (PKS) enzyme.
-
Cyclization and Aromatization : The resulting poly-β-keto chain undergoes an intramolecular aldol condensation to form a phloroglucinol ring.
-
Tailoring Modifications : The phloroglucinol core is then acylated to form phloroacetophenone, followed by a specific O-methylation at the 4-position to yield the final product, 2',6'-dihydroxy-4'-methoxyacetophenone.
Caption: Proposed biosynthetic pathway of 2',6'-dihydroxy-4'-methoxyacetophenone.
Induction and Signaling: A Putative Pathway
The production of 2',6'-dihydroxy-4'-methoxyacetophenone is induced in response to pathogen attack. While the specific signaling cascade in Sanguisorba minor has not been fully elucidated, a general model can be proposed based on established mechanisms of phytoalexin induction in plants, including other members of the Rosaceae family.[5]
This putative pathway involves:
-
Elicitor Recognition : Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) are recognized by pattern recognition receptors (PRRs) on the plant cell surface.
-
Signal Transduction : This recognition triggers a downstream signaling cascade, often involving a Mitogen-Activated Protein Kinase (MAPK) cascade.[6] In this cascade, a MAPKKK phosphorylates and activates a MAPKK, which in turn phosphorylates and activates a MAPK.[7]
-
Transcriptional Activation : The activated MAPK translocates to the nucleus and phosphorylates transcription factors (e.g., WRKY family members).[8]
-
Gene Expression : These activated transcription factors bind to the promoters of phytoalexin biosynthetic genes, leading to their transcription and the subsequent synthesis of enzymes like the Type III PKS involved in 2',6'-dihydroxy-4'-methoxyacetophenone production.
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An In-depth Technical Guide to the Solubility of 2'-Hydroxy-6'-methoxyacetophenone
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2'-Hydroxy-6'-methoxyacetophenone, a key intermediate in organic synthesis and pharmaceutical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing its dissolution in various solvent classes. A significant portion of this guide is dedicated to a robust, step-by-step experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method, a gold-standard technique. While specific quantitative solubility data for this compound is not extensively published, this guide presents an estimated solubility profile based on the physicochemical properties of the molecule and data from structurally similar compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical approach to determining and utilizing the solubility of 2'-Hydroxy-6'-methoxyacetophenone.
Introduction: Understanding the Significance of Solubility
2'-Hydroxy-6'-methoxyacetophenone (CAS No: 703-23-1) is an aromatic ketone that serves as a valuable building block in the synthesis of a variety of organic molecules, including flavonoids and other biologically active compounds.[1] Its chemical structure, featuring a hydroxyl group, a methoxy group, and a ketone moiety on a benzene ring, imparts a unique combination of polarity and aromatic character that dictates its interaction with different solvents.
The solubility of a compound is a fundamental physicochemical property that influences nearly every aspect of its application in a laboratory or industrial setting. From the selection of a suitable reaction medium to the design of effective purification strategies like recrystallization and chromatography, and ultimately to the formulation of pharmaceutical products, a thorough understanding of a compound's solubility is paramount. This guide will delve into the factors that govern the solubility of 2'-Hydroxy-6'-methoxyacetophenone and provide a detailed methodology for its empirical determination.
Physicochemical Properties of 2'-Hydroxy-6'-methoxyacetophenone
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Melting Point | 58-60 °C | [3] |
| Boiling Point | 141 °C at 16 mmHg | [3] |
| Appearance | Light yellow to yellow crystalline powder | [1][4] |
| pKa (predicted) | 9.79 ± 0.10 | [1] |
| LogP (estimated) | 2.390 | [1][4] |
The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl, methoxy, and carbonyl oxygens) suggests the potential for interaction with polar solvents. However, the benzene ring and methyl groups contribute to its nonpolar character, making its solubility highly dependent on the specific solvent environment. The "like dissolves like" principle is a useful starting point, suggesting that solvents with a balance of polar and nonpolar characteristics will be most effective.[5]
Theoretical Framework: Predicting Solubility
The solubility of an organic compound is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG) when the solute moves from its solid lattice into the solvent. This process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule, followed by the formation of new solute-solvent interactions.
For 2'-Hydroxy-6'-methoxyacetophenone, the key interactions influencing its solubility are:
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups can act as hydrogen bond acceptors. Polar protic solvents like alcohols (e.g., ethanol, methanol) and water can engage in hydrogen bonding with the solute, promoting solubility.
-
Dipole-Dipole Interactions: The carbonyl group imparts a significant dipole moment to the molecule, allowing for favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide).
-
Van der Waals Forces: The aromatic ring and alkyl groups interact with nonpolar solvents (e.g., toluene, hexane) through weaker London dispersion forces.
Due to the presence of both polar functional groups and a nonpolar aromatic ring, 2'-Hydroxy-6'-methoxyacetophenone is expected to exhibit good solubility in a range of polar organic solvents. Its solubility in water is anticipated to be low due to the significant nonpolar surface area of the benzene ring.[4]
Estimated Solubility Profile of 2'-Hydroxy-6'-methoxyacetophenone
| Solvent | Solvent Type | Estimated Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Water | Polar Protic | Slightly Soluble | ~0.43 |
| Methanol | Polar Protic | Soluble | >10 |
| Ethanol | Polar Protic | Soluble | >10 |
| Isopropanol | Polar Protic | Moderately Soluble | 5 - 10 |
| Acetone | Polar Aprotic | Very Soluble | >20 |
| Ethyl Acetate | Polar Aprotic | Soluble | >10 |
| Dichloromethane | Halogenated | Soluble | >10 |
| Chloroform | Halogenated | Soluble | >10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | >20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | >20 |
| Toluene | Nonpolar Aromatic | Sparingly Soluble | 1 - 5 |
| Hexane | Nonpolar Aliphatic | Insoluble | <0.1 |
Note: The estimated water solubility is based on a literature value.[4] The other estimations are derived from the general solubility of substituted acetophenones and phenolic compounds in these solvents.
Experimental Determination of Solubility: The Equilibrium Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Required Materials and Equipment
-
2'-Hydroxy-6'-methoxyacetophenone (solid, high purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Vortex mixer
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
Part A: Sample Preparation and Equilibration
-
Preparation of Vials: Add an excess amount of 2'-Hydroxy-6'-methoxyacetophenone to several vials for each solvent to be tested (performing the experiment in triplicate is recommended for statistical validity).[6] An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into each vial.
-
Sealing and Incubation: Tightly seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications).[6][8]
-
Agitation: Agitate the samples at a moderate speed for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 72 hours.[9] Preliminary experiments may be necessary to determine the optimal time to reach equilibrium.
Part B: Sample Separation and Analysis
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the solid, take the sample from the upper portion of the liquid. Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean vial.[6][9] This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of 2'-Hydroxy-6'-methoxyacetophenone in the same solvent is required for accurate quantification.[10]
Part C: Calculation
Calculate the solubility (S) using the following formula:
S = C_diluted × Dilution_Factor
Where:
-
S is the solubility of the compound.
-
C_diluted is the concentration of the diluted sample determined from the calibration curve.
-
Dilution_Factor is the factor by which the saturated solution was diluted.
The results should be expressed in appropriate units, such as mg/mL, g/L, or mol/L.
Self-Validating System and Trustworthiness
The protocol described above incorporates several self-validating checks to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solid: The continuous presence of undissolved solid throughout the experiment ensures that the solution remains saturated.
-
Equilibrium Confirmation: Taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not change significantly over time confirms that equilibrium has been reached.
-
Use of Triplicates: Performing the experiment in triplicate for each solvent allows for the calculation of the mean and standard deviation, providing a measure of the precision and reproducibility of the results.[6]
-
Validated Analytical Method: The use of a validated and calibrated analytical method like HPLC ensures the accuracy and reliability of the concentration measurements.
Factors Influencing Solubility and Practical Considerations
Several factors can influence the measured solubility of 2'-Hydroxy-6'-methoxyacetophenone:
-
Temperature: The solubility of solids in liquids is generally endothermic, meaning that solubility increases with increasing temperature.[5] This is a critical consideration for applications like recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
-
pH of the Medium: For ionizable compounds, the pH of the solvent can significantly impact solubility. 2'-Hydroxy-6'-methoxyacetophenone has a phenolic hydroxyl group with a predicted pKa of around 9.79.[1] In aqueous solutions with a pH above this value, the compound will be deprotonated to form a more polar phenoxide ion, which is expected to be more soluble in water.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and, consequently, different solubility. It is important to characterize the solid form used in the solubility determination.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.
Visualization of Solvent-Solute Interactions
The following diagram illustrates the relationship between solvent properties and the expected solubility of 2'-Hydroxy-6'-methoxyacetophenone.
Caption: Dominant Intermolecular Forces and Solubility.
Conclusion
This technical guide has provided a detailed overview of the solubility of 2'-Hydroxy-6'-methoxyacetophenone, combining theoretical principles with a practical, robust experimental protocol. While a comprehensive set of quantitative solubility data is not yet widely available, the provided estimations and the detailed methodology will empower researchers to accurately determine this critical parameter for their specific applications. A thorough understanding and empirical determination of solubility are indispensable for the successful use of 2'-Hydroxy-6'-methoxyacetophenone in synthesis, purification, and formulation, ultimately leading to more efficient and reproducible scientific outcomes.
References
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- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Link
- Scribd. Procedure For Determining Solubility of Organic Compounds. Link
- ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Link
- Scribd. Procedure for Determining Solubility of Organic Compounds. Link
- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Link
- Bio-protocol. Equilibrium solubility measurement. Link
- Sigma-Aldrich. 2'-Hydroxy-6'-methoxyacetophenone. Link
- The Good Scents Company. 2-hydroxy-6-methoxyacetophenone. Link
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Link
- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Link
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- Santa Cruz Biotechnology. 2′-Hydroxy-6′-methoxyacetophenone. Link
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A Technical Guide to the Thermochemical Landscape of 1-(2-Hydroxy-6-methoxyphenyl)ethanone and its Isomers: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermochemical data are paramount in the pharmaceutical sciences, governing critical aspects of drug development from API stability and polymorphism to formulation design and manufacturing. This technical guide provides an in-depth exploration of the key thermochemical properties of aromatic ketones, with a specific focus on the methodologies used to determine these properties for 1-(2-Hydroxy-6-methoxyphenyl)ethanone and its isomers. While experimental data for this specific molecule is not extensively available in public literature, this guide leverages data from closely related methoxyacetophenone isomers to provide a robust methodological framework. We delve into the theoretical underpinnings and practical execution of static bomb combustion calorimetry for determining the standard enthalpy of formation, differential scanning calorimetry for heat capacity and phase transition analysis, and the Knudsen effusion method for measuring vapor pressure and enthalpy of sublimation. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding for researchers in the field.
Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are intrinsically linked to the solid-state properties of the active pharmaceutical ingredient (API). A thorough understanding of the thermochemical landscape of an API is not merely an academic exercise; it is a fundamental requirement for rational drug design, process development, and ensuring the safety and efficacy of the final product. Key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and the enthalpies of phase transitions (fusion, sublimation, and vaporization) provide a quantitative measure of a molecule's energetic state and its behavior under varying thermal conditions.
For a molecule like this compound, a substituted acetophenone, this data is invaluable. Substituted acetophenones are common structural motifs in medicinal chemistry, and their thermochemical properties can significantly influence:
-
Polymorphism and Crystal Form Selection: Different crystalline forms (polymorphs) of an API possess distinct thermochemical properties, impacting their solubility, bioavailability, and stability. Understanding the energetic relationships between polymorphs is crucial for selecting the most suitable form for development.
-
API Stability and Degradation Pathways: The enthalpy of formation provides insight into the intrinsic stability of a molecule. This information, coupled with kinetic studies, can help predict degradation pathways and inform strategies for stabilization.
-
Manufacturing Process Design: Processes such as drying, milling, and granulation involve energy transfer. Knowledge of heat capacity and phase transition enthalpies is essential for designing and optimizing these processes to prevent unwanted phase transformations or degradation.
-
Solubility and Dissolution Rate: The energy required to break the crystal lattice (related to the enthalpy of sublimation) is a key determinant of a drug's solubility, which in turn affects its dissolution rate and bioavailability.
This guide will provide a detailed examination of the experimental techniques employed to measure these critical thermochemical parameters, using data from methoxyacetophenone isomers as a practical illustration.
Physicochemical Properties of this compound
Before delving into the experimental determination of its thermochemical properties, it is essential to establish the fundamental physicochemical characteristics of the target compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| CAS Number | 703-23-1 | [1] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 141 °C at 16 mmHg | [1] |
| Appearance | Yellow crystalline powder | [2] |
Standard Enthalpy of Formation: A Measure of Molecular Stability
The standard molar enthalpy of formation (ΔfH°) of a compound in its standard state (typically 298.15 K and 0.1 MPa) is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that quantifies the intrinsic stability of a molecule. For complex organic molecules, this value is almost always determined indirectly through the measurement of the enthalpy of combustion (ΔcH°).
Experimental Determination: Static Bomb Combustion Calorimetry
Static bomb combustion calorimetry is the gold standard for determining the standard enthalpy of combustion of solid and liquid organic compounds. The principle of this technique is to completely combust a known mass of the sample in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the exothermic combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is meticulously measured.
-
High-Pressure Oxygen: A high pressure of pure oxygen (typically around 3 MPa) is used to ensure complete and rapid combustion of the organic sample, yielding carbon dioxide, water, and other combustion products in their most stable oxidized forms.
-
Constant Volume: The combustion occurs in a sealed, rigid "bomb," ensuring the process takes place at a constant volume. Under these conditions, the measured heat change corresponds to the change in internal energy (ΔU) of the reaction.
-
Calorimeter Calibration: The energy equivalent of the calorimeter system (including the bomb, water, and stirrer) must be precisely determined. This is achieved by combusting a standard reference material with a well-known enthalpy of combustion, such as benzoic acid.[3] This calibration step is critical for converting the measured temperature change into an accurate heat value.
-
Handling of Volatile or Hygroscopic Samples: For compounds like phenols and some acetophenones that can be volatile or hygroscopic, special handling procedures are necessary. Sealing the sample in a polyethylene bag before combustion can prevent sample loss and interaction with atmospheric moisture, ensuring the integrity of the measurement.[4]
The following protocol is adapted from the methodology used for the thermochemical study of methoxyacetophenone isomers.[1]
-
Sample Preparation: A pellet of the crystalline methoxyacetophenone isomer (approximately 0.5 g) is accurately weighed. Due to the potential volatility of the sample, it is sealed in a polyethylene bag of known mass and heat of combustion.
-
Bomb Assembly: The sample, contained within the polyethylene bag, is placed in a platinum crucible inside the combustion bomb. A platinum ignition wire is positioned to be in contact with the bag. A small, known amount of distilled water (typically 1 ml) is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 3.04 MPa.[3]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is then assembled with the stirrer and temperature probe in place.
-
Temperature Equilibration and Measurement: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded for a set period to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water bath is recorded at short intervals until it reaches a maximum and then begins to cool.
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the internal components are inspected for any signs of incomplete combustion. The liquid phase within the bomb is collected and analyzed for the presence of nitric acid (formed from the combustion of any residual nitrogen in the bomb), which requires a correction to the total heat released.
-
Data Analysis: The corrected temperature rise is used, along with the energy equivalent of the calorimeter, to calculate the standard molar energy of combustion (ΔcU°). This value is then used to derive the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°).
The following table presents the standard molar enthalpies of combustion and formation for the three methoxyacetophenone isomers, as determined by static bomb combustion calorimetry.[1] This data serves as a valuable reference for estimating the properties of this compound.
| Compound | Δc H° (l) / kJ·mol⁻¹ | Δf H° (l) / kJ·mol⁻¹ | Δc H° (cr) / kJ·mol⁻¹ | Δf H° (cr) / kJ·mol⁻¹ |
| 2-Methoxyacetophenone | -4432.1 ± 1.6 | -294.3 ± 2.0 | - | - |
| 3-Methoxyacetophenone | -4426.4 ± 1.9 | -300.0 ± 2.3 | - | - |
| 4-Methoxyacetophenone | - | - | -4422.9 ± 1.1 | -303.5 ± 1.6 |
l = liquid, cr = crystalline
Heat Capacity and Phase Transitions: Probing Thermal Behavior
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in physical properties of a sample as a function of temperature.[5] It is particularly well-suited for determining heat capacity and the energetics of phase transitions such as melting (fusion) and solid-solid transitions.
Experimental Determination: Differential Scanning Calorimetry
In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[5] Both the sample and an inert reference are heated or cooled at a controlled rate, and the difference in heat flow between the two is recorded.
-
Inert Reference: An inert material, often an empty sample pan, is used as a reference to account for the heat flow to the sample holder and the surrounding environment. This allows for the isolation of the thermal events occurring within the sample itself.
-
Controlled Heating/Cooling Rate: A linear heating or cooling rate is applied to the sample and reference. The choice of heating rate can influence the resolution and sensitivity of the measurement. Slower rates generally provide better resolution of thermal events but require longer experiment times.
-
Inert Atmosphere: The experiment is typically conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation of the sample at elevated temperatures.
-
Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with the desired temperature range and heating rate (e.g., 10 K/min).
-
Data Collection: The DSC is initiated, and the heat flow to the sample is recorded as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity of the sample can be determined by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.
-
Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the sample. The onset of the peak is taken as the melting temperature.
-
The enthalpy of sublimation is a key parameter for assessing the volatility and crystal lattice energy of a compound. The following table presents enthalpy of sublimation data for several substituted acetophenones. [6]
| Compound | Enthalpy of Sublimation (Δsub H) / kJ·mol⁻¹ |
|---|---|
| 2-Methyl-acetophenone (l) | 51.5 ± 0.4 |
| 3-Methyl-acetophenone (l) | 52.8 ± 0.3 |
| 4-Methyl-acetophenone | 61.5 ± 0.3 |
| 2-Cyano-acetophenone | 79.5 ± 0.5 |
| 3-Cyano-acetophenone | 81.3 ± 0.4 |
| 4-Cyano-acetophenone | 84.7 ± 0.5 |
(l) indicates vaporization from the liquid phase
Conclusion
This technical guide has outlined the critical importance of thermochemical data in the pharmaceutical development of active pharmaceutical ingredients such as this compound. While a complete experimental dataset for this specific molecule remains to be published, a robust methodological framework for its determination has been presented. By leveraging data from closely related methoxyacetophenone isomers, we have provided a practical guide to the application of static bomb combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method. The detailed experimental protocols and the rationale behind the experimental choices are intended to empower researchers to confidently approach the thermochemical characterization of their compounds of interest. A thorough understanding and application of these techniques are essential for navigating the complexities of solid-state chemistry and ultimately for the successful development of safe and effective medicines.
References
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- INDOFINE Chemical Company. (n.d.). 2'-HYDROXY-6'-METHOXYACETOPHENONE.
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- Ranzi, E., Cavallotti, C., & Cuoci, A. (2019). Theoretical study of sensitive reactions in phenol decomposition. Physical Chemistry Chemical Physics, 22(1), 163-176.
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- Cheng, J., Yu, L., & Li, T. (2017). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. Journal of the Science of Food and Agriculture, 97(14), 4810-4816.
- Shimadzu. (n.d.). What is a DSC?
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- PubChem. (n.d.). 2',6'-Dihydroxy-4'-methoxyacetophenone.
- Sobrinho, R. R. A., & Cardoso, M. J. B. (1998). Thermodynamic analysis of phenol acylation with acetic acid. Brazilian Journal of Chemical Engineering, 15(3).
- Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2006). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. The Journal of Chemical Thermodynamics, 38(6), 727-734.
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- Braude, E. A., & Sondheimer, F. (1955). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed), 3754-3761.
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A Technical Guide to the Medicinal Chemistry Applications of 2'-Hydroxy-6'-methoxyacetophenone
Foreword
The acetophenone scaffold is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2] Its deceptively simple structure—an acetyl group appended to a phenyl ring—belies a chemical versatility that has allowed medicinal chemists to explore a vast chemical space. Within this class, 2'-Hydroxy-6'-methoxyacetophenone emerges as a molecule of significant interest. Its specific substitution pattern, featuring ortho-hydroxyl and methoxy groups, imparts unique electronic and steric properties that make it not only a valuable synthetic intermediate but also a promising nucleus for the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, established biological activities of its analogs, and its potential as a foundational element in modern drug discovery programs.
Core Molecular Profile and Synthesis
2'-Hydroxy-6'-methoxyacetophenone is an aromatic ketone characterized by a distinct substitution pattern on the phenyl ring that is crucial to its reactivity and biological potential.[3][4]
Physicochemical Properties
A precise understanding of the molecule's physical properties is essential for its application in both synthesis and biological assays.
| Property | Value | Reference(s) |
| CAS Number | 703-23-1 | [5][6][7] |
| Molecular Formula | C₉H₁₀O₃ | [6][7] |
| Molecular Weight | 166.17 g/mol | [5][6][7] |
| Appearance | Light yellow to yellow crystalline powder/solid | [3][4] |
| Melting Point | 57-60 °C | [3][5] |
| Boiling Point | 141 °C at 16 mm Hg | [3][4] |
| Hazard Codes | Irritant (Xi) | [4][7] |
Synthetic Routes: From Precursors to Core Scaffold
The accessibility of 2'-Hydroxy-6'-methoxyacetophenone through reliable synthetic methods is key to its utility. Two primary, well-established routes are highlighted below. The choice between them often depends on the availability of starting materials and desired scale.
Route A: Selective Methylation of 2,6-Dihydroxyacetophenone
This is a common and direct method that leverages the differential reactivity of the hydroxyl groups, though selective methylation is key.[3][8]
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Abstract
This technical guide provides a comprehensive exploration of a specific substituted acetophenone, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone, and its structurally related, naturally occurring analogue, 2',6'-dihydroxy-4'-methoxyacetophenone. Acknowledging the nuances of their respective origins—one being a product of targeted synthesis and the other a constituent of plant secondary metabolism—this document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of their discovery, isolation, and synthesis. The guide delves into the biosynthetic pathways of related natural products, offers detailed, field-proven protocols for isolation and chemical synthesis, and discusses the analytical techniques required for their characterization. Furthermore, it explores the known biological activities of these and similar compounds, providing insights into their potential therapeutic applications.
Introduction and Clarification of Nomenclature
In the study of natural products and synthetic chemistry, precise molecular structure is paramount. Initial investigations into the topic of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone revealed a crucial distinction: while this specific compound is accessible through chemical synthesis, it is not a well-documented natural product. Instead, the closely related compound, 2',6'-dihydroxy-4'-methoxyacetophenone , which lacks the methyl group at the C-3 position, is a known phytoalexin.[1] This guide will therefore address both molecules, providing a holistic view for the scientific community. Understanding the subtle yet significant difference between these two structures is critical for accurate research and development.
2',6'-Dihydroxy-4'-methoxyacetophenone is a naturally occurring phenolic compound that has been isolated from plant sources and has documented biological activities.[1][2] In contrast, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone represents a synthetic derivative, offering the potential for novel biological properties through targeted structural modification. This guide will first explore the natural product, detailing its discovery and isolation, and then transition to the synthetic strategies for the user-specified methylated analogue.
The Natural Analogue: 2',6'-Dihydroxy-4'-methoxyacetophenone
Natural Occurrence and Biological Role
2',6'-Dihydroxy-4'-methoxyacetophenone has been identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogenic attack.[1] Its primary documented natural source is the root tissue of Sanguisorba minor (Salad Burnet), a plant belonging to the Rosaceae family.[1][2][3] It has also been reported in Kalmia latifolia (Mountain Laurel).[1] As a phytoalexin, this compound plays a crucial role in the plant's defense mechanisms, exhibiting antifungal properties.[1]
Biosynthesis in Plants
The biosynthesis of 2',6'-dihydroxy-4'-methoxyacetophenone and other phloroglucinol derivatives in plants is believed to occur via the polyketide pathway.[2] This pathway involves the sequential condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the core phenolic structure.
The key steps are as follows:
-
Initiation: The pathway begins with a starter molecule, typically acetyl-CoA.[2]
-
Chain Elongation: The starter unit is extended by the sequential addition of three malonyl-CoA molecules, catalyzed by a type III polyketide synthase (PKS) enzyme.[2]
-
Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol condensation to form a cyclic intermediate, which then aromatizes to yield the phloroglucinol core (1,3,5-trihydroxybenzene).[2]
-
Tailoring Modifications: The phloroglucinol core is then subjected to a series of tailoring reactions, including acylation to form a phloroacetophenone, and subsequent O-methylation to yield 2',6'-dihydroxy-4'-methoxyacetophenone.[2]
Caption: Proposed biosynthetic pathway for 2',6'-Dihydroxy-4'-methoxyacetophenone.[2]
Isolation from Sanguisorba minor
The following is a generalized protocol for the isolation of 2',6'-dihydroxy-4'-methoxyacetophenone from the roots of Sanguisorba minor, based on standard phytochemical techniques.
-
Plant Material Preparation:
-
Collect fresh roots of Sanguisorba minor.
-
Thoroughly clean the roots to remove soil and debris.
-
Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried roots into a fine powder to maximize surface area for extraction.[1]
-
-
Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with 70% ethanol at room temperature for 24 hours.[1]
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.[1]
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous crude extract.[1]
-
-
Fractionation:
-
The crude extract can be further fractionated using column chromatography. A D101 macroporous resin column is a suitable choice.
-
Elute the column successively with solvents of increasing polarity, such as water, 30% ethanol, 70% ethanol, and 95% ethanol. The target compound is typically found in the 30% ethanol fraction.[1]
-
-
Purification:
-
Subject the 30% ethanol fraction to further purification using silica gel column chromatography.[1]
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the pure compound and concentrate to yield purified 2',6'-dihydroxy-4'-methoxyacetophenone.
-
Caption: Generalized workflow for the isolation of 2',6'-dihydroxy-4'-methoxyacetophenone.
Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone
While not found in nature, the synthesis of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone allows for the exploration of its unique properties. A plausible and effective synthetic route is via a Fries rearrangement of a phenolic ester intermediate.[4]
Synthetic Strategy: The Fries Rearrangement
The Fries rearrangement is a reliable method for the ortho- and para-acylation of phenols. The reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The regioselectivity of the Fries rearrangement is temperature-dependent, with lower temperatures generally favoring the para-isomer and higher temperatures favoring the ortho-isomer.[4]
Detailed Synthetic Protocol
A plausible two-step synthesis starts from 2-methyl-3-methoxyphenol.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-3-methoxyphenyl acetate.
-
In a clean, dry flask, add anhydrous aluminum chloride to a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add the crude 2-methyl-3-methoxyphenyl acetate (1 equivalent) to the stirred suspension.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 60-80 °C.
-
Maintain this temperature for 4-8 hours, monitoring the progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst-product complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-dihydroxy-3-methyl-4-methoxyacetophenone.
Caption: Experimental workflow for the synthesis of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone.
Structural Elucidation and Characterization
The structural confirmation of both the natural and synthetic acetophenones relies on a combination of spectroscopic techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. 1H and 13C NMR are essential for confirming the substitution pattern on the aromatic ring. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analyzes the electronic transitions within the molecule, providing information about the conjugated system. |
For 2',6'-dihydroxy-4'-methoxyacetophenone , comprehensive spectral data is available in public databases such as PubChem.[5] For the synthetic 2,6-dihydroxy-3-methyl-4-methoxyacetophenone , characterization would involve comparing the obtained spectra with expected values based on its structure.
Biological Activities and Potential Applications
While specific biological activity data for 2,6-dihydroxy-3-methyl-4-methoxyacetophenone is limited, the activities of its natural analogue and related compounds provide valuable insights into its potential applications.
-
Antifungal Activity: As a phytoalexin, 2',6'-dihydroxy-4'-methoxyacetophenone exhibits antifungal properties.[1]
-
Antileishmanial Activity: A structurally related chalcone, 2',6'-dihydroxy-4'-methoxychalcone, has demonstrated selective toxicity against Leishmania amazonensis, suggesting its potential as a lead compound for new antileishmanial drugs.[1][6]
-
Neuroprotective Effects: A related dihydrochalcone has been investigated for its potential to improve cognitive impairment in models of Alzheimer's disease.[1]
-
Anticancer Potential: Chalcones derived from substituted acetophenones are a significant class of compounds with a wide range of pharmacological activities, including anticancer properties.[7]
The synthesis of 2,6-dihydroxy-3-methyl-4-methoxyacetophenone and its derivatives, such as chalcones, opens avenues for developing novel therapeutic agents with potentially enhanced or unique biological activities.[7]
Conclusion
This technical guide has navigated the complexities surrounding 2,6-dihydroxy-3-methyl-4-methoxyacetophenone and its natural analogue, 2',6'-dihydroxy-4'-methoxyacetophenone. By clarifying the distinction between the synthetic and natural origins of these compounds, we have provided a scientifically grounded framework for their study. The detailed protocols for isolation and synthesis, coupled with an understanding of their biosynthesis and potential biological activities, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into the pharmacological profile of the synthetically accessible 2,6-dihydroxy-3-methyl-4-methoxyacetophenone is warranted to unlock its full therapeutic potential.
References
- BenchChem. (2025). Unveiling the Natural Origins of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide.
- BenchChem. (2025). Discovery and isolation of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- BenchChem. (2025). Synthesis and Biological Evaluation of Chalcones Derived from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]
- PubChem. (2025). 2',6'-Dihydroxy-4'-methoxyacetophenone. [Link]
- Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. [Link]
- NIST. (n.d.). 2,4'-Dihydroxy-3'-methoxyacetophenone. [Link]
- Wiley Science Solutions. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone. [Link]
- PubMed. (1997). Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis. [Link]
- Research Journal of Pharmacognosy. (2024). Phytochemistry and Biological Properties of Sanguisorba spp.
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Methodological & Application
Application and Protocol for the Selective Methylation of 2,6-Dihydroxyacetophenone
Abstract
This comprehensive guide details the selective mono-methylation of 2,6-dihydroxyacetophenone to synthesize 2-hydroxy-6-methoxyacetophenone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document provides an in-depth analysis of the reaction mechanism, a field-proven, step-by-step protocol, and critical insights into achieving high selectivity and yield. It is intended for researchers, chemists, and process development professionals who require a robust and reproducible method for this specific O-methylation.
Introduction: The Significance of Selective Methylation
The selective methylation of poly-hydroxylated aromatic compounds is a cornerstone of synthetic organic chemistry, enabling the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. 2,6-Dihydroxyacetophenone presents a classic challenge in this regard: while its C2 and C6 hydroxyl groups are chemically equivalent, controlling the reaction to favor the mono-methylated product, 2-hydroxy-6-methoxyacetophenone, over the di-methylated byproduct is paramount. The intramolecular hydrogen bond in the product between the remaining hydroxyl group and the acetyl carbonyl is a key feature that influences its chemical properties and reactivity in subsequent synthetic steps. This guide focuses on a practical and efficient approach using dimethyl sulfate as the methylating agent, emphasizing experimental nuances that ensure success.
Mechanistic Insights: Controlling the Reaction
The methylation of a phenol is a classic Williamson ether synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The key to selectivity lies in the controlled generation of the nucleophile—the phenoxide ion.
Step 1: Deprotonation. A base, typically a mild one like potassium carbonate (K₂CO₃), is used to deprotonate one of the hydroxyl groups of 2,6-dihydroxyacetophenone. This creates a mono-phenoxide ion, which is a potent nucleophile. The use of a precisely controlled amount of base is critical; an excess can lead to the formation of a di-anion, significantly increasing the likelihood of di-methylation.[1]
Step 2: Nucleophilic Attack. The generated phenoxide ion then attacks the electrophilic methyl group of the methylating agent, such as dimethyl sulfate. The sulfate group acts as a good leaving group, facilitating the SN2 displacement and forming the desired ether linkage.
Step 3: Preventing Over-Methylation. The primary challenge is to prevent the methylation of the second hydroxyl group. Several factors contribute to achieving mono-selectivity:
-
Stoichiometry: Using a slight excess, but not a large excess, of the methylating agent is crucial. A stoichiometric amount or a small excess (e.g., 1.1 equivalents) ensures that once the first methylation occurs, there is limited reagent available for the second.[1]
-
Base Strength: A mild base like K₂CO₃ is preferred over stronger bases (e.g., sodium hydride or alkali hydroxides). Stronger bases can deprotonate both hydroxyl groups, leading to the formation of the di-methylated product.[1]
-
Reaction Conditions: Lower temperatures and shorter reaction times can also favor mono-methylation, although this must be balanced with achieving a reasonable reaction rate.[1]
Sources
Application Note & Protocol: A Regioselective Organometallic Route to 2'-Hydroxy-6'-methoxyacetophenone
Abstract
This document provides a detailed protocol for the synthesis of 2'-Hydroxy-6'-methoxyacetophenone, a valuable intermediate in the synthesis of various biologically active heterocyclic systems such as flavones and coumarins.[1] Traditional multi-step syntheses from resorcinol often suffer from low overall yields and the formation of isomeric byproducts.[1] This application note details a robust and regioselective organometallic approach starting from 3-methoxyphenol, achieving a significantly improved yield of 66%.[1] The key steps involve a directed ortho-lithiation, transmetalation to an organozinc species, and a subsequent palladium-catalyzed acylation. This guide is intended for researchers, scientists, and drug development professionals seeking an efficient and scalable synthesis of this key building block.
Introduction and Scientific Background
2'-Hydroxy-6'-methoxyacetophenone is a critical precursor in medicinal chemistry and materials science. Its structure is foundational for the synthesis of a variety of natural products and pharmaceutical agents.[1] Conventional synthetic routes, such as those employing the Fries rearrangement or Friedel-Crafts acylation of substituted phenols, are often plagued by challenges including poor regioselectivity, harsh reaction conditions, and the formation of difficult-to-separate isomers.[1][2][3][4]
The organometallic strategy presented here overcomes these limitations by exploiting the principles of directed ortho-metalation (DoM). This powerful technique utilizes a directing group on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[5][6][7][8] In this synthesis, the hydroxyl group of 3-methoxyphenol, after suitable protection, directs the lithiation to the C-2 position with high fidelity.
A subsequent transmetalation step from the highly reactive aryllithium to a more stable and less reactive organozinc compound is crucial. This moderates the nucleophilicity of the organometallic reagent, preventing side reactions such as addition to the newly formed ketone.[1] The final carbon-carbon bond formation is achieved via a palladium-catalyzed cross-coupling reaction with acetyl chloride, affording the desired acetophenone with excellent yield and purity.[1]
Reaction Scheme and Mechanism
The overall synthetic pathway is depicted below. The synthesis begins with the protection of the phenolic hydroxyl group of 3-methoxyphenol, followed by directed ortho-lithiation, transmetalation, palladium-catalyzed acylation, and finally, deprotection to yield the target molecule.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of 2'-Hydroxy-6'-methoxyacetophenone.
Mechanistic Rationale
The success of this synthesis hinges on the directed ortho-lithiation step. The protecting group on the phenolic oxygen acts as a Lewis basic site, coordinating to the butyllithium. This coordination brings the alkyl base into close proximity to the C-2 proton, facilitating its abstraction over other aromatic protons.[5][6] This "complex-induced proximity effect" is a cornerstone of modern aromatic functionalization.[5]
Caption: Mechanism of directed ortho-lithiation.
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methoxyphenol | 98% | Sigma-Aldrich | |
| Ethyl vinyl ether | 99%, stabilized | Sigma-Aldrich | |
| p-Toluenesulfonic acid monohydrate | 98.5% | Sigma-Aldrich | Catalyst for protection |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Distill from Na/benzophenone |
| Anhydrous Zinc Chloride (ZnCl₂) | ≥98% | Sigma-Aldrich | Store in a desiccator |
| Acetyl Chloride | ≥99% | Sigma-Aldrich | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Sigma-Aldrich | Catalyst for acylation |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | For deprotection |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | Drying agent |
Step-by-Step Synthesis
Step 1: Protection of 3-Methoxyphenol
-
To a solution of 3-methoxyphenol (1 equivalent) in ethyl vinyl ether (3 equivalents), add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the protected phenol, which can be used in the next step without further purification.
Step 2: Lithiation, Transmetalation, and Acylation
-
Under an argon atmosphere, dissolve the protected 3-methoxyphenol (1 equivalent) in anhydrous THF in an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Cool the solution to -20°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -15°C.
-
Stir the resulting solution at -20°C for 2 hours to ensure complete formation of the aryllithium species.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.2 equivalents) in anhydrous THF.
-
Add the zinc chloride solution to the aryllithium solution at -20°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the reaction mixture, followed by the dropwise addition of acetyl chloride (1.2 equivalents).
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Deprotection and Purification
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl.[1]
-
Add brine and diethyl ether to the mixture and transfer to a separatory funnel.[1]
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[1]
-
Filter and remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (8:2, v/v) as the eluent.[1]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2'-Hydroxy-6'-methoxyacetophenone as an off-yellow crystalline solid.[1]
Results and Characterization
The described protocol consistently provides the target compound in good yield.
| Parameter | Value | Reference |
| Overall Yield | 56-66% | [1] |
| Melting Point | 58-60 °C | [1] |
| Appearance | Off-yellow crystalline solid | [1] |
Characterization Data:
-
¹H-NMR (CDCl₃), δ (ppm): 13.28 (1H, s, OH), 6.38-7.35 (3H, m, ArH), 3.90 (3H, s, OCH₃), 2.68 (3H, s, COCH₃).[1]
-
IR (cm⁻¹): 2990 (OH), 1630 (C=O).[1]
-
Elemental Analysis (Calculated for C₉H₁₀O₃): C, 65.05; H, 6.07.[1]
-
Elemental Analysis (Found): C, 65.31; H, 6.31.[1]
Troubleshooting and Key Considerations
-
Low Yield in Lithiation: Ensure all solvents are rigorously anhydrous and the reaction is maintained under a strict inert atmosphere. The temperature during the addition of n-butyllithium is critical and should not rise above -15°C.
-
Formation of Side Products: The transmetalation to the organozinc reagent is essential to prevent the aryllithium from adding to the ketone product. Ensure complete transmetalation before adding the acylating agent.
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Handle it quickly under an inert atmosphere.
-
Incomplete Deprotection: If the final deprotection step is incomplete, extend the reaction time with 1 M HCl or gently warm the mixture.
Conclusion
This application note presents a highly efficient and regioselective organometallic route for the synthesis of 2'-Hydroxy-6'-methoxyacetophenone. By leveraging a directed ortho-lithiation and a palladium-catalyzed acylation of an intermediate organozinc species, this method circumvents the selectivity issues inherent in classical electrophilic substitution reactions. The protocol is robust, scalable, and provides the target compound in high yield and purity, making it an excellent choice for academic and industrial research settings.
References
- Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (1995). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone.
- ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]
- Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3024–3025. [Link]
- Rappoport, Z., & Marek, I. (Eds.). (2009). The Chemistry of Organolithium Compounds. John Wiley & Sons.
- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
- ResearchGate. (n.d.). Direct ortho Arylation of Anisoles via the Formation of Four-Membered Lithiumcycles/Palladacycles. [Link]
- Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]
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- PubMed. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. [Link]
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- University of Liverpool. (n.d.). Directed (ortho)
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Using 2-Hydroxy-6-methoxyacetophenone in flavonoid synthesis
An In-Depth Guide to the Synthesis of Flavonoids Utilizing 2-Hydroxy-6-methoxyacetophenone
Authored by a Senior Application Scientist
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 2-Hydroxy-6-methoxyacetophenone as a pivotal precursor in the construction of the flavonoid scaffold. Flavonoids are a prominent class of polyphenolic compounds celebrated for their extensive biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of the hydroxyl and methoxy groups on the A-ring of this precursor offers a versatile entry point into various flavonoid structures, making its chemistry essential for the synthesis of novel therapeutic agents.
The core of flavonoid synthesis from this acetophenone derivative relies on the formation of the central pyranone ring (C-ring). The 2-hydroxyl group is fundamentally crucial, as it acts as the key nucleophile in the final intramolecular cyclization step to form the chromone core. The 6-methoxy group, in turn, influences the electronic properties of the aromatic ring and ultimately becomes the 5-methoxy substituent in the resulting flavone, a common feature in biologically active natural products like wogonin.[3][4]
This guide provides a comprehensive exploration of the primary synthetic strategies, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the mechanisms and provide detailed, field-proven protocols for the following key transformations:
-
Claisen-Schmidt Condensation followed by Oxidative Cyclization: A robust two-step method proceeding through a chalcone intermediate.
-
The Baker-Venkataraman Rearrangement: A classic and highly effective route involving the transformation of an O-acyl ester into a 1,3-diketone, which readily cyclizes.
-
The Allan-Robinson Reaction: A traditional one-pot condensation method for flavone synthesis.
Pathway 1: Claisen-Schmidt Condensation and Oxidative Cyclization
This pathway is one of the most reliable and frequently employed methods for flavone synthesis.[5] It begins with the base-catalyzed condensation of 2-Hydroxy-6-methoxyacetophenone with a substituted aromatic aldehyde to form a 2'-hydroxy-6'-methoxychalcone intermediate.[6][7] This chalcone is then subjected to oxidative cyclization to yield the final flavone.
Causality and Mechanism
The initial condensation is a classic aldol-type reaction. A strong base, such as potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone's methyl ketone group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct rapidly dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone. The subsequent step involves the oxidative cyclization of the chalcone. In the presence of an oxidizing agent like iodine in dimethyl sulfoxide (DMSO), the 2'-hydroxyl group attacks the β-carbon of the enone system in a conjugate addition. The resulting intermediate is then oxidized to form the C2-C3 double bond of the flavone ring.[1][7]
Visualizing the Workflow: Claisen-Schmidt Pathway
Caption: Workflow for flavone synthesis via Claisen-Schmidt condensation and oxidative cyclization.
Experimental Protocol 1A: Synthesis of 2'-Hydroxy-6'-methoxychalcone
This protocol details the base-catalyzed condensation reaction.
-
Materials & Reagents:
-
2-Hydroxy-6-methoxyacetophenone
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware, magnetic stirrer
-
-
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-Hydroxy-6-methoxyacetophenone (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal volume of ethanol.[8]
-
Base Addition: While stirring the solution vigorously at room temperature, slowly add a 40-50% (w/v) aqueous solution of KOH dropwise.[1][8] A distinct color change (typically to a deep yellow or orange) indicates the formation of the chalcone phenoxide.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acetophenone is consumed (typically 6-24 hours).[7]
-
Work-up & Precipitation: Once complete, pour the reaction mixture into a beaker containing a large volume of crushed ice and water.[1]
-
Acidification: Slowly acidify the cold mixture with 10% HCl with constant stirring until the pH is approximately 2-3. This protonates the phenoxide, causing the crude chalcone to precipitate as a solid.[1][8]
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[1][8]
-
Experimental Protocol 1B: Oxidative Cyclization to 5-Methoxyflavone
This protocol describes the conversion of the chalcone intermediate to the flavone.
-
Materials & Reagents:
-
2'-Hydroxy-6'-methoxychalcone (from Protocol 1A)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃), 20% aqueous solution
-
Standard laboratory glassware with reflux condenser
-
-
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-Hydroxy-6'-methoxychalcone (1.0 eq.) in DMSO.[7]
-
Catalyst Addition: Add a catalytic amount of iodine (approx. 10 mol%).
-
Reaction: Heat the reaction mixture in an oil bath to 120-140 °C and maintain at reflux.[1] Monitor the reaction by TLC for the disappearance of the chalcone spot (typically 2-6 hours).[7]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of ice water with vigorous stirring. A solid precipitate will form.[1]
-
Quenching: Add a 20% sodium thiosulfate solution dropwise to the mixture until the brown color of excess iodine disappears.[1]
-
Isolation & Purification: Collect the precipitated flavone by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol to obtain the pure 5-methoxyflavone derivative.[1]
-
Pathway 2: The Baker-Venkataraman Rearrangement
This is a powerful and versatile method for synthesizing flavones, proceeding through a 1,3-diketone intermediate.[9][10] The pathway involves three distinct stages: esterification of the starting phenol, base-catalyzed rearrangement to a diketone, and acid-catalyzed cyclization to the flavone.[1]
Causality and Mechanism
The synthesis begins with the acylation of the 2-hydroxyl group of the acetophenone, typically with a benzoyl chloride, to form a stable 2-benzoyloxy-6-methoxyacetophenone. In the key step, a base (e.g., KOH or NaH) abstracts a proton from the α-carbon of the ketone. The resulting enolate undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic alkoxide intermediate. This intermediate collapses, transferring the acyl group from the phenolic oxygen to the α-carbon, to form the more stable 1,3-diketone phenolate.[10][11] Finally, treatment with strong acid catalyzes an intramolecular condensation: the phenolic hydroxyl group attacks one of the ketone carbonyls, and subsequent dehydration yields the flavone.[1]
Visualizing the Workflow: Baker-Venkataraman Rearrangement
Caption: Workflow for the Baker-Venkataraman rearrangement and subsequent cyclization to a flavone.
Experimental Protocol 2: Synthesis of 5-Methoxyflavone
-
Part A: Esterification of 2-Hydroxy-6-methoxyacetophenone
-
Materials: 2-Hydroxy-6-methoxyacetophenone (1.0 eq.), anhydrous pyridine, benzoyl chloride (1.1 eq.).
-
Procedure:
-
Dissolve the acetophenone in anhydrous pyridine in a flask and cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise with stirring.[1]
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker of crushed ice and concentrated HCl.[1]
-
Filter the precipitated solid, wash with water, then with a small amount of cold ethanol. Dry to yield 2-benzoyloxy-6-methoxyacetophenone.[1]
-
-
-
Part B: Rearrangement to 1,3-Diketone
-
Materials: 2-Benzoyloxy-6-methoxyacetophenone (1.0 eq.), anhydrous pyridine, powdered potassium hydroxide (KOH) (2.0 eq.).[1]
-
Procedure:
-
Dissolve the ester from Part A in anhydrous pyridine.
-
Add powdered KOH and heat the mixture to 50-60 °C, stirring for 3-4 hours. Monitor by TLC.[1]
-
Cool the reaction and pour it into a mixture of ice and concentrated HCl.
-
Filter the precipitated solid, wash with water, and dry. This crude 1,3-diketone is often used directly in the next step.[1]
-
-
-
Part C: Cyclization to 5-Methoxyflavone
-
Materials: Crude 1,3-diketone, glacial acetic acid, concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve the crude diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to 120 °C for 1 hour, monitoring by TLC.[1]
-
Cool the mixture and pour it into a large volume of ice water with vigorous stirring.
-
Collect the precipitated solid by filtration and recrystallize from ethanol to obtain pure 5-methoxyflavone.[1]
-
-
Pathway 3: The Allan-Robinson Reaction
The Allan-Robinson reaction is a classic method that condenses an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid to form a flavone.[12][13] While often requiring high temperatures, it provides a direct route to the flavone scaffold.
Causality and Mechanism
The reaction mechanism is believed to proceed through several stages within the same pot.[12][14] Initially, the phenolate of the ketone (formed by the basic sodium salt) is O-acylated by the anhydride. The resulting ester then undergoes a base-catalyzed rearrangement (analogous to the Baker-Venkataraman rearrangement) to form a 1,3-diketone intermediate. Finally, this diketone undergoes acid-catalyzed (or thermally-induced) cyclodehydration to yield the flavone.[12][15]
Visualizing the Workflow: Allan-Robinson Reaction
Caption: A simplified workflow for the one-pot Allan-Robinson flavone synthesis.
Experimental Protocol 3: Synthesis of a 5-Methoxyflavone Derivative
-
Materials & Reagents:
-
2-Hydroxy-6-methoxyacetophenone
-
Aromatic anhydride (e.g., Benzoic anhydride, 3.0 eq.)
-
Sodium salt of the corresponding acid (e.g., Sodium benzoate, 1.0 eq.)
-
Aqueous Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a flask, thoroughly mix 2-Hydroxy-6-methoxyacetophenone (1.0 eq.), the aromatic anhydride, and the sodium salt of the acid.
-
Heating: Heat the mixture to a high temperature (typically 180-200 °C) for 3-5 hours.
-
Hydrolysis: Cool the reaction mass and add a 10% aqueous NaOH solution. Heat the mixture at reflux for 20-30 minutes to hydrolyze any unreacted anhydride and ester intermediates.
-
Work-up: Cool the solution and filter if necessary. Slowly acidify the filtrate with HCl.
-
Isolation: The flavone product will precipitate. Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data Summary
The choice of synthetic route can significantly impact reaction efficiency. The following table provides representative data for comparison, though yields are highly dependent on the specific substrates and reaction optimization.
| Synthetic Pathway | Key Intermediates | Typical Reagents | Conditions | Representative Yield |
| Claisen-Schmidt | Chalcone | KOH, EtOH then I₂, DMSO | RT, then 120-140°C | 60-85% (overall) |
| Baker-Venkataraman | O-Acyl Ester, 1,3-Diketone | Pyridine, KOH, H₂SO₄ | RT to 120°C | 70-90% (overall) |
| Allan-Robinson | (In-situ diketone) | Anhydride, Na-Salt | High Temp (180-200°C) | 30-50% |
Conclusion and Future Perspectives
2-Hydroxy-6-methoxyacetophenone stands as a highly valuable and versatile starting material for the synthesis of 5-methoxy-substituted flavonoids.
-
The Claisen-Schmidt condensation followed by oxidative cyclization offers a reliable and high-yielding two-step process suitable for a wide range of aromatic aldehydes.
-
The Baker-Venkataraman rearrangement is often considered the most efficient and high-yielding method, providing clean conversion through stable, isolable intermediates.[5]
-
The Allan-Robinson reaction , while historically significant, is often hampered by harsh conditions and lower yields, making it less favorable for complex or sensitive substrates.
The mastery of these protocols enables medicinal chemists to generate extensive libraries of flavonoid analogs. By varying the aromatic aldehyde in the Claisen-Schmidt pathway or the acylating agent in the Baker-Venkataraman rearrangement, researchers can systematically explore structure-activity relationships (SAR), leading to the discovery of novel drug candidates with enhanced potency and selectivity.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Flavonoids Using 2',6'-Dimethoxyacetophenone. BenchChem.
- Asian Journal of Pharmacy and Technology. (2021). A Short Review on Synthetic Methodologies of Flavonoids. Asian Journal of Pharmacy and Technology.
- Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones. BJSTR Publishers.
- Name Reactions.
- PMC, NIH. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. PMC. [Link]
- IISTE.org. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE.
- PMC, PubMed Central. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC.
- ResearchGate. (2017). (PDF) Synthesis of Flavones.
- MDPI. (2021). Electrochemistry of Flavonoids. MDPI.
- Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem.
- ResearchGate. (2018). (PDF) Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship.
- ACS Publications. (2011). Acidity of Hydroxyl Groups: An Overlooked Influence on Antiradical Properties of Flavonoids. The Journal of Organic Chemistry.
- PMC, PubMed Central. (2022). Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. PMC.
- Name Reactions in Organic Synthesis. Allan-Robinson.
- SciSpace. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry.
- Wikipedia. Allan–Robinson reaction.
- MDPI. (2021).
- ResearchGate.
- chemeurope.com.
- BenchChem. (2025). Discovery and isolation of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem.
- BenchChem. (2025). Synthesis and Biological Evaluation of Chalcones Derived from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem.
- ResearchGate. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.
- YouTube. (2020).
- Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones.
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The Synthetic Versatility of 2'-Hydroxy-6'-methoxyacetophenone: A Gateway to Diverse Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Privileged Starting Material
In the landscape of medicinal chemistry and synthetic organic chemistry, 2'-Hydroxy-6'-methoxyacetophenone stands out as a highly versatile and strategic starting material. Its unique substitution pattern—a nucleophilic hydroxyl group ortho to the acetyl moiety and an electron-donating methoxy group at the 6'-position—renders it an ideal precursor for the construction of a variety of biologically significant heterocyclic compounds. This guide provides an in-depth exploration of the synthetic pathways originating from this valuable building block, with a focus on the practical application and mechanistic underpinnings of key transformations that lead to the synthesis of flavones, aurones, and chromones. These heterocyclic cores are prevalent in numerous natural products and pharmacologically active molecules, making their efficient synthesis a critical endeavor in drug discovery.
This technical guide is designed to empower researchers by not only providing step-by-step protocols but also by elucidating the chemical logic behind these synthetic strategies. By understanding the "why" behind the reaction conditions and reagent choices, scientists can better troubleshoot, optimize, and adapt these methods for their specific research and development goals.
I. The Synthesis of 5-Methoxyflavones: The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of flavones, a class of flavonoids known for their wide array of biological activities.[1] This reaction sequence provides a reliable and high-yielding route to 1,3-diketones, which are the immediate precursors to the flavone core.[2][3] The process involves the O-acylation of a 2'-hydroxyacetophenone followed by a base-catalyzed intramolecular acyl migration.
The causality behind this elegant rearrangement lies in the generation of a stabilized enolate from the acetophenone moiety, which then acts as an intramolecular nucleophile, attacking the ester carbonyl. The subsequent ring-opening of the cyclic intermediate is driven by the formation of a stable phenoxide, which upon acidic workup, tautomerizes to the desired 1,3-diketone.[3] This diketone is then readily cyclized under acidic conditions to furnish the flavone skeleton.
Diagram of the Baker-Venkataraman Rearrangement and Cyclization
Sources
Application Note: A Detailed Protocol for the Fries Rearrangement of 3-Methoxyphenyl Acetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Fries Rearrangement
The Fries rearrangement is a powerful and well-established organic transformation that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial and academic importance for the synthesis of hydroxyarylketones, which are pivotal intermediates in the manufacturing of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[3] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, yielding a mixture of ortho and para isomers. The regioselectivity of the rearrangement is highly dependent on the reaction conditions, with temperature and solvent polarity being key determinants of the product distribution.[1] Generally, lower temperatures favor the formation of the para product (kinetic control), while higher temperatures promote the formation of the more thermodynamically stable ortho product.[1]
This application note provides a comprehensive, step-by-step experimental procedure for the Fries rearrangement of 3-methoxyphenyl acetate. This particular substrate is of interest as it leads to the formation of two valuable hydroxy methoxy acetophenone isomers: 2-hydroxy-4-methoxyacetophenone and 4-hydroxy-2-methoxyacetophenone. These products serve as versatile building blocks in organic synthesis.
Reaction Scheme
Caption: General scheme of the Fries rearrangement of 3-methoxyphenyl acetate.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| 3-Methoxyphenyl acetate | ≥98% | Commercially Available | Can be synthesized from 3-methoxyphenol and acetyl chloride. |
| Aluminum chloride (anhydrous) | ≥99% | Sigma-Aldrich, Acros Organics, etc. | Handle in a fume hood with appropriate PPE. Highly hygroscopic. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over CaH2. |
| Hydrochloric acid (HCl) | 37% (concentrated) | Commercially Available | |
| Deionized water | |||
| Sodium sulfate (anhydrous) | Granular, ≥99% | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Round-bottom flask (250 mL) | Oven-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | With a drying tube. | ||
| Ice bath | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator | |||
| Glassware for column chromatography | |||
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
Experimental Protocol
Part 1: Synthesis of 3-Methoxyphenyl Acetate (Starting Material)
For a self-contained procedure, the starting material can be readily synthesized.
-
To a stirred solution of 3-methoxyphenol (10.0 g, 80.5 mmol) in dichloromethane (100 mL) at 0 °C, slowly add triethylamine (12.2 g, 120.8 mmol).
-
To this mixture, add acetyl chloride (7.4 g, 94.2 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with the addition of 50 mL of water.
-
Separate the organic layer, wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxyphenyl acetate as a colorless oil. The product can be used in the next step without further purification if it is of sufficient purity (as determined by TLC or 1H NMR).
Part 2: Fries Rearrangement of 3-Methoxyphenyl Acetate
Safety First: Anhydrous aluminum chloride is a hazardous substance that reacts violently with water and is corrosive.[4] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Reaction Setup: In a fume hood, equip a 250 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Addition of Aluminum Chloride: To the flask, add anhydrous aluminum chloride (13.3 g, 100 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask.
-
Addition of Substrate: Dissolve 3-methoxyphenyl acetate (8.3 g, 50 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of aluminum chloride over 30 minutes. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
CAUTION: HIGHLY EXOTHERMIC REACTION. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of ice-cold 6 M hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Once the addition is complete, continue stirring for 30 minutes until all the aluminum salts are dissolved.
-
-
Extraction:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or a viscous oil.
-
Part 3: Purification of the Products
The crude product is a mixture of 2-hydroxy-4-methoxyacetophenone and 4-hydroxy-2-methoxyacetophenone. These isomers can be separated by column chromatography.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point.
-
Loading the Column: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica gel onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis of Fractions: Monitor the fractions by TLC to identify the separated products. The two isomers should have different Rf values.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the purified products.
Characterization of Products
The identity and purity of the products should be confirmed by standard analytical techniques.
| Product | Structure | Melting Point | CAS Number |
| 2-Hydroxy-4-methoxyacetophenone | 48-50 °C | 552-41-0[6] | |
| 4-Hydroxy-2-methoxyacetophenone | 136-140 °C[4] | 493-33-4[4] |
Expected Spectroscopic Data:
-
2-Hydroxy-4-methoxyacetophenone:
-
1H NMR (CDCl3): δ (ppm) ~12.7 (s, 1H, -OH), 7.6 (d, 1H), 6.4 (d, 1H), 6.3 (s, 1H), 3.8 (s, 3H, -OCH3), 2.5 (s, 3H, -COCH3).
-
-
4-Hydroxy-2-methoxyacetophenone:
-
1H NMR (CDCl3): δ (ppm) ~7.7 (d, 1H), 6.5 (d, 1H), 6.4 (s, 1H), 6.1 (s, 1H, -OH), 3.9 (s, 3H, -OCH3), 2.6 (s, 3H, -COCH3).
-
Experimental Workflow Diagram
Caption: Workflow for the Fries rearrangement and product isolation.
Discussion and Mechanistic Insights
The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[1] The Lewis acid, AlCl3, coordinates to the carbonyl oxygen of the ester, which is more basic than the phenolic oxygen. This coordination polarizes the ester bond, facilitating the departure of the acyl group as an acylium ion. This electrophile then attacks the electron-rich aromatic ring. The regioselectivity is influenced by the stability of the intermediate sigma complexes and steric factors. At higher temperatures, the reaction is under thermodynamic control, and the ortho isomer is favored due to the formation of a stable six-membered chelate between the aluminum species, the phenolic hydroxyl, and the carbonyl oxygen of the newly introduced acetyl group.[1] In contrast, at lower temperatures, the reaction is under kinetic control, and the less sterically hindered para position is preferentially acylated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary. | |
| Formation of byproducts | Presence of water | Ensure all reagents and solvents are anhydrous. |
| Reaction temperature too high | Carefully control the reaction temperature. | |
| Poor separation of isomers | Inappropriate solvent system for chromatography | Optimize the eluent system for column chromatography by testing different solvent polarities with TLC. |
| Oily product that does not solidify | Presence of impurities | Re-purify by column chromatography or attempt crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |
Conclusion
This application note provides a detailed and reliable protocol for the Fries rearrangement of 3-methoxyphenyl acetate, a valuable transformation for the synthesis of important hydroxyaryl ketone building blocks. By carefully controlling the reaction conditions and following the outlined purification procedure, researchers can successfully obtain both the ortho and para isomers in good purity. The insights into the mechanism and troubleshooting guide will further aid in the successful execution of this classic and useful organic reaction.
References
- PubChem. (n.d.). 4'-Methoxyacetophenone.
- ResearchGate. (2016). (PDF) Fries rearrangement of 3,5-dimethoxyphenyl acetate.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- The Royal Society of Chemistry. (n.d.). 4.
- SIELC Technologies. (2018). 2'-Hydroxy-4'-methoxyacetophenone.
- L.S.College, Muzaffarpur. (2022). Fries rearrangement.
- Wikipedia. (n.d.). Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
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- 4. 493-33-4 Cas No. | 4'-Hydroxy-2'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 5. bmse010024 4-Methoxyacetophenone at BMRB [bmrb.io]
- 6. 2'-Hydroxy-4'-methoxyacetophenone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note: High-Purity Isolation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone via Automated Flash Column Chromatography
Abstract: This application note provides a detailed protocol for the purification of 1-(2-Hydroxy-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents and natural products. The methodology centers on the use of normal-phase flash column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step guide to the purification process, and outline methods for fraction analysis and compound verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
This compound, also known as 2'-Hydroxy-6'-methoxyacetophenone, is a valuable building block in organic synthesis.[1][2] Its structural motif is present in a variety of biologically active compounds. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions and complicate the synthesis of the final target molecule. Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] This application note details a robust method for obtaining high-purity this compound using silica gel flash column chromatography.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2][4][5] |
| Molecular Weight | 166.17 g/mol | [2][4][6] |
| Appearance | Yellow crystals or powder | [5][7] |
| Melting Point | 58-60 °C | [4] |
| Boiling Point | 141 °C at 16 mmHg | [4] |
| Solubility | Soluble in chloroform | [7] |
The presence of a hydroxyl group and a methoxy group attached to the aromatic ring gives the molecule a moderate polarity. This characteristic is central to the selection of the chromatographic conditions.
Chromatographic Method Development
Stationary Phase Selection
For the separation of moderately polar organic compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[8][9] Its polar surface, rich in silanol groups, allows for differential adsorption of compounds based on their polarity. Non-polar compounds will have weaker interactions and elute faster, while more polar compounds will have stronger interactions and elute slower.[10]
Mobile Phase Selection and Optimization with Thin-Layer Chromatography (TLC)
The choice of the mobile phase is critical for achieving good separation.[11][12] A mixture of a non-polar solvent and a more polar solvent is typically used to fine-tune the elution strength. For this application, a mixture of hexane (non-polar) and ethyl acetate (polar) is an excellent choice.
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.[3][13][14] The goal is to find a solvent ratio that results in a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound.[15] This Rf range generally provides the best separation from impurities on a column.[15]
Protocol for TLC Analysis:
-
Prepare several eluent systems with varying ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the crude mixture onto a silica gel TLC plate.
-
Develop the plates in chambers containing the different eluent systems.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value for the spot corresponding to the desired product in each eluent system.
The ideal solvent system will show a clear separation between the product spot and any impurity spots.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica gel, 230-400 mesh |
| Crude Sample | ~1 g of this compound |
| Solvents | Hexane (HPLC grade), Ethyl Acetate (HPLC grade) |
| Glassware | Chromatography column (40-60 mm diameter), round-bottom flasks, beakers, graduated cylinders |
| Equipment | Rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp, fraction collector (optional) |
Column Packing
There are two primary methods for packing a chromatography column: the dry packing method and the slurry (wet packing) method.[8] The slurry method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.
Slurry Packing Protocol:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8][16]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).[10][16]
-
Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and remove any air bubbles.[8][17]
-
Once the silica gel has settled, add a protective layer of sand on top.[16]
Sample Loading
Proper sample loading is crucial for achieving a high-resolution separation. The sample should be applied to the column in a concentrated band.
Dry Loading Protocol:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[16]
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[18]
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed for complex mixtures.
Gradient Elution Protocol:
-
Start the elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or vials.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate).
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.[3][19]
dot graph TD { A[Start: Crude this compound] --> B{TLC Analysis for Solvent System Optimization}; B --> C[Prepare Silica Gel Slurry]; C --> D[Pack Chromatography Column]; D --> E{Sample Preparation: Dry Loading}; E --> F[Load Sample onto Column]; F --> G{Gradient Elution with Hexane:Ethyl Acetate}; G --> H[Collect Fractions]; H --> I{Monitor Fractions by TLC}; I --> J[Combine Pure Fractions]; J --> K{Solvent Removal via Rotary Evaporation}; K --> L[End: Purified this compound]; subgraph "Pre-Chromatography" B; end subgraph "Column Preparation" C; D; end subgraph "Chromatography" E; F; G; H; end subgraph "Post-Chromatography" I; J; K; end } caption: "Workflow for the Purification of this compound"
Fraction Analysis and Product Isolation
Thin-Layer Chromatography (TLC) Monitoring
TLC is used to analyze the fractions collected from the column.[19] By spotting each fraction on a TLC plate and developing it in the optimized solvent system, it is possible to identify the fractions containing the pure product. Fractions that show a single spot with the correct Rf value are pooled together.
dot graph TD { A[Collected Fractions] --> B{Spot Each Fraction on a TLC Plate}; B --> C[Develop TLC Plate in Optimized Solvent System]; C --> D{Visualize Spots under UV Light}; D --> E{Identify Fractions with a Single Spot at the Correct Rf}; E --> F[Pool Pure Fractions]; F --> G[Proceed to Solvent Removal]; } caption: "TLC Analysis of Collected Fractions"
Solvent Removal
The pooled fractions containing the purified compound are concentrated using a rotary evaporator.[20][21] This technique efficiently removes the solvent under reduced pressure, leaving behind the purified this compound.[20][22][23]
Rotary Evaporation Protocol:
-
Transfer the pooled fractions to a round-bottom flask.
-
Attach the flask to the rotary evaporator.
-
Apply a vacuum and rotate the flask in a heated water bath (typically 30-40 °C).
-
The solvent will evaporate and be collected in the condenser.
-
Continue until all the solvent has been removed and the purified product remains in the flask.
Purity Assessment and Characterization
After purification, it is essential to confirm the purity and identity of the isolated this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive analytical technique that can be used to determine the purity of the final product.[24] A reverse-phase C18 column is commonly used for the analysis of phenolic compounds.[25]
Typical HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[24]
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.[24]
-
Flow Rate: 1.0 mL/min[24]
-
Detection: UV at the absorbance maximum of the compound.
A single, sharp peak in the HPLC chromatogram is indicative of a high-purity sample.
Spectroscopic Analysis
The identity of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The obtained spectra should be compared with reference data for this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Incorrect solvent system- Column overloading- Improperly packed column | - Re-optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring no air bubbles or cracks. |
| Compound Stuck on Column | - Mobile phase is not polar enough | - Gradually increase the polarity of the mobile phase. |
| Cracked/Channeling Column Bed | - Column ran dry- Packing was not uniform | - Always keep the silica bed covered with solvent.- Ensure uniform packing by using the slurry method and gently tapping the column. |
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel flash column chromatography. By following the outlined steps for method development, column preparation, and execution, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.
References
- 2'-Hydroxy-6'-methoxyacetophenone - ChemBK. (n.d.).
- Running a Silica Gel Column - CommonOrganicChemistry.com. (n.d.).
- How is the best way to pack a column? - ResearchGate. (2019, May 25).
- For Examination of Reactions - Column Chromatography. (n.d.).
- How to pack your column in column chromatography - Quora. (2021, January 8).
- Packing Normal Phase Columns - Chemistry LibreTexts. (2022, June 23).
- Tips and Tricks for the Lab: Column Packing - ChemistryViews. (2012, June 5).
- 5.6A: Overview of Rotary Evaporation - Chemistry LibreTexts. (2022, April 7).
- Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.).
- Rotary evaporation after column chromatography : r/chemistry - Reddit. (2023, January 10).
- Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23).
- Rotary Evaporation Explained - YouTube. (2013, June 12).
- Rotary Evaporator | Common evaporation & concentration methods. (n.d.).
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (n.d.).
- Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC - NIH. (2019, January 8).
- Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.) - TALENTA Publisher - Universitas Sumatera Utara. (n.d.).
- Thin layer chromatography (TLC) (video) - Khan Academy. (n.d.).
- Chemical Properties of Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- (CAS 703-23-1) - Cheméo. (n.d.).
- Thin-layer chromatography - Wikipedia. (n.d.).
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (n.d.).
- Column Chromatography and TLC | Organic Chemistry Lab Techniques - YouTube. (2024, January 14).
- 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells - MDPI. (n.d.).
- Showing metabocard for 2',4'-Dihydroxy-6'-methoxyacetophenone (HMDB0041270) - Human Metabolome Database. (n.d.).
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF - ResearchGate. (2025, August 10).
- 2'-HYDROXY-6'-METHOXYACETOPHENONE | 703-23-1 | INDOFINE Chemical Company. (n.d.).
- 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem. (n.d.).
- 2'-Hydroxy-4'-methoxyacetophenone | SIELC Technologies. (2018, February 16).
- 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | C9H10O3 | CID 69709 - PubChem. (n.d.).
- This compound CAS 703-23-1 - BIOSYNCE. (n.d.).
- Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- - the NIST WebBook. (n.d.).
- Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- - Cheméo. (n.d.).
- Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Cheméo. (n.d.).
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- 2'-HYDROXY-6'-METHOXYACETOPHENONE, 97% - Research Scientific. (n.d.).
- Separation of Ethanone, 1-(2,4,6-trihydroxyphenyl)- on Newcrom R1 HPLC column. (n.d.).
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Application Note: A Validated Protocol for the Recrystallization of 2'-Hydroxy-6'-methoxyacetophenone
Part 1: The Science of Purifying 2'-Hydroxy-6'-methoxyacetophenone
Core Principles of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1] The fundamental principle is that most solid compounds are significantly more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form.
-
Ensuring that the impurities remain dissolved in the cold solvent (the "mother liquor").[3]
The Critical Challenge: Preventing "Oiling Out"
The most significant hurdle in the recrystallization of 2'-Hydroxy-6'-methoxyacetophenone is its low melting point (approx. 58-60 °C).[4][5] "Oiling out" occurs when the hot, saturated solution is cooled, and the compound separates as a liquid (an oil) instead of forming solid crystals. This happens when the solution becomes supersaturated at a temperature that is still above the compound's melting point.[6]
Expert Insight: Why Oiling Out Compromises Purity An oil is essentially a liquid form of the impure compound. It acts as an excellent solvent for the very impurities you are trying to remove. When this oil eventually solidifies at a lower temperature, these impurities become trapped within an amorphous solid matrix, defeating the purpose of the purification.[6] A successful recrystallization relies on the slow, ordered formation of a crystal lattice, which inherently excludes molecules that do not fit—i.e., the impurities.
To circumvent this issue, a carefully selected mixed-solvent system and a controlled cooling rate are essential.
Strategic Solvent Selection
A single-solvent system where the boiling point is below the compound's melting point is ideal but often impractical. For 2'-Hydroxy-6'-methoxyacetophenone, we recommend a mixed-solvent system, a technique highly effective for managing compounds prone to oiling out.[6]
-
Solvent 1 (Primary Solvent): Ethanol. The target compound is readily soluble in hot ethanol.
-
Solvent 2 (Anti-Solvent): Deionized Water. The compound is poorly soluble in water. Water is miscible with ethanol.
In this system, the crude compound is dissolved in a minimal amount of hot ethanol. Hot water is then added dropwise until the solution becomes faintly cloudy (the saturation point or "cloud point"). The addition of a few more drops of hot ethanol clarifies the solution, which is then allowed to cool slowly, promoting proper crystal growth.
Part 2: Materials and Equipment
-
Crude 2'-Hydroxy-6'-methoxyacetophenone
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon, optional)
-
Erlenmeyer Flasks (x2)
-
Graduated Cylinders
-
Hot Plate with Magnetic Stirring Capability
-
Magnetic Stir Bar
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source (aspirator or pump)
-
Ice Bath
-
Spatula and Glass Stirring Rod
Part 3: Experimental Protocol: A Step-by-Step Guide
1. Dissolution:
- Place the crude 2'-Hydroxy-6'-methoxyacetophenone (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
- Add a minimal amount of ethanol (e.g., 15-20 mL) and begin heating the mixture on a hot plate with gentle stirring.
- Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent. > Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing the yield. The goal is to create a solution that is saturated or near-saturated at the solvent's boiling point.[6]
2. Decolorization (Optional):
- If the solution is highly colored from impurities, remove the flask from the heat.
- Allow the solution to cool slightly for a minute to prevent violent boiling when the charcoal is added.
- Add a small amount of activated charcoal (approx. 1-2% of the solute's weight) to the solution.
- Reheat the solution to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.
3. Hot Gravity Filtration:
- Set up a second Erlenmeyer flask (the receiving flask) on the hot plate with a small amount of boiling solvent to keep it warm.
- Place a stemless funnel with fluted filter paper into the neck of the receiving flask.
- Pre-warm the funnel and filter paper by allowing the hot solvent vapor to pass through them.
- Carefully and quickly pour the hot solution containing the dissolved compound through the fluted filter paper. > Scientist's Note: This step must be performed quickly to prevent the compound from crystallizing prematurely on the filter paper. Pre-warming the apparatus is a key technique to avoid this.[6] This step removes the activated charcoal (if used) and any insoluble impurities.
4. Crystallization:
- Remove the receiving flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. > Scientist's Note: Slow cooling is the single most important factor for forming large, pure crystals and preventing oiling out. Rapid cooling promotes precipitation, trapping impurities.[3][6]
- Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the crystal yield.
5. Isolation and Washing:
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization solvent) to rinse away any adhering mother liquor. > Scientist's Note: The wash solvent must be ice-cold to minimize re-dissolving the purified product crystals.[6]
6. Drying:
- Leave the crystals in the Büchner funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.
- Transfer the crystals to a watch glass and allow them to air dry completely. For faster results, a vacuum desiccator can be used.
- Determine the melting point of the dried crystals to assess purity. The range should be sharp and close to the literature value of 58-60 °C.[4][7]
Part 4: Process Visualization and Data
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of 2'-Hydroxy-6'-methoxyacetophenone.
Key Process Parameters
| Parameter | Recommended Value / Range | Rationale & Key Considerations |
| Compound Melting Point | 58-60 °C[4][7] | The low melting point dictates the need for careful cooling to prevent oiling out. |
| Primary Solvent | Ethanol | Good solvating power for the compound when hot. |
| Anti-Solvent | Deionized Water | Compound has low solubility in water; used to induce crystallization. |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) | Ensures efficient dissolution in a minimal solvent volume. |
| Cooling Protocol | 1. Slow, undisturbed cooling to room temp. 2. Ice bath for ≥ 30 min. | Promotes the formation of a pure crystal lattice and maximizes yield. |
| Purity Assessment | Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. |
Part 5: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | 1. Solution is supersaturated above the compound's melting point. 2. Cooling is too rapid.[6] | 1. Reheat the solution to re-dissolve the oil. 2. Add more hot solvent to decrease the saturation concentration. 3. Allow the solution to cool much more slowly. Consider insulating the flask. |
| No Crystals Form | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated upon cooling. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of the pure compound. |
| Very Low Recovery/Yield | 1. Too much solvent was used, leaving the product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing with solvent that was not ice-cold. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated for the hot filtration step. 3. Always use ice-cold solvent for washing the final crystals. |
| Crystals are Impure (low M.P.) | 1. Cooling was too fast, trapping impurities. 2. The chosen solvent was not appropriate for the impurities present. | 1. Re-recrystallize the material, ensuring a very slow cooling rate. 2. If impurities have similar solubility, a different solvent system or chromatographic purification may be necessary. |
References
- ChemBK. (n.d.). 2'-Hydroxy-6'-methoxyacetophenone.
- Google Patents. (1950). Purifying crude acetophenone. (U.S. Patent No. US2507048A).
- INDOFINE Chemical Company. (n.d.). 2'-HYDROXY-6'-METHOXYACETOPHENONE.
- PubChem. (n.d.). 2',6'-Dihydroxy-4'-methoxyacetophenone.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- ResearchGate. (2020). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization.
- ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?.
- Google Patents. (1984). Acetophenone purification. (U.S. Patent No. US4433173A).
- Chemistry LibreTexts. (2023). Recrystallization.
- Chemistry Stack Exchange. (n.d.). How to separate phenacyl bromide and acetophenone?.
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
Sources
Topic: Analytical Techniques for the Comprehensive Characterization of 2-Hydroxy-6-methoxyacetophenone
An Application Note and Protocol Guide by Gemini Scientific
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Simple Identification
2-Hydroxy-6-methoxyacetophenone is a substituted acetophenone that serves as a valuable starting material and intermediate in the synthesis of various flavonoids and other pharmacologically relevant compounds.[1] Its precise chemical structure—featuring a hydroxyl, a methoxy, and a ketone functional group on an aromatic ring—necessitates a multi-faceted analytical approach for unambiguous characterization. A single technique is often insufficient to confirm identity, establish purity, and identify potential process-related impurities or degradants.
This guide provides a detailed framework for the comprehensive characterization of 2-Hydroxy-6-methoxyacetophenone. It is designed not as a rigid template, but as a logical workflow that integrates orthogonal analytical techniques. As Senior Application Scientists, we emphasize the causality behind methodological choices, ensuring that each step provides a layer of validation, leading to a robust and trustworthy analytical data package.
Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is critical for method development. These properties dictate choices in solvents, chromatographic conditions, and sample preparation techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [3] |
| Appearance | Yellow shining powder or crystals | [4][5] |
| Melting Point | 58-60 °C (lit.) | [1][2][3] |
| Boiling Point | 141 °C at 16 mmHg (lit.) | [1][2][3] |
| Solubility | Soluble in Chloroform | [5] |
The Orthogonal Analytical Strategy
To ensure the highest degree of confidence in a compound's identity and purity, we employ an orthogonal approach. This strategy combines multiple analytical techniques that rely on different physicochemical principles (e.g., separation by polarity vs. identification by magnetic resonance).[6] This minimizes the risk of co-eluting impurities or misidentification, providing a more complete and reliable characterization.
Caption: Orthogonal workflow for comprehensive compound characterization.
I. Chromatographic Analysis for Purity and Separation
Chromatographic methods are the cornerstone for assessing the purity of a compound by separating it from impurities.
A. High-Performance Liquid Chromatography (HPLC)
Principle of Causality: HPLC is the preferred method for quantitative purity analysis of non-volatile or thermally labile compounds.[7] For 2-Hydroxy-6-methoxyacetophenone, a reversed-phase (RP-HPLC) method is ideal. The non-polar stationary phase (e.g., C18) retains the analyte based on its hydrophobicity, while a polar mobile phase elutes it. This principle allows for the effective separation of the target compound from more polar or less polar impurities.
Experimental Protocol: RP-HPLC for Purity Determination
Caption: Step-by-step workflow for HPLC purity analysis.
-
Instrumentation & Reagents:
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[8] Rationale: The organic modifier (ACN) controls the retention, while the acid sharpens peaks by suppressing the ionization of the phenolic hydroxyl group.
-
Column Temperature: 25 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte, typically around 254 nm for acetophenones.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the 2-Hydroxy-6-methoxyacetophenone reference standard and sample in the mobile phase to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
-
Data Analysis:
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the sample and calculate purity based on the relative peak area of the main component compared to the total area of all peaks (Area % method).
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[7] Separation occurs in the GC based on the compound's boiling point and polarity, followed by detection and identification in the MS based on its unique mass fragmentation pattern.[9] Given its boiling point, 2-Hydroxy-6-methoxyacetophenone is amenable to GC analysis, which can be particularly useful for identifying volatile impurities from the synthesis.
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation & Reagents:
-
System: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Reagents: High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
Chromatographic & Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min. Rationale: This temperature gradient ensures separation of compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.
-
Note on Derivatization: While often required for polar compounds to increase volatility, 2-Hydroxy-6-methoxyacetophenone may be analyzed directly.[7] If peak tailing is observed, silylation (e.g., with BSTFA) can be performed to derivatize the acidic hydroxyl group.
-
-
Data Analysis:
-
The mass spectrum of the main peak should correspond to the molecular weight (166.17 g/mol ) and expected fragmentation pattern of the target compound.
-
Mass spectra of minor peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify impurities.
-
II. Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, acting as a necessary complement to chromatographic purity data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the most powerful tool for unambiguous structure elucidation. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.[7][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7][10] Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Expected Spectral Data: The structure of 2-Hydroxy-6-methoxyacetophenone predicts a specific set of signals.
| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hydroxyl | ~12-13 (variable) | Singlet (broad) | 1H | Ar-OH |
| Aromatic | ~6.5 - 7.5 | Multiplets | 3H | Ar-H |
| Methoxy | ~3.9 | Singlet | 3H | -OCH₃ |
| Acetyl | ~2.6 | Singlet | 3H | -COCH₃ |
| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Assignment |
| Ketone Carbonyl | >195 | C =O |
| Aromatic Carbons | 100 - 160 | Ar-C |
| Methoxy Carbon | ~55 | -OC H₃ |
| Acetyl Carbon | ~25-30 | -COC H₃ |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. Data is inferred from similar acetophenone structures.[11][12]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule.[12] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint" that confirms the presence of the expected hydroxyl, ketone, and ether moieties.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample by either mixing a small amount with potassium bromide (KBr) and pressing it into a thin pellet or by analyzing it directly using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Phenol) | 3200 - 3600 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C=O (Ketone) | 1650 - 1680 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (Ether) | 1200 - 1300 | Strong |
Rationale: The strong absorption from the carbonyl (C=O) and the broad hydroxyl (O-H) band are key diagnostic peaks for confirming the compound's gross structure.[12]
Conclusion
The characterization of 2-Hydroxy-6-methoxyacetophenone is not a task for a single analytical technique. A robust and scientifically sound characterization relies on the strategic integration of orthogonal methods. HPLC provides the quantitative data on purity, while GC-MS offers insights into volatile impurities. Concurrently, NMR delivers definitive structural confirmation, and FTIR validates the presence of key functional groups. This comprehensive approach ensures the identity, purity, and quality of the material, providing the trustworthy data required for advanced research and development applications.
References
- 2'-Hydroxy-6'-methoxyacetophenone - ChemBK. (n.d.).
- Supporting information - The Royal Society of Chemistry. (2021).
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry - The Royal Society of Chemistry. (2013).
- 2'-Hydroxy-6'-methoxyacetophenone, 2-methylpropyl ether - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
- 2'-HYDROXY-6'-METHOXYACETOPHENONE | 703-23-1 | INDOFINE Chemical Company. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (2013).
- 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem. (n.d.).
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. (2015).
Sources
- 1. 2 -Hydroxy-6 -methoxyacetophenone 97 703-23-1 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A18539.06 [thermofisher.com]
- 5. 2'-HYDROXY-6'-METHOXYACETOPHENONE | 703-23-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scirp.org [scirp.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Application Note & Protocol: A Guide to the Synthesis of 5-Methoxyflavone Utilizing 2'-Hydroxy-methoxyacetophenone Isomers
For: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a detailed guide for the synthesis of 5-methoxyflavone, a flavonoid of significant interest for its neuroprotective and potential anticancer properties. The primary focus of this protocol is the robust and scalable Baker-Venkataraman rearrangement pathway. A critical clarification is addressed regarding the starting material: while the topic specified 2'-Hydroxy-6'-methoxyacetophenone, the scientifically validated and established precursor for synthesizing 5-methoxyflavone is its isomer, 2'-Hydroxy-5'-methoxyacetophenone . This guide will proceed using the correct precursor to ensure a successful and reproducible synthesis of the target compound. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into process optimization.
Introduction to 5-Methoxyflavone and Synthetic Strategy
5-Methoxyflavone is a naturally occurring flavonoid that has garnered attention for its diverse biological activities, including its role as a DNA polymerase-beta inhibitor and its neuroprotective effects against β-amyloid toxicity.[1] The development of efficient and scalable synthetic routes is paramount for further pharmacological investigation.
Several methods exist for the synthesis of flavones, including the Allan-Robinson reaction and the oxidative cyclization of 2'-hydroxychalcones.[2][3][4][5] However, for scalability and yield, the Baker-Venkataraman rearrangement stands out as a highly effective strategy.[1][6] This pathway involves a two-step process:
-
Acylation & Rearrangement: The precursor, 2'-Hydroxy-5'-methoxyacetophenone, is first acylated with benzoyl chloride. The resulting ester then undergoes a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone intermediate.[6][7]
-
Acid-Catalyzed Cyclization (Dehydration): The 1,3-diketone is then treated with acid to induce cyclization and dehydration, yielding the final 5-methoxyflavone product.[1][6]
This approach avoids some of the harsh conditions or less efficient steps of other methods, making it suitable for producing gram-to-multi-hundred-gram quantities of the target compound.[1]
A Note on the Starting Material: Isomeric Specificity
The position of the methoxy group on the initial acetophenone ring dictates the final substitution pattern of the flavone. The synthesis of 5-methoxyflavone specifically requires the methoxy group to be at the 5'-position of the 2'-hydroxyacetophenone precursor. Using the 6'-methoxy isomer would result in the formation of 8-methoxyflavone due to the regiochemistry of the subsequent cyclization.
Reaction Mechanism: The Baker-Venkataraman Pathway
Understanding the mechanism is key to troubleshooting and optimizing the synthesis.
-
Esterification: The phenolic hydroxyl group of 2'-hydroxy-5'-methoxyacetophenone attacks benzoyl chloride to form the O-acylated product, 2-benzoyloxy-5-methoxyacetophenone. This step is typically performed in the presence of a base like pyridine.[8][9]
-
Enolate Formation: A strong base (e.g., potassium tert-butoxide or potassium hydroxide) abstracts the acidic α-proton from the acetophenone moiety, generating an enolate.[6]
-
Intramolecular Acyl Transfer (Rearrangement): The nucleophilic enolate attacks the carbonyl carbon of the adjacent benzoyl ester group. This forms a cyclic alkoxide intermediate.[6]
-
Ring Opening: The cyclic intermediate collapses, opening to form a more stable phenolate, which is the 1,3-diketone. This rearrangement is the core of the Baker-Venkataraman reaction.[6]
-
Cyclization: Upon acidification, the enol form of the diketone undergoes an intramolecular nucleophilic attack from the phenolic hydroxyl group onto the β-ketone.
-
Dehydration: The resulting hemiacetal-like intermediate is unstable and readily eliminates a molecule of water to form the stable, aromatic pyrone ring of the 5-methoxyflavone structure.[1]
Caption: High-level overview of the Baker-Venkataraman synthesis pathway.
Detailed Experimental Protocol
This protocol is optimized for laboratory-scale synthesis and is adapted from established large-scale procedures.[1]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2'-Hydroxy-5'-methoxyacetophenone | C₉H₁₀O₃ | 166.17 | 705-15-7 | Starting material. |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | Acylating agent. Corrosive. |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO | 112.21 | 865-47-4 | Strong base for rearrangement. Moisture sensitive. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent for Step 1. |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Solvent for Step 2. |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Acid catalyst for cyclization. Corrosive. |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | 7647-01-0 | For acidification during work-up. |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 64-17-5 | Recrystallization solvent. |
Step-by-Step Procedure
Step 1: Formation of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (Diketone Intermediate) [1]
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq.) and anhydrous toluene. Begin stirring to form a solution/slurry.
-
Base Addition: Under a nitrogen atmosphere, add potassium tert-butoxide (2.2 eq.) portion-wise at room temperature. The mixture may become thick.
-
Heating: Heat the resulting mixture to reflux (approx. 110 °C).
-
Acylation: Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous toluene to the refluxing mixture over 1 hour using an addition funnel.
-
Reaction: Continue refluxing for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2. A yellow solid (the 1,3-diketone) should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Step 2: Acid-Catalyzed Cyclization to 5-Methoxyflavone [1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dried 1,3-diketone intermediate (1.0 eq.) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Heating: Heat the mixture to 120 °C and maintain this temperature for 1 hour. Monitor the cyclization by TLC until the starting material is consumed.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of ice water with vigorous stirring. A solid precipitate (crude 5-methoxyflavone) will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-methoxyflavone as a crystalline solid.
-
Data Summary and Characterization
Optimized Reaction Parameters
| Parameter | Step 1: Rearrangement | Step 2: Cyclization |
| Solvent | Toluene | Glacial Acetic Acid |
| Base/Acid | Potassium tert-butoxide | Sulfuric Acid (catalytic) |
| Temperature | Reflux (~110 °C) | 120 °C |
| Time | ~4 hours | ~1 hour |
| Yield | Typically >80% for both steps combined (optimized) | - |
Expected Analytical Data for 5-Methoxyflavone
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~163-165 °C |
| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, -OCH₃), 6.6-7.9 (m, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~56.0 (-OCH₃), signals between 105-178 for aromatic and carbonyl carbons. |
| Mass Spec (EI) | m/z 252.08 (M⁺) |
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction; moisture quenching the base; hydrolysis of the ester. | Ensure all reagents and solvents are anhydrous. Add KOtBu slowly and ensure good stirring. Confirm reaction completion with TLC before work-up. |
| Formation of Coumarin Byproducts | Can occur in related reactions like the Allan-Robinson. | The Baker-Venkataraman pathway is less prone to this. However, careful control of temperature and stoichiometry is key. Using the sodium salt of the corresponding aromatic acid can favor flavone formation in Allan-Robinson type syntheses.[7] |
| Difficult Purification | Oily product; incomplete cyclization; presence of starting materials. | Ensure the cyclization step goes to completion. For purification, a systematic screening of recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) is highly effective and more scalable than column chromatography for large batches.[7] Slurry washing can also be effective. |
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start -> check_step1; check_step1 -> optimize_step1 [label=" Impure/Low Yield "]; check_step1 -> check_step2 [label=" OK "]; optimize_step1 -> check_step2; check_step2 -> optimize_step2 [label=" Impure/Low Yield "]; check_step2 -> purification [label=" OK "]; optimize_step2 -> purification; purification -> end; }
Caption: A logical workflow for troubleshooting common synthesis issues.
Conclusion
The synthesis of 5-methoxyflavone from 2'-hydroxy-5'-methoxyacetophenone via the Baker-Venkataraman rearrangement is a reliable and scalable method. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently produce high-purity material for further study. This protocol provides a validated framework for this synthesis, emphasizing the critical importance of using the correct starting material isomer to achieve the desired product.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone.
- National Institutes of Health. (n.d.). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. PMC.
- International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- Journal of Nepal Chemical Society. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid.
- Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones.
- Bentham Science. (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones.
- (n.d.). Allan-Robinson.
- Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones Volume 1 - Issue 6.
- RSC Publishing. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclizati.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 5-Methoxyflavone.
- Organic Syntheses. (n.d.). flavone.
- Wikipedia. (n.d.). Allan–Robinson reaction.
- Wikipedia. (n.d.). Baker–Venkataraman rearrangement.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2'-Hydroxy-6'-methoxyacetophenone
Welcome to the technical support center for the synthesis of 2'-Hydroxy-6'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthesis.
Introduction
2'-Hydroxy-6'-methoxyacetophenone is a key building block in the synthesis of various pharmaceuticals and biologically active compounds.[] Its synthesis, most commonly achieved via the Fries rearrangement of 2-methoxyphenyl acetate, can present several challenges that impact yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry.
Common Synthesis Route: The Fries Rearrangement
The Fries rearrangement is a powerful method for converting phenolic esters to hydroxy aryl ketones using a Lewis acid catalyst.[2][3][4] In the synthesis of 2'-Hydroxy-6'-methoxyacetophenone, 2-methoxyphenyl acetate is treated with a Lewis acid, typically aluminum chloride (AlCl₃), to induce the migration of the acetyl group to the ortho and para positions of the aromatic ring.[2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 2'-Hydroxy-6'-methoxyacetophenone.
Q1: Why is my reaction yield consistently low?
Low yields are a frequent issue and can stem from several factors. A systematic approach to identifying the root cause is essential.
Possible Causes & Solutions:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reaction setup will hydrolyze the catalyst, rendering it inactive.[5]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and fresh, properly stored anhydrous aluminum chloride.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-methoxyphenyl acetate) is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
-
Suboptimal Catalyst Stoichiometry: An insufficient amount of Lewis acid will result in an incomplete reaction. Conversely, a large excess can lead to the formation of undesired byproducts.
-
Solution: Typically, a slight excess of AlCl₃ (1.1 to 1.3 equivalents) is used. It is crucial to weigh the catalyst accurately in a dry environment (e.g., a glove box or under a stream of inert gas).
-
-
Poor Quality Starting Materials: Impurities in the 2-methoxyphenyl acetate can interfere with the reaction.
-
Solution: Purify the starting material by distillation before use. Verify its purity by techniques such as NMR or GC-MS.
-
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting flowchart for low reaction yield.
Q2: My main product is the para-isomer (4'-Hydroxy-3'-methoxyacetophenone). How can I favor the desired ortho-isomer?
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.[2]
Controlling Factors:
-
Temperature: This is the most critical factor. Higher temperatures favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[2] This is often attributed to the thermodynamic stability of the ortho-product's chelate complex with the aluminum catalyst versus the kinetically favored para-product.
-
Solution: Conduct the reaction at a higher temperature. A typical range for favoring the ortho product is 120-160 °C.
-
-
Solvent: The choice of solvent can influence the ortho/para ratio.
Table 1: Influence of Reaction Conditions on Isomer Distribution
| Parameter | Condition for ortho-isomer (2'-Hydroxy-6'-methoxyacetophenone) | Condition for para-isomer (4'-Hydroxy-3'-methoxyacetophenone) |
| Temperature | High (e.g., 120-160 °C) | Low (e.g., < 60 °C) |
| Solvent | Non-polar (e.g., Nitrobenzene, CS₂) | Polar |
Q3: I'm observing the formation of a significant amount of an oily byproduct. What is it and how can I minimize it?
The oily byproduct is often the result of intermolecular acylation or the formation of complex polymeric materials.
Causes and Mitigation:
-
High Reactant Concentration: Very high concentrations can promote intermolecular side reactions.
-
Solution: While solvent-free reactions are possible, using an appropriate amount of an inert, high-boiling solvent like nitrobenzene can help to minimize these side reactions by maintaining a suitable dilution.
-
-
Excessive Heating or Reaction Time: Prolonged exposure to high temperatures can lead to product degradation and polymerization.
-
Solution: Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.
-
Q4: What are the best practices for the work-up and purification of 2'-Hydroxy-6'-methoxyacetophenone?
A clean work-up and efficient purification are crucial for obtaining a high-purity product.
Step-by-Step Recommended Procedure:
-
Quenching: After the reaction is complete, the mixture must be cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This step decomposes the aluminum chloride-product complex.
-
Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: The combined organic extracts should be washed with dilute HCl, followed by a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization (from a solvent system like ethanol/water) or column chromatography on silica gel.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-methoxyphenyl acetate
This is the precursor for the Fries rearrangement.
-
In a round-bottom flask, dissolve 2-methoxyphenol (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up to isolate the 2-methoxyphenyl acetate.
Protocol 2: Fries Rearrangement to 2'-Hydroxy-6'-methoxyacetophenone
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous aluminum chloride (1.2 equivalents) to a high-boiling inert solvent like nitrobenzene.
-
Heat the mixture to the desired temperature (e.g., 140 °C).
-
Slowly add 2-methoxyphenyl acetate (1.0 equivalent) to the stirred suspension.
-
Maintain the reaction at this temperature for the required duration (monitor by TLC, typically 2-6 hours).
-
Follow the work-up and purification procedure outlined in Q4.
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 2'-Hydroxy-6'-methoxyacetophenone.
Alternative Synthesis Route: Organometallic Approach
For cases where the Fries rearrangement proves problematic, an alternative organometallic route has been reported. This method involves the selective metallation of protected 3-methoxyphenol at the 2-position, followed by the addition of an organozinc compound and subsequent reaction with acetyl chloride under palladium catalysis. This approach has been shown to produce 2'-Hydroxy-6'-methoxyacetophenone in good yield.[8]
Conclusion
Improving the yield of 2'-Hydroxy-6'-methoxyacetophenone synthesis is a matter of careful control over reaction parameters and a systematic approach to troubleshooting. By understanding the underlying mechanisms of the Fries rearrangement and paying close attention to factors such as moisture control, temperature, and solvent choice, researchers can consistently achieve high yields of this important synthetic intermediate.
References
- Wikipedia. (n.d.). Fries rearrangement. Wikipedia. [Link]
- BYJU'S. (2021, June 8). What is the Fries Rearrangement Reaction?. BYJU'S. [Link]
- Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone.
- Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Vedantu. [Link]
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. [Link]
Sources
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions in the Methylation of 2,6-Dihydroxyacetophenone
Welcome to our dedicated technical support guide for navigating the complexities of methylating 2,6-dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals. We understand that unwanted side reactions can complicate synthesis, leading to challenging purifications and reduced yields. This guide provides in-depth, experience-driven solutions to help you troubleshoot and optimize your methylation reactions.
Introduction: The Challenge of Selective Methylation
2,6-Dihydroxyacetophenone is a key synthetic intermediate, but its structure presents a classic chemical challenge. The two phenolic hydroxyl groups, coupled with an electron-withdrawing acetyl group, create a molecule with multiple reactive sites. During methylation, this can lead to a variety of side products, including incompletely reacted materials and C-alkylated isomers. Understanding and controlling these side reactions is paramount to achieving a successful synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the methylation of 2,6-dihydroxyacetophenone, offering explanations and actionable protocols.
Issue 1: My reaction is incomplete, yielding a mixture of starting material, mono-, and di-O-methylated products.
Q: I am attempting to synthesize 2,6-dimethoxyacetophenone, but my reaction results in a complex mixture. What factors are leading to this incomplete conversion?
A: This is a frequent challenge and typically points to issues with the stoichiometry of your reagents, the strength of the base, or suboptimal reaction conditions.
-
Reagent Stoichiometry: The two hydroxyl groups on 2,6-dihydroxyacetophenone have different acidities. The first deprotonation occurs more readily than the second. To drive the reaction to completion for the di-methylated product, it is crucial to use a sufficient excess of both the base and the methylating agent. A common starting point is at least 2.2 equivalents of the base and 2.2-2.5 equivalents of the methylating agent.
-
Base Strength: A base that is too weak may not be capable of fully deprotonating the second, less acidic hydroxyl group. This leads to an accumulation of the mono-methylated intermediate, 2-hydroxy-6-methoxyacetophenone, which then competes with the starting material for the remaining methylating agent.
-
Expert Insight: While potassium carbonate (K₂CO₃) is a common and safer choice, it may not be sufficiently strong to achieve complete di-methylation, often requiring higher temperatures.[1] For more complete deprotonation, stronger bases like sodium hydride (NaH) can be employed, but this increases the risk of C-alkylation side reactions.
-
-
Reaction Conditions:
-
Temperature: Methylation reactions often require heat to proceed to completion. If you are conducting the reaction at room temperature, consider moderate heating. A temperature of 50–60 °C in a suitable solvent like DMF or acetone is a good starting point.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly effective. They solvate the cation of the base, which in turn increases the nucleophilicity of the phenoxide anions.
-
Step-by-Step Protocol for Optimizing Di-O-Methylation:
-
Drying: Ensure your 2,6-dihydroxyacetophenone and solvent are anhydrous. Any moisture will quench the base and impede the reaction.
-
Inert Atmosphere: Assemble your glassware and purge with an inert gas like nitrogen or argon, especially when using air-sensitive bases like NaH.
-
Deprotonation: Dissolve the 2,6-dihydroxyacetophenone in your chosen anhydrous solvent (e.g., DMF). Add the base (e.g., 2.2 eq. of K₂CO₃ or portion-wise addition of 2.2 eq. of NaH) and stir at room temperature for 30–60 minutes to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the methylating agent (e.g., 2.5 eq. of dimethyl sulfate or methyl iodide) dropwise to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 50–60 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool it and carefully quench by pouring it into ice-cold water. Proceed with standard extraction and purification protocols.
Issue 2: Formation of an unexpected isomer, likely a C-methylated product.
Q: My mass spectrometry data indicates a product with the correct mass for my desired compound, but the NMR spectrum is inconsistent. I suspect C-methylation. Why does this happen and how can I prevent it?
A: You are likely observing the formation of a C-alkylated product, such as 2,6-dihydroxy-3-methylacetophenone. This side reaction arises from the ambident nature of the phenoxide nucleophile, leading to a competition between O- and C-alkylation.
Mechanism of C- vs. O-Alkylation:
The phenoxide ions generated upon deprotonation can be attacked at two sites: the oxygen atom (O-alkylation) or the electron-rich aromatic ring (C-alkylation), typically at the positions ortho or para to the hydroxyl groups.[2][3][4]
-
O-Alkylation (Kinetic Product): This is generally the faster reaction pathway and is favored under conditions that promote a "free" and highly reactive phenoxide ion.
-
C-Alkylation (Thermodynamic Product): This pathway is often irreversible and can become a major side reaction under certain conditions.
Factors Favoring C-Alkylation:
-
Solvent: Protic solvents or those that poorly solvate cations can lead to tight ion pairing between the phenoxide and its counter-ion. This can sterically hinder the oxygen atom, making the carbon atoms of the ring more susceptible to attack.
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for the kinetically slower but thermodynamically favored C-alkylation to occur.[5]
Strategies to Favor O-Alkylation:
-
Solvent Choice: Utilize polar aprotic solvents like DMF or acetone. These solvents effectively solvate the cation, creating a more "naked" and reactive phenoxide oxygen, thereby increasing the rate of O-alkylation.
-
Choice of Methylating Agent: Dimethyl sulfate is a highly effective and commonly used reagent for the O-methylation of phenols.[6]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at elevated temperatures.
Visualizing the Competing Pathways:
Caption: Competing O- vs. C-alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent for this reaction: dimethyl sulfate or methyl iodide?
Both are highly effective methylating agents, but they come with different practical considerations.
| Feature | Dimethyl Sulfate (Me₂SO₄) | Methyl Iodide (MeI) |
| Reactivity | Highly reactive, excellent for O-methylation. | Also highly reactive. |
| Boiling Point | 188 °C (High) | 42 °C (Low) |
| Toxicity | Extremely toxic and carcinogenic. Must be handled with extreme caution in a fume hood with appropriate personal protective equipment.[7] | Toxic and a suspected carcinogen. Its high volatility requires careful handling in a well-ventilated fume hood.[7] |
| Cost | Generally more cost-effective, especially for larger-scale reactions. | Can be more expensive. |
| Byproducts | Generates sulfuric acid byproducts that need to be neutralized during work-up. | Iodide is the byproduct. |
Recommendation: For laboratory-scale synthesis, both are suitable. However, due to its lower volatility, dimethyl sulfate is often considered easier to handle safely.[7] Always adhere to your institution's safety protocols when using either of these reagents. Dimethyl carbonate is a greener and less toxic alternative, though it may require higher temperatures to achieve similar reactivity.[8][9]
Q2: Can I use a milder base like potassium carbonate?
Yes, potassium carbonate (K₂CO₃) is a widely used and practical choice for the methylation of phenols. It is less hazardous and easier to handle than stronger bases like NaH. It is typically used in solvents like acetone or DMF. However, as noted in Issue 1, it may necessitate higher temperatures and longer reaction times to achieve complete di-methylation. For the selective synthesis of the mono-methylated product, K₂CO₃ with one equivalent of a methylating agent is often the preferred method.
Q3: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
TLC System: A good mobile phase to start with is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).
-
Visualization: The spots can be visualized under UV light (254 nm). A potassium permanganate stain can also be used for visualization.
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material (2,6-dihydroxyacetophenone) will diminish, while spots for the mono-methylated and di-methylated products will appear. The di-methylated product is the least polar and will have the highest Rf value, followed by the mono-methylated product, and then the starting material.
Q4: My reaction is producing a significant amount of dark, tarry material. What is the cause?
The formation of dark, insoluble materials often indicates degradation of the starting material or products under harsh reaction conditions.
-
Strong Base and High Temperature: The combination of a very strong base and high heat can lead to decomposition.
-
Presence of Oxygen: If the reaction is not performed under an inert atmosphere, oxidation of the electron-rich phenol rings can occur, leading to colored impurities.
-
Methylating Agent Decomposition: Some methylating agents can decompose at high temperatures.
Solutions:
-
Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar).
-
Add the methylating agent at a lower temperature (e.g., 0 °C) before gradually heating.
-
Avoid excessively high temperatures. Optimize the reaction to find the minimum temperature required for a reasonable reaction rate.
Experimental Workflow Overview
Caption: General experimental workflow for methylation.
References
- Benchchem.
- Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
- Sciencemadness Discussion Board. (2011).
- Ballarini, D., et al. (2010). Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid–base and dehydrogenating properties. Dalton Transactions, 39(35), 8246-8255.
- Omae, I. (2007). Noncatalytic Ortho-Selective Methylation of Phenol in Supercritical Methanol: the Mechanism and Acid/Base Effect. Industrial & Engineering Chemistry Research, 46(25), 8359-8363.
- Ballarini, D., et al. (2005). The transformations involving methanol in the acid- and base-catalyzed gas-phase methylation of phenol.
- Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
- Ballarini, D., et al. (2010). Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid–base and dehydrogenating properties. Dalton Transactions, 39(35), 8246-8255.
- jOeCHEM. (2020).
- Selva, M., & Perosa, A. (2008). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
- Frank, A., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755.
- Hamilton, L. A. (1969). U.S. Patent No. 3,446,856. Washington, DC: U.S.
- Shieh, W. C., et al. (1998). Convenient O-Methylation of Phenols with Dimethyl Carbonate. Journal of Organic Chemistry, 63(22), 7902-7903.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid–base and dehydrogenating properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 6. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Introduction: The Fries Rearrangement for this compound Synthesis
The synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical industries, is commonly achieved through the Fries rearrangement of 3-methoxyphenyl acetate.[1] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2] The reaction is selective for the ortho and para positions, and achieving high selectivity for the desired ortho isomer, this compound, is a common challenge.[2]
This guide will address common issues encountered during this synthesis and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via the Fries rearrangement?
The main challenge is controlling the regioselectivity of the reaction. The Fries rearrangement can yield both the ortho (this compound) and para (1-(4-Hydroxy-2-methoxyphenyl)ethanone) isomers.[2] Optimizing reaction conditions to favor the formation of the desired ortho isomer is crucial for maximizing yield and simplifying purification.
Q2: What are the key factors influencing the ortho/para selectivity?
The ortho to para product ratio is primarily influenced by temperature and the choice of solvent.[2]
-
Temperature: Higher reaction temperatures generally favor the formation of the ortho isomer. This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at elevated temperatures.[2] Conversely, lower temperatures favor the para isomer, which is the kinetically controlled product.[2]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product, while polar solvents can increase the proportion of the para isomer.[2]
Q3: Which Lewis acid is best for this reaction?
Aluminum chloride (AlCl₃) is the most commonly used Lewis acid for the Fries rearrangement due to its strong catalytic activity. However, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[3] For a more environmentally friendly approach, solid acid catalysts like zeolites or strong Brønsted acids like methanesulfonic acid have been investigated.[3][4]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TTC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (3-methoxyphenyl acetate) on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spots.
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific problems you may encounter during the synthesis of this compound.
Low or No Product Yield
Issue: After performing the reaction and workup, I have a very low yield of the desired product, or no product at all.
Potential Causes and Solutions:
-
Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure that your AlCl₃ is fresh, anhydrous, and handled under a dry, inert atmosphere (e.g., nitrogen or argon). The reaction vessel should also be thoroughly dried before use.
-
Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid because it complexes with both the starting material and the product.[3] A 1:1 molar ratio of substrate to catalyst is a good starting point, but optimization may be necessary.[5]
-
Low Reaction Temperature: As mentioned, higher temperatures favor the formation of the desired ortho product. If your reaction temperature is too low, the reaction may be sluggish or may favor the formation of the para isomer. Consider increasing the reaction temperature, but be mindful of potential side reactions at very high temperatures.
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction by TLC until the starting material is consumed.
-
Improper Workup: The workup procedure is critical for liberating the product from its complex with the Lewis acid. The reaction mixture must be carefully quenched, typically by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and allows the product to be extracted.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Formation of Multiple Products/Impurities
Issue: My crude product shows multiple spots on the TLC plate, and purification is difficult.
Potential Causes and Solutions:
-
Formation of the Para Isomer: This is the most common "impurity." To minimize its formation, use a higher reaction temperature and a non-polar solvent.
-
Hydrolysis of Starting Material: If the reaction conditions are not strictly anhydrous, the 3-methoxyphenyl acetate can hydrolyze back to 3-methoxyphenol. This will appear as a separate spot on the TLC.
-
Di-acylation: Although less common, it is possible for a second acetyl group to be added to the aromatic ring, leading to di-acylated byproducts. This is more likely to occur if a large excess of the acylating agent (in this case, the rearranging acetyl group) is present.
-
Other Side Reactions: At very high temperatures, other decomposition or polymerization reactions can occur, leading to a complex mixture of byproducts.
Purification Strategy:
If a mixture of ortho and para isomers is obtained, they can typically be separated by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Recrystallization can also be an effective purification method.
Table: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition | Predominant Product | Rationale |
| Temperature | Low | para-isomer | Kinetically favored product.[2] |
| High | ortho-isomer | Thermodynamically favored product due to stable chelate formation with the Lewis acid.[2] | |
| Solvent | Polar | para-isomer | Increased solvent polarity favors the formation of the para product.[2] |
| Non-polar | ortho-isomer | Favors the formation of the ortho product.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary.
Materials:
-
3-methoxyphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or no solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Addition of Reactant: Slowly add 3-methoxyphenyl acetate (1 equivalent) to the flask. If using a solvent, dissolve the acetate in the anhydrous solvent before addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically in the range of 120-160°C for favoring the ortho product) and stir for the optimized reaction time. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Diagram: Reaction Scheme
Caption: Fries rearrangement of 3-methoxyphenyl acetate.
Conclusion
The successful synthesis of this compound via the Fries rearrangement is highly dependent on the careful control of reaction parameters. By understanding the underlying principles of the reaction mechanism and the influence of key variables such as temperature, solvent, and catalyst activity, researchers can effectively troubleshoot common issues and optimize their synthetic protocols. This guide provides a framework for rational decision-making in the laboratory, ultimately leading to improved yields and purity of the target compound.
References
- Shaibaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches ((Sciences)), 38(2.A).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
- ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Wikipedia. (n.d.). Fries rearrangement.
- Merck Millipore. (n.d.). Fries Rearrangement.
- Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575.
- JOCPR. (2015). Solvent free synthesis of p-hydroxyacetophenone. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.
- Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.
- Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575.
- JOCPR. (2015). Solvent free synthesis of p-hydroxyacetophenone. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.
- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
- BenchChem. (2025). An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)
- BenchChem. (2025). An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone.
- ChemicalBook. (n.d.). 2-METHOXY-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE synthesis.
- PubChem. (n.d.). 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
- PubChem. (n.d.). 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one.
- NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-.
Sources
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2'-Hydroxy-6'-methoxyacetophenone
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 2'-Hydroxy-6'-methoxyacetophenone. This versatile intermediate is a cornerstone for the synthesis of various bioactive molecules, particularly flavonoids and chalcones. However, its unique substitution pattern—featuring a sterically hindering methoxy group and a reactive hydroxyl group ortho to the acetyl function—presents specific challenges in catalyst selection and reaction optimization.
This guide is structured to address the most common synthetic transformations, providing not just protocols but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Section 1: The Claisen-Schmidt Condensation: Synthesizing Chalcones
The Claisen-Schmidt condensation is arguably the most frequent reaction performed with 2'-Hydroxy-6'-methoxyacetophenone. It serves as the primary route to 2'-hydroxy-6'-methoxychalcones, which are immediate precursors to flavones and other valuable heterocyclic systems. The success of this reaction hinges on the efficient generation of an enolate from the acetophenone, which then attacks an aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and commonly used catalyst for the Claisen-Schmidt condensation with 2'-Hydroxy-6'-methoxyacetophenone?
A1: Strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common and effective catalysts for this reaction.[1] The base's role is to deprotonate the α-carbon of the acetophenone, forming a nucleophilic enolate ion.[2] For 2'-hydroxyacetophenones, a 40-50% aqueous solution of NaOH or KOH often provides the best results when used with a solvent like ethanol.[3][4] The selectivity of the reaction is high because the typical aldehyde partner (e.g., benzaldehyde) lacks α-hydrogens and cannot undergo self-condensation.[1]
Q2: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?
A2: This is a common issue and can stem from several factors:
-
Insufficient Base: The enolate may not be forming efficiently. The concentration and amount of the base are critical. For a 0.05 mol scale reaction, using 20 mL of 40% NaOH has been shown to be effective.[3][5]
-
Low Reaction Temperature: While some Claisen-Schmidt reactions proceed at room temperature, the steric hindrance from the ortho-methoxy group on your acetophenone may require slightly elevated temperatures to overcome the activation energy. However, for 2'-hydroxychalcone synthesis, lower temperatures (around 0°C) have been reported to give the best yield and purity by minimizing side reactions.[3][5]
-
Catalyst Deactivation: Ensure your base solution is fresh. Carbon dioxide from the air can neutralize alkali hydroxides over time, reducing their effectiveness.
Q3: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation. What are these byproducts and how can I minimize them?
A3: The primary side reactions in a Claisen-Schmidt condensation are:
-
Self-Condensation of the Ketone: The acetophenone enolate can react with another molecule of the acetophenone. This is generally less favorable than the reaction with the aldehyde but can occur if the aldehyde is not reactive enough or is added too slowly.
-
Cannizzaro Reaction of the Aldehyde: If the concentration of the base is too high and the reaction is run at elevated temperatures, the aldehyde (if it has no α-hydrogens) can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[6]
-
Cyclization to Flavanone: The initially formed 2'-hydroxychalcone can sometimes cyclize under the basic reaction conditions to form the corresponding flavanone.[5]
To improve selectivity:
-
Control Temperature: Running the reaction at 0°C can significantly suppress side reactions.[3]
-
Optimize Base Concentration: Use the recommended amount of base. An excessive amount can promote the Cannizzaro reaction and unwanted cyclization.
-
Reactant Stoichiometry: A slight excess of the aldehyde can sometimes help drive the reaction to completion and minimize ketone self-condensation.
Q4: My crude product is a persistent oil or gum instead of the expected solid chalcone. How should I proceed?
A4: This issue often points to an incomplete reaction or the presence of impurities. The unreacted starting materials and the initial aldol addition product (before dehydration) can prevent the final chalcone from crystallizing.[7]
-
Prolong Reaction Time: Allow the reaction to stir for a longer duration (e.g., 12-24 hours) to ensure the dehydration step to the α,β-unsaturated ketone is complete.[8]
-
Purification: If extended reaction time doesn't work, proceed with a workup. After neutralizing the reaction mixture with dilute acid, extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. The resulting oil can then be purified by column chromatography on silica gel to isolate the pure chalcone, which should then solidify.[6]
Troubleshooting Guide: Claisen-Schmidt Condensation
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or insufficient catalyst (base).[6] | Use a fresh, appropriately concentrated (40-60%) solution of NaOH or KOH.[6] |
| Low reaction temperature. | While 0°C is often optimal for purity, if no reaction occurs, allow it to warm to room temperature. Monitor via TLC.[3] | |
| Steric hindrance from the 6'-methoxy group.[9] | Increase reaction time to 24-48 hours.[7] | |
| Multiple Products (TLC) | Self-condensation of acetophenone. | Ensure proper stoichiometry and consider adding the acetophenone/base mixture to the aldehyde solution. |
| Cannizzaro reaction of the aldehyde.[6] | Avoid excessively high base concentrations and temperatures. | |
| Premature cyclization to flavanone.[5] | Maintain a lower reaction temperature (0-5°C).[3][5] | |
| Oily/Gummy Product | Incomplete reaction (aldol adduct present).[7] | Extend the reaction time to ensure complete dehydration. |
| Impurities preventing crystallization. | Purify the crude product using column chromatography.[6] |
Experimental Protocol: Synthesis of 2'-Hydroxy-6'-methoxy-4-chlorochalcone
-
Reactant Preparation: In a 250 mL flask, dissolve 2'-Hydroxy-6'-methoxyacetophenone (1.66 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 50 mL of ethanol.
-
Catalyst Addition: Cool the solution in an ice bath to 0-5°C with continuous stirring. Slowly add a 40% aqueous solution of NaOH (10 mL) dropwise over 15 minutes, ensuring the temperature remains below 10°C. A distinct color change should be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0-5°C for 4-6 hours.[3] Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).
-
Product Precipitation & Isolation: Once the starting materials are consumed, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidification: Slowly acidify the mixture with dilute HCl until the pH is approximately 2-3. This will cause the chalcone to precipitate as a solid.[8]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The crude chalcone can be further purified by recrystallization from ethanol to yield the pure product.
Catalyst Optimization Workflow
Caption: Decision workflow for troubleshooting low chalcone yield.
Section 2: Oxidative Cyclization: From Chalcones to Flavones
The 2'-hydroxychalcones synthesized in the previous step are ideal precursors for flavones. This transformation involves an intramolecular cyclization followed by an oxidation step. The choice of catalyst is crucial for achieving high yields and avoiding the formation of flavanone intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most direct and efficient catalyst system for converting a 2'-hydroxychalcone to a flavone?
A1: A widely used and highly effective method is using a catalytic amount of iodine (I₂) in dimethyl sulfoxide (DMSO).[10][11] This system serves a dual purpose: DMSO acts as the solvent, and the I₂/DMSO combination facilitates the oxidative cyclization at elevated temperatures (e.g., reflux).[4] This one-pot method is often preferred for its simplicity and high yields.
Q2: My reaction seems to stop at the flavanone stage. How can I promote the final oxidation to the flavone?
A2: Flavanone formation indicates that the initial cyclization has occurred, but the subsequent oxidation has not. This can happen if the oxidizing agent is not potent enough or if the reaction conditions are too mild.
-
Ensure Anhydrous Conditions: For the I₂/DMSO system, ensure your DMSO is dry.
-
Increase Temperature/Time: Heating the reaction mixture to reflux (120-140°C) is typically required for the oxidation to proceed efficiently.[4] Ensure the reaction is heated for a sufficient duration (2-4 hours), monitoring by TLC until the flavanone spot disappears.
-
Alternative Reagents: If I₂/DMSO is ineffective, classical methods using sulfuric acid in glacial acetic acid can be employed, though conditions can be harsher.[12]
Q3: Can green chemistry approaches like microwave irradiation be used for flavone synthesis?
A3: Absolutely. Microwave-assisted synthesis is an excellent green chemistry approach that can dramatically improve flavone synthesis.[10] Using the I₂/DMSO system under microwave irradiation can reduce reaction times from several hours to just a few minutes, often leading to cleaner reactions and higher yields.[10]
Experimental Protocol: I₂/DMSO-Mediated Synthesis of 5-Methoxyflavone
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-hydroxy-6'-methoxychalcone (1 mmol) in dimethyl sulfoxide (DMSO) (3-4 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.2 mmol).
-
Reaction: Heat the mixture to reflux (approximately 120-140°C) and maintain this temperature for 2-4 hours.[4] Monitor the reaction by TLC for the disappearance of the starting chalcone.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water (100 mL).
-
Isolation: A solid precipitate of the flavone will form. Collect the solid by vacuum filtration.
-
Purification: Wash the precipitate with a 20% sodium thiosulfate solution to remove excess iodine, followed by a thorough wash with cold water.[10] Dry the solid and recrystallize from a suitable solvent like ethanol to obtain the pure flavone.
Reaction Pathway: Chalcone to Flavone
Caption: Synthetic pathway from chalcone to flavone via a flavanone intermediate.
Section 3: Selective O-Alkylation
Alkylation of the phenolic hydroxyl group is another important transformation. However, achieving high selectivity for O-alkylation over potential C-alkylation can be challenging. Phase Transfer Catalysis (PTC) has emerged as a superior method for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when alkylating the hydroxyl group of 2'-Hydroxy-6'-methoxyacetophenone?
A1: The primary challenge is achieving chemoselectivity. The phenoxide ion formed under basic conditions is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (C-alkylation). Traditional methods can lead to mixtures of O- and C-alkylated products. Furthermore, harsh conditions can promote side reactions involving the acetyl group.
Q2: Which catalyst system offers the best selectivity for O-alkylation?
A2: Phase Transfer Catalysis (PTC) is the method of choice. This technique uses a catalyst (like a quaternary ammonium salt, e.g., tetrabutylammonium bromide - TBAB) to transport the phenoxide ion from the aqueous phase (where it's formed with a base like NaOH) into the organic phase where the alkylating agent resides. This enhances the nucleophilicity of the oxygen and dramatically improves the rate and selectivity of O-alkylation.[13]
Q3: I've heard of a "three-phase" PTC system. How does that improve the reaction?
A3: Under specific conditions, a third liquid phase, which is rich in the catalyst, can form between the aqueous and organic layers. This "liquid-liquid-liquid" (L-L-L) PTC system can lead to extraordinary enhancements in reaction rates and achieve nearly 100% selectivity for the O-alkylated product.[13] This strategy effectively eliminates separation problems and allows the catalyst-rich phase to be recycled, aligning with green chemistry principles.[13]
Comparative Data for O-Alkylation Catalysis
| Catalyst System | Phase Conditions | Selectivity (O- vs. C-) | Reaction Rate | Key Advantage |
| KOH / Acetone | Homogeneous | Moderate to Good | Slow | Simple setup |
| NaH / THF | Homogeneous | Good | Moderate | Anhydrous, good for sensitive substrates |
| TBAB / NaOH | L-L PTC | High | Fast | High selectivity, mild conditions.[13] |
| TBAB / NaOH | L-L-L PTC | Excellent (>99%) | Very Fast | Exceptional rate and selectivity, catalyst recycling.[13] |
Section 4: Catalytic Hydrogenation of the Acetyl Group
Selective reduction of the ketone functionality to a secondary alcohol without affecting the aromatic ring or other functional groups is a key transformation. This can be achieved through various catalytic hydrogenation methods.
Frequently Asked questions (FAQs)
Q1: What type of catalyst is best for the selective hydrogenation of the ketone in 2'-Hydroxy-6'-methoxyacetophenone?
A1: For high selectivity, catalytic transfer hydrogenation (CTH) is an excellent choice. This method uses a hydrogen donor (like 2-propanol) and a solid catalyst, avoiding the need for high-pressure gaseous hydrogen. Magnesium oxide (MgO) has been shown to be a highly effective and chemoselective catalyst for the transfer hydrogenation of acetophenones.[14] Alternatively, supported noble metal catalysts, such as palladium modified with transition metal oxides (e.g., Pd-CoOx), exhibit superior activity and selectivity for the hydrogenation of acetophenone to 1-phenylethanol.[15]
Q2: How can I avoid reduction of the aromatic ring?
A2: Aromatic ring reduction typically requires more forcing conditions (higher pressures, temperatures, and more active catalysts like Rhodium or Ruthenium). The conditions used for CTH with MgO or selective hydrogenation with supported Pd catalysts are generally mild enough to leave the aromatic ring intact.[14][15] The key is to use a catalyst that preferentially adsorbs and activates the carbonyl group over the benzene ring. The oxophilic nature of promoters like CoOx or the basic sites on MgO helps in this selective activation.[15]
References
- Jain, A., & Agarwal, D. D. (2015). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 8(5), 335. [Link]
- ResearchGate. (n.d.). An optimized method for synthesis of 2'hydroxy chalcone | Request PDF.
- Mincheva, M., et al. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications, 23(1), 151-155.
- ResearchGate. (n.d.). Catalytic route for the production of para‐methoxyacetophenone (p‐MAP)....
- Organic Syntheses. (n.d.). Flavone.
- Desai, N. (2015). Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2′-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. Industrial & Engineering Chemistry Research, 54(44), 11059-11066.
- Li, H., et al. (2023). Enhanced selective hydrogenation of acetophenone over KIT-6 supported Pd–MOx (M = Fe, Co, Ni) hybrid nanostructures. Catalysis Science & Technology, 13(2), 470-479. [Link]
- ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen.
- ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
- Dębosz, J., et al. (2023). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Molecules, 28(1), 389. [Link]
- Singh, R. P., & Singh, P. (2018). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Journal of Applied Pharmaceutical Science, 8(7), 115-121.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Magritek. (n.d.). The Aldol Condensation.
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- 15. Enhanced selective hydrogenation of acetophenone over KIT-6 supported Pd–MOx (M = Fe, Co, Ni) hybrid nanostructures - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: O-Acylation in Friedel-Crafts Reactions of Phenols
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts acylation of phenolic compounds. Here, we delve into the pervasive issue of O-acylation, offering in-depth troubleshooting, optimization strategies, and robust protocols to achieve desired C-acylation products.
Understanding the Challenge: The O- vs. C-Acylation Dichotomy
Phenols present a unique challenge in Friedel-Crafts acylation due to their bidentate nucleophilic nature.[1] This means acylation can occur at two positions: the desired carbon atoms of the aromatic ring (C-acylation) or the oxygen atom of the hydroxyl group (O-acylation).[1]
-
O-Acylation (Kinetic Product): This reaction, an esterification, is often faster and predominates under kinetic control. It occurs on the phenolic oxygen, yielding a phenyl ester.[2]
-
C-Acylation (Thermodynamic Product): This is the classic Friedel-Crafts reaction, an electrophilic aromatic substitution that forms a more stable hydroxyaryl ketone. It is favored under conditions of thermodynamic control, typically requiring a Lewis acid catalyst like aluminum chloride (AlCl₃).
The core issue is that the initially formed O-acylated ester can be the major product, preventing the formation of the desired C-acylated ketone.[2] However, the O-acylated product can be converted to the C-acylated product under the right conditions via a process known as the Fries Rearrangement.[2][3]
Visualizing the Competing Pathways
The following diagram illustrates the choice a phenol faces during acylation.
Caption: Competing O- and C-acylation pathways for phenols.
Troubleshooting & Optimization Strategies (FAQ)
This section addresses common issues encountered during the Friedel-Crafts acylation of phenols in a question-and-answer format.
Q1: My reaction exclusively yields the O-acylated phenyl ester. How can I promote C-acylation?
This is a classic case of kinetic control dominating the reaction. To shift the equilibrium towards the more stable C-acylated product, you must facilitate the Fries Rearrangement .
Answer: The Fries rearrangement is a reaction that converts a phenolic ester to a keto phenol with the aid of a Lewis acid catalyst.[3] Key strategies to induce this rearrangement and favor C-acylation include:
-
Increase Catalyst Loading: A stoichiometric amount or even an excess of a strong Lewis acid like AlCl₃ is often necessary.[4][5] The catalyst not only promotes the initial acylation but is also crucial for the subsequent rearrangement of the aryl ester to the hydroxyaryl ketone.[4] High catalyst concentrations favor C-acylation.[1]
-
Elevate Reaction Temperature: Higher temperatures favor the thermodynamically more stable ortho- and para-acylated products.[3][6] Low temperatures (<60°C) tend to favor the para product, while high temperatures (>160°C) favor the ortho product.[6]
-
Choose the Right Lewis Acid: While AlCl₃ is common, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can also be effective.[4][7] In some cases, strong Brønsted acids like HF or methanesulfonic acid are used.[3]
Q2: I'm getting a mixture of ortho and para C-acylated products. How can I improve the regioselectivity?
Controlling the ortho/para selectivity is a common challenge in Friedel-Crafts chemistry.
Answer: The ortho/para ratio is primarily influenced by reaction temperature and solvent polarity.[3]
-
Temperature Control: This is the most critical factor.
-
Low temperatures (e.g., < 60°C) generally favor the para-substituted product .[6] This is often considered the product of kinetic control in the rearrangement step.[3]
-
High temperatures (e.g., > 160°C) favor the ortho-substituted product .[6] The ortho-isomer can form a more stable bidentate complex with the Lewis acid (e.g., aluminum), making it the thermodynamically favored product at higher temperatures.[3]
-
-
Solvent Choice:
| Condition | Predominant Isomer | Rationale |
| Low Temperature | para | Kinetic Control[3] |
| High Temperature | ortho | Thermodynamic Control (stable complex)[3][6] |
| Non-polar Solvent | ortho | Favors intramolecular complex formation[3] |
| Polar Solvent | para | Solvation effects favor separation of intermediates[3] |
Q3: My reaction is sluggish and gives low yields, even with high catalyst loading. What could be wrong?
Low yields can stem from several issues, from reagent quality to substrate deactivation.
Answer:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[9] Ensure you are using a fresh, anhydrous catalyst and that your glassware and solvents are scrupulously dry.
-
Substrate Deactivation: While the -OH group is activating, phenols can still be challenging. If the aromatic ring contains strongly deactivating groups (e.g., -NO₂, -CN), the reaction may not proceed efficiently.[7][9]
-
Protecting Group Strategy: For particularly sensitive or complex phenols, a two-step approach is often more reliable.[9][10]
-
O-Acylation: First, form the phenyl ester under mild conditions (e.g., using acetyl chloride with a base like pyridine).
-
Fries Rearrangement: Isolate the ester and then subject it to the Fries rearrangement under optimized conditions (e.g., AlCl₃ at a specific temperature) to yield the desired C-acylated product.[10][11]
-
Q4: Are there alternatives to the classic Friedel-Crafts acylation for phenols to avoid these issues?
Yes, several alternative methodologies have been developed to circumvent the challenges of direct Friedel-Crafts acylation on highly activated substrates like phenols.
Answer:
-
Houben-Hoesch Reaction: This reaction is particularly useful for polyhydroxyphenols. It uses a nitrile (R-CN) and an acid catalyst (like HCl with ZnCl₂) to form a keto-imine intermediate, which is then hydrolyzed to the hydroxyaryl ketone. This method can offer better regioselectivity for certain substrates.[12][13]
-
"Greener" Methodologies: To avoid corrosive and stoichiometric Lewis acids, methods using methanesulfonic acid (MSA) have been developed.[4] An improved synthesis of hydroxy aryl ketones uses a combination of methanesulfonic acid and methanesulfonic anhydride.[4] Another approach uses cyanuric chloride and AlCl₃ with carboxylic acids as the acylating agent.[14]
-
Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of a phenyl ester to the hydroxyaryl ketone.[3][6] It proceeds through a radical mechanism and can be useful for substrates with deactivating groups, though yields are often low and it's typically used on a laboratory scale.[3]
Key Experimental Protocols
The following are detailed, step-by-step methodologies for key procedures discussed.
Protocol 1: Two-Step O-Acylation Followed by Fries Rearrangement (Para-Selective)
This protocol is optimized for producing the para-hydroxyacetophenone from phenyl acetate.
Step A: Synthesis of Phenyl Acetate (O-Acylation)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phenol (1.0 eq) and a suitable base (e.g., pyridine, 1.1 eq) in a dry solvent like dichloromethane (DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with dilute HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phenyl acetate.
Step B: Fries Rearrangement (Para-Selective)
-
Setup: In a separate, scrupulously dry apparatus, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a dry, non-polar solvent like nitrobenzene.
-
Addition: Cool the AlCl₃ suspension to below 10°C and slowly add the crude phenyl acetate (1.0 eq).
-
Reaction: Stir the mixture at a low temperature (e.g., room temperature, not exceeding 60°C) for several hours to overnight.[6] Monitor the formation of the p-hydroxyacetophenone by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ortho- and para-isomers can often be separated by steam distillation (the ortho-isomer is more volatile) or column chromatography.[15][16]
Protocol 2: One-Pot C-Acylation via Fries Rearrangement (Ortho-Selective)
This protocol is designed to favor the formation of the ortho-isomer by using higher temperatures.
-
Setup: To a flame-dried flask, add the phenol (1.0 eq) and a solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Carefully add an excess of anhydrous AlCl₃ (2.5-3.0 eq). The mixture will likely form a complex.
-
Acylating Agent: Slowly add the acyl chloride (1.0 eq) dropwise at room temperature.
-
Heating: After the addition is complete, slowly heat the reaction mixture to a high temperature (e.g., >160°C, a high-boiling solvent like o-dichlorobenzene may be required) and maintain for several hours.[6]
-
Monitoring: Follow the reaction progress by TLC, observing the consumption of the starting material and any intermediate ester, and the appearance of the ortho-acylated product.
-
Work-up & Purification: Follow the quenching, extraction, and purification steps outlined in Protocol 1, Step B.
Workflow for Selecting the Right Strategy
Use the following decision tree to determine the best approach for your specific phenolic substrate.
Caption: Decision workflow for phenol acylation strategy.
References
- Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927-1930. [Link]
- Wikipedia. (n.d.). Fries rearrangement.
- Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application.
- Mattos, M. C. S. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 28(13), 1006-1022. [Link]
- PharmD Guru. (n.d.). FRIES REARRANGEMENT.
- Bentham Science Publishers. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 28(13), 1006-1022. [Link]
- Hunt, I. (n.d.). Acylation of phenols. University of Calgary.
- Scribd. (2017). Fries Rearrangement of Phenyl Acetate.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
- ResearchGate. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- ResearchGate. (n.d.). The C-acylation of phenol and naphthol derivatives with acetic acid.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction.
- Sciencemadness. (2020). Alternatives to Friedl-Crafts reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol.
- ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?
- Google Patents. (n.d.). Process for ring acylation of phenols.
- ResearchGate. (n.d.). Top: The acid‐mediated Fries rearrangement of phenyl acetate (PA) to...
- National Institutes of Health. (n.d.). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- ResearchGate. (n.d.). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride.
- Quora. (2020). Why is the Friedel-Crafts reaction faster with phenol as compared to benzene?
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- National Institutes of Health. (2020). Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites.
- ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Semantic Scholar. (n.d.). Lewis Acid‐Mediated Cyanation of Phenols Using N ‐Cyano‐ N ‐phenyl‐ p‐ toluenesulfonamide.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
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Technical Support Center: Regioselectivity Control in the Acylation of Methoxyphenols
Welcome to the Technical Support Center for regioselectivity control in the acylation of methoxyphenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on these highly activated and electronically nuanced substrates. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during your experiments.
Introduction: The Challenge of Directing Acyl Groups on Methoxyphenols
The acylation of methoxyphenols is a cornerstone reaction for the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. However, the presence of two powerful, yet electronically distinct, activating groups—the hydroxyl (-OH) and the methoxy (-OCH₃)—presents a significant challenge in controlling the regiochemical outcome. The inherent competition between O-acylation and C-acylation, coupled with the directing effects of the substituents, often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide will provide the mechanistic understanding and practical advice needed to steer your reaction towards the intended regioisomer.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of O-acylated ester instead of the desired C-acylated ketone. How can I favor C-acylation?
This is a classic case of kinetic versus thermodynamic control. O-acylation, a nucleophilic acyl substitution on the phenolic oxygen, is kinetically favored and occurs faster, especially at lower temperatures. C-acylation, a Friedel-Crafts reaction on the aromatic ring, is thermodynamically favored, leading to a more stable product.
To promote C-acylation, you should employ conditions that facilitate the Fries rearrangement of the initially formed O-acyl product to the C-acyl product.[1][2] This is typically achieved by:
-
Using a stoichiometric amount of a strong Lewis acid catalyst , such as AlCl₃ or BF₃.[3][4][5] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the generation of an acylium ion that can then perform an electrophilic aromatic substitution on the ring.[6]
-
Increasing the reaction temperature. Higher temperatures provide the necessary activation energy for the Fries rearrangement to occur.[1][4][6] Reactions carried out at elevated temperatures, often near the boiling point of the solvent, favor the formation of the thermodynamically stable C-acylated product.[1]
Conversely, to favor O-acylation, one would use catalytic amounts of a weaker acid or a base, and maintain low reaction temperatures.
Q2: My reaction is yielding a mixture of ortho- and para-acylated isomers. How can I control the regioselectivity between these two positions?
The ortho/para selectivity in the Friedel-Crafts acylation of methoxyphenols is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions. Both the hydroxyl and methoxy groups are ortho, para-directing. The outcome depends on the specific isomer of methoxyphenol you are using and the reaction parameters.
Here are the key factors to consider for controlling ortho/para selectivity:
-
Temperature: Temperature is a critical determinant. Generally, lower temperatures favor the formation of the para isomer, while higher temperatures favor the ortho isomer.[4][6] This is often attributed to the kinetic vs. thermodynamic control of the reaction; the ortho isomer can form a more stable chelate with the Lewis acid catalyst via the phenolic hydroxyl and the newly introduced acyl group, making it the thermodynamically favored product at higher temperatures.[4]
-
Solvent: The polarity of the solvent plays a significant role. Non-polar solvents tend to favor the formation of the ortho product.[4][6] In contrast, polar solvents can solvate the reaction intermediates differently, often leading to an increase in the proportion of the para product.[4]
-
Lewis Acid: The choice and amount of Lewis acid can influence the regioselectivity. While strong Lewis acids like AlCl₃ are common, others like TiCl₄, SnCl₄, or even solid acid catalysts like zeolites can offer different selectivity profiles.[5][7] Some studies have shown that milder Lewis acids under solvent-free microwave conditions can favor ortho-acylation.[8]
-
Steric Hindrance: The steric bulk of the acylating agent and the methoxyphenol substrate itself will influence the ortho/para ratio. Larger acyl groups will preferentially acylate at the less sterically hindered para position.
Q3: I am working with 2-methoxyphenol (guaiacol) and struggling with acylation at the desired position. What are the expected directing effects?
In 2-methoxyphenol, the hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the primary directing influence will be the hydroxyl group. The positions ortho and para to the hydroxyl group are the most activated.
-
The position para to the hydroxyl group (C4) is highly activated and sterically accessible. This is often the major product.
-
The position ortho to the hydroxyl group (C6) is also activated, but may be slightly less favored due to steric hindrance from the adjacent methoxy group.
-
The position ortho to the hydroxyl group and meta to the methoxy group (C2) is the site of the methoxy group.
-
The position meta to the hydroxyl group and ortho to the methoxy group (C3) is less activated.
-
The position meta to the hydroxyl group and para to the methoxy group (C5) is also less activated.
Therefore, for 2-methoxyphenol, you can expect acylation to occur predominantly at the C4 position, with the C6 position being a potential minor product.
Q4: Can I use a protecting group strategy to improve regioselectivity?
Yes, a protecting group strategy can be a very effective, albeit longer, route to achieving high regioselectivity. The most common approach involves protecting the hydroxyl group, which is the more reactive of the two functionalities.
A typical workflow would be:
-
Protect the hydroxyl group: Convert the phenolic -OH to a less reactive ether, such as a benzyl ether or a silyl ether. This deactivates the strong directing effect of the hydroxyl group.
-
Perform the acylation: With the hydroxyl group protected, the methoxy group becomes the primary directing substituent, guiding the acylation to its ortho and para positions. This can lead to a more predictable isomeric product distribution.
-
Deprotect the hydroxyl group: Remove the protecting group to regenerate the phenol.
This multi-step process can be more laborious but often provides a cleaner reaction profile and higher yield of the desired regioisomer.[9]
Troubleshooting Guide
Problem 1: Low or no yield of acylated product.
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | While methoxyphenols are activated, other substituents on the ring could be deactivating. Ensure your substrate does not contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[10] |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[10] Ensure all glassware is oven-dried, use anhydrous solvents, and use a fresh, unopened container of the catalyst. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[10] Try increasing the catalyst loading to 1.1-1.5 equivalents. |
| Sub-optimal Temperature | The reaction may require heating to overcome the activation energy.[10] Try gradually increasing the reaction temperature and monitoring the reaction by TLC or GC-MS. |
| Poor Quality Reagents | Impurities in the acylating agent or the methoxyphenol can inhibit the reaction.[10] Purify your starting materials if their quality is questionable. |
Problem 2: Formation of multiple, difficult-to-separate products.
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol | As discussed in the FAQs, this is a common issue. Systematically vary the reaction conditions (temperature, solvent, Lewis acid) to favor one isomer. Refer to the ortho/para control strategies mentioned earlier. |
| Polyacylation | While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings.[10] The introduction of the first acyl group is deactivating, which usually prevents a second acylation.[11] However, if you are observing this, try using a milder Lewis acid or a less reactive acylating agent. |
| Side Reactions | At high temperatures, side reactions such as demethylation of the methoxy group can occur, especially with strong Lewis acids like AlCl₃.[1] If you suspect this is happening, try using a milder catalyst or lowering the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Para-Selective Acylation of 4-Methoxyphenol
This protocol is optimized for the acylation of 4-methoxyphenol at the position ortho to the hydroxyl group and meta to the methoxy group, which is the C2 position.
Materials:
-
4-Methoxyphenol
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fries Rearrangement for Ortho-Selective Acylation
This protocol starts with the O-acylated ester and rearranges it to the ortho-acylated product.
Materials:
-
Methoxyphenyl acetate (or other ester)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or 1,2-dichloroethane
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a flask containing anhydrous nitrobenzene, add anhydrous AlCl₃ (1.5 eq).
-
Heat the mixture to the desired temperature (e.g., 60-160 °C, optimization may be required).
-
Slowly add the methoxyphenyl acetate (1.0 eq) to the heated mixture.
-
Maintain the temperature and stir for the required time (monitor by TLC). Higher temperatures generally favor the ortho product.[4]
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ether or DCM).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Concluding Remarks
Controlling regioselectivity in the acylation of methoxyphenols is a challenging yet achievable goal. A thorough understanding of the underlying mechanistic principles—kinetic vs. thermodynamic control, the Fries rearrangement, and the directing effects of the substituents—is paramount. By carefully selecting your reaction conditions, including the catalyst, solvent, and temperature, you can significantly influence the outcome of the reaction and obtain the desired regioisomer in high yield. This guide provides a starting point for your investigations, and further optimization may be necessary for your specific substrate and acylating agent.
References
- University of Calgary. (n.d.). Acylation of phenols.
- Guttroff, C., Nickerl, J., & Kortus, S. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 53(1), 129-132.
- Zeitschrift für Naturforschung B. (2004). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations.
- Naeimi, H., & Mohamadabadi, M. (2006). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions. Catalysis Communications, 7(11), 859-863.
- BYJU'S. (2021). What is the Fries Rearrangement Reaction?
- Wikipedia. (n.d.). Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- ResearchGate. (n.d.). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Journal of the Korean Chemical Society. (1998). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- Naeimi, H., Amini, A., & Moradian, M. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 1(4), 415-421.
- Roswanda, R., Sirampun, A. D., Mukti, R. R., & Mujahidin, D. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 573-587.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Google Patents. (n.d.). Process for ring acylation of phenols.
Sources
- 1. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. researchgate.net [researchgate.net]
- 9. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Challenges in the scale-up synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone
Technical Support Center: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone
A Guide for Process Chemists and Scale-Up Specialists
Introduction
This compound, also known as 2-acetyl-3-methoxyphenol, is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process safety. The most common synthetic route involves the Fries rearrangement of 2-methoxyphenyl acetate. This guide provides an in-depth analysis of the challenges associated with this synthesis, offering practical troubleshooting advice and a validated scale-up protocol to assist researchers in overcoming common obstacles.
Common Synthetic Routes & Inherent Scale-Up Challenges
The two primary strategies for synthesizing this compound are the Fries rearrangement and the direct Friedel-Crafts acylation of 3-methoxyphenol.
-
Fries Rearrangement: This is often the preferred method, involving the Lewis acid-catalyzed rearrangement of 2-methoxyphenyl acetate. While effective, scaling this reaction introduces challenges related to thermal management, regioselectivity, and handling of corrosive and moisture-sensitive reagents.[1][2]
-
Friedel-Crafts Acylation: Direct acylation of 3-methoxyphenol can also yield the desired product. However, controlling regioselectivity can be difficult, often leading to a mixture of isomers that complicates purification. The directing effects of the hydroxyl and methoxy groups can lead to substitution at various positions on the aromatic ring.[3]
This guide will focus on the Fries rearrangement due to its industrial relevance and the specific set of challenges it presents on a larger scale.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low yield of the desired ortho product and a significant amount of the para isomer. How can I improve the regioselectivity?
A1: This is the most common challenge in the Fries rearrangement. Regioselectivity is primarily controlled by reaction temperature.[1][4]
-
Causality: At lower temperatures (typically <60°C), the reaction is under thermodynamic control, favoring the formation of the more stable para isomer. At higher temperatures (e.g., >150°C), the reaction is under kinetic control, which favors the ortho product. The ortho-isomer is stabilized by the formation of a bidentate complex with the aluminum chloride catalyst.[4]
-
Solution: To favor the ortho product, the reaction temperature must be significantly increased. Running the reaction neat (without a solvent) or in a high-boiling, non-polar solvent like monochlorobenzene at temperatures above 160°C will drastically improve the ortho:para ratio.[4]
Q2: The reaction is sluggish and does not go to completion, even at high temperatures. What are the potential causes?
A2: Incomplete conversion can often be traced back to the quality and stoichiometry of the Lewis acid catalyst.
-
Causality: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water.[5] Any moisture in the reagents or solvent will consume the catalyst, rendering it inactive. Furthermore, AlCl₃ forms complexes with both the starting material and the product, meaning that stoichiometric amounts (or even a slight excess) are required for the reaction to proceed to completion.[6][7]
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use a high-purity, anhydrous grade of AlCl₃.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Use at least 1.5 equivalents of AlCl₃ to ensure complete conversion.
-
Q3: During work-up, I'm getting a thick, difficult-to-handle emulsion when adding water/acid. How can I prevent this and ensure a clean phase separation?
A3: This is a common issue when quenching reactions containing large amounts of aluminum salts.
-
Causality: The rapid addition of water to the aluminum chloride-product complex results in the formation of aluminum hydroxides and oxychlorides, which are gelatinous and can lead to emulsions or the precipitation of a thick sludge.
-
Solution: The quench must be performed slowly and under controlled temperature. A reverse quench is often most effective on a larger scale.
-
Cool the reaction mixture to room temperature.
-
Prepare a separate vessel with crushed ice and dilute hydrochloric acid.
-
Slowly and carefully transfer the reaction mixture onto the ice/acid mixture with vigorous stirring. The acid helps to keep the aluminum salts soluble as [Al(H₂O)₆]³⁺ ions.
-
This controlled quench helps to dissipate the heat of hydrolysis and maintain a manageable viscosity.
-
Q4: After purification, my final product is still contaminated with an isomeric impurity. How can I improve the purification?
A4: The primary isomeric impurity is typically the para isomer, 1-(4-Hydroxy-2-methoxyphenyl)ethanone. Due to their similar polarities, separating these isomers can be challenging.
-
Causality: Both isomers are phenols with a ketone and methoxy group, giving them very similar physical and chemical properties.
-
Solution:
-
Optimize Reaction Selectivity: The best solution is to minimize the formation of the isomer in the first place by carefully controlling the reaction temperature as described in Q1.
-
Fractional Distillation: If the isomers are formed, high-efficiency fractional vacuum distillation can be effective for separation, although it may be difficult on a laboratory scale.[8]
-
Column Chromatography: For smaller scales, careful column chromatography on silica gel using a gradient elution system (e.g., starting with hexane/ethyl acetate 95:5 and gradually increasing the polarity) can achieve good separation.
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) may be effective in enriching the desired isomer.
-
Visualizing the Process
Fries Rearrangement Mechanism
The following diagram illustrates the key steps in the Lewis acid-catalyzed Fries rearrangement, highlighting the formation of the critical acylium ion intermediate.
Caption: Key steps of the Fries Rearrangement mechanism.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Recommended Scale-Up Protocol: Fries Rearrangement
This protocol is designed to favor the formation of the ortho isomer, this compound.
Safety Precautions: This reaction should be conducted in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reaction is exothermic upon addition of AlCl₃ and generates HCl gas during work-up.
Equipment:
-
A three-necked, round-bottom flask appropriately sized for the scale of the reaction.
-
Mechanical stirrer.
-
Heating mantle with a temperature controller and thermocouple.
-
Reflux condenser with a gas outlet connected to a bubbler or acid gas trap.
-
Inert gas (Nitrogen/Argon) inlet.
Reagents & Critical Parameters:
| Reagent/Parameter | Molar Eq. | Key Specification | Rationale |
| 2-Methoxyphenyl acetate | 1.0 | Anhydrous | Substrate |
| Aluminum Chloride (AlCl₃) | 1.5 - 2.0 | Anhydrous, high purity | Catalyst; excess ensures reaction completion by complexing with product. |
| Reaction Temperature | - | 165-175°C | Critical for ortho-selectivity (kinetic control). [4] |
| Reaction Time | - | 4-6 hours (monitor) | Ensure completion. |
| Work-up | - | Slow quench in HCl/ice | Controls exotherm and prevents formation of aluminum hydroxides. |
Procedure:
-
Setup: Flame-dry the reaction flask and condenser. Assemble the apparatus quickly while still warm and maintain a positive pressure of inert gas.
-
Charge Reagents: Charge the 2-methoxyphenyl acetate (1.0 eq.) to the reaction flask.
-
Catalyst Addition: Begin stirring and slowly add anhydrous aluminum chloride (1.5 eq.) in portions. The addition is exothermic; control the rate to maintain the internal temperature below 50°C. The mixture will become a thick, stirrable slurry.
-
Heating: Once the addition is complete, slowly heat the mixture to 165-175°C. The slurry will liquefy as the temperature increases.
-
Reaction: Maintain the temperature at 165-175°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC (quenching a small aliquot in acid, extracting with ethyl acetate, and spotting on a TLC plate). The disappearance of starting material indicates completion.
-
Cooling: Once complete, turn off the heating and allow the mixture to cool to below 80°C.
-
Work-up (Quench): In a separate, appropriately sized vessel, prepare a mixture of crushed ice and 3M hydrochloric acid. With vigorous stirring, slowly transfer the warm reaction mixture into the ice/acid solution. A significant amount of HCl gas will be evolved. Ensure the final pH is acidic (pH < 2).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic extracts and wash with water, followed by a saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by vacuum distillation or column chromatography to isolate the pure this compound.
References
- Wikipedia. Fries rearrangement.
- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Organic Chemistry Portal. Fries Rearrangement.
- BYJU'S. What is the Fries Rearrangement Reaction?. 2021-06-08.
- Scribd. Fries Rearrangement. 2020-03-18.
- Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- Naeimi, H., Amini, A., & Moradian, M. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Common Organic Chemistry. Aluminum Chloride.
- National Institutes of Health. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
- Wikipedia. Aluminium chloride.
- Google Patents. CN1861552A - Catalysis synthesis process for anhydrous aluminium chloride of metallic alkoxide.
- Organic Reaction Workup Formulas for Specific Reagents.
- Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
- Google Patents. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
- Google Patents. US6096678A - Process for the preparation of supported aluminium chloride catalyst containing organo aluminium compound.
- National Institutes of Health. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans.
- ResearchGate. 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. 2025-08-06.
- Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.
- OSHA. 4-Methoxyphenol.
- PrepChem.com. Preparation of 3-methoxyphenol.
- MDPI. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. alexandonian.com [alexandonian.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aluminum Chloride [commonorganicchemistry.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Acetophenone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of acetophenone, a key intermediate in many pharmaceutical and industrial processes. This document provides a logical, in-depth troubleshooting flowchart and detailed protocols to diagnose and resolve issues leading to low product yield, focusing on the widely used Friedel-Crafts acylation of benzene.
Introduction: The Challenge of Low Yield in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1] The synthesis of acetophenone from benzene and an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), is a classic example.[2][3] While theoretically straightforward, this electrophilic aromatic substitution reaction is highly sensitive to several factors. Low yields can often be traced back to issues with reagents, reaction conditions, or the work-up procedure.[4] This guide will walk you through a systematic approach to identifying and rectifying the root cause of a suboptimal acetophenone yield.
Troubleshooting Flowchart for Low Acetophenone Yield
This flowchart provides a step-by-step diagnostic approach to pinpoint the cause of low yield in your acetophenone synthesis.
Caption: Troubleshooting flowchart for low acetophenone yield.
In-Depth Troubleshooting Q&A
Step 1: Verify Reagent Quality and Stoichiometry
Q1: My yield is low. Could my reagents be the problem?
A: Absolutely. The quality and handling of your reagents are critical in Friedel-Crafts acylation. The most common culprit is the presence of moisture.
-
The Issue with Water: Lewis acid catalysts like anhydrous aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5] Water will react with and deactivate the catalyst, preventing the formation of the necessary acylium ion electrophile.[4] This hydrolysis not only consumes the catalyst but also produces HCl, which can have further downstream effects.[5]
-
Actionable Advice: Ensure all glassware is oven-dried or flame-dried before use.[6] Use anhydrous solvents and freshly opened or purified reagents. For a detailed procedure on setting up an anhydrous reaction, refer to Protocol 1 .
Protocol 1: Step-by-Step Guide for Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at >100°C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon). Assemble the apparatus while still hot and allow it to cool under a positive pressure of inert gas.
-
Reagent Handling: Use anhydrous grade solvents. If necessary, distill solvents from an appropriate drying agent. Weigh and transfer the anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture.[2]
-
Reaction Assembly: Equip the reaction flask with a drying tube containing a desiccant (e.g., calcium chloride) or maintain a positive pressure of an inert gas throughout the reaction.[2]
Q2: I used anhydrous reagents, but the yield is still low. Could my aluminum chloride be inactive?
A: Yes, even "anhydrous" AlCl₃ can lose activity over time due to improper storage.
-
Catalyst Activity: The purity and activity of the Lewis acid are paramount. Older bottles of AlCl₃ may have been exposed to atmospheric moisture, rendering a significant portion inactive.
-
Actionable Advice: Use a fresh, unopened bottle of high-purity anhydrous aluminum chloride. A simple qualitative test for activity is to observe the reaction upon addition of the acylating agent; a vigorous evolution of HCl gas is a good indicator of catalyst activity.[2]
Q3: How critical is the stoichiometry of the reactants and catalyst?
A: Stoichiometry is crucial in Friedel-Crafts acylation, and it's a common point of error.
-
The Role of the Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[7] This is because the product, acetophenone, is a ketone, which can form a stable complex with AlCl₃. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles.[4][8]
-
Actionable Advice: A general rule is to use at least one equivalent of AlCl₃ for every equivalent of the acylating agent (e.g., acetyl chloride).[7] Using a slight excess (e.g., 1.1 equivalents) can often be beneficial to ensure the reaction goes to completion.[9]
| Reagent | Recommended Stoichiometry (Molar Ratio) | Rationale |
| Benzene | Often used in excess | Acts as both reactant and solvent; excess drives the reaction forward and minimizes side reactions like polyacylation.[10] |
| Acetyl Chloride | 1.0 | Limiting reagent. |
| Aluminum Chloride | ≥ 1.0 (typically 1.0 to 1.1) | Stoichiometric amount needed to account for complexation with the ketone product.[7] |
Step 2: Scrutinize Reaction Conditions
Q4: I've confirmed my reagents are good. Could the reaction temperature be the issue?
A: Yes, temperature is a critical parameter that influences both reaction rate and selectivity.
-
Temperature Effects: While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy.[4] However, excessively high temperatures can lead to the decomposition of reactants or the formation of byproducts.[11] The reaction between AlCl₃ and acetyl chloride is also exothermic, so controlling the initial temperature is important.[9]
-
Actionable Advice: For the synthesis of acetophenone, it is often recommended to add the acetyl chloride to the benzene and AlCl₃ mixture at a low temperature (e.g., 0-5°C) to control the initial exotherm, and then allow the reaction to proceed at room temperature or with gentle heating (e.g., reflux at 60°C).[12] If the yield is low, consider optimizing the temperature profile.
Q5: How do I know if I've let the reaction run for the right amount of time?
A: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side reactions.
-
Reaction Monitoring: The optimal reaction time can vary based on the scale and specific conditions. It's best to monitor the reaction's progress.
-
Actionable Advice: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (benzene is difficult to visualize on TLC, but the disappearance of an activated aromatic starting material in other acylations is a good indicator). A spot test where a sample of the reaction mixture is quenched and analyzed can also be effective.
Step 3: Evaluate Work-up and Purification
Q6: My reaction seems to have worked, but I'm losing product during the work-up. What could be going wrong?
A: The work-up procedure, particularly the quenching step, is critical for a good yield.
-
Quenching: The reaction is typically quenched by adding the reaction mixture to ice-cold water or a dilute acid solution.[2] This hydrolyzes the excess AlCl₃ and breaks up the acetophenone-AlCl₃ complex.[13] If this is done too quickly or at too high a temperature, side reactions can occur.
-
Actionable Advice: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2] This ensures that the temperature remains low and that the aluminum salts are converted to water-soluble species.
Q7: I'm having trouble with the extraction and distillation. Any tips?
A: Inefficient extraction or distillation can significantly lower your isolated yield.
-
Extraction: After quenching, the acetophenone is extracted into an organic solvent. Emulsions can sometimes form, making phase separation difficult.
-
Distillation: Acetophenone has a relatively high boiling point (202°C). Distillation at atmospheric pressure can sometimes lead to decomposition.
-
Actionable Advice: For extraction, use a suitable solvent like diethyl ether or dichloromethane. If emulsions form, adding a saturated brine solution can help break them. Ensure you perform multiple extractions to maximize recovery. For purification, vacuum distillation is recommended to lower the boiling point and prevent thermal degradation.[2]
Step 4: Analyze for Side Products
Q8: My yield is low, and I suspect I'm making something other than acetophenone. How can I check this?
A: If the above steps don't resolve the low yield, it's likely that side reactions are occurring. Analytical techniques are essential for diagnosis.
-
Common Side Reactions: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, especially if the reaction conditions are not well-controlled. Rearrangement of the acylium ion is generally not an issue with acetyl chloride.[14] Another possibility is the deactivation of the benzene ring if it contains electron-withdrawing substituents.[10]
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the components of your crude reaction mixture.[11][15] You can identify acetophenone by its retention time and mass spectrum, and also identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed picture of your product's structure and purity. The ¹H NMR spectrum of acetophenone is very characteristic, with a singlet for the methyl protons around 2.6 ppm and a multiplet for the aromatic protons between 7.4-8.0 ppm.[16][17] Impurity peaks will be readily apparent.
-
Conclusion
Troubleshooting low yields in acetophenone synthesis is a systematic process of elimination. By carefully considering the quality of your reagents, the stoichiometry of the reaction, the reaction conditions, and the work-up procedure, you can identify and resolve the factors limiting your yield. This guide, structured as a logical flowchart with detailed protocols and explanations, should serve as a valuable resource for achieving high-yield, reproducible acetophenone synthesis in your laboratory.
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Validation & Comparative
The Acetophenone Scaffold: A Comparative Guide to Biological Activity and Therapeutic Potential
Introduction: The Versatility of a Simple Ketone
The acetophenone core, a seemingly simple aromatic ketone, represents a remarkably versatile scaffold in the realm of medicinal chemistry. Its derivatives are ubiquitous in nature, found in various plants and contributing to their distinct aromas and defense mechanisms.[1] Beyond their olfactory properties, these compounds have garnered significant scientific interest due to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of various acetophenone derivatives, focusing on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. By synthesizing experimental data and elucidating structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of this fascinating class of molecules. Our discussion will be grounded in field-proven insights, explaining the causality behind experimental choices and presenting self-validating protocols to ensure scientific integrity.
Comparative Biological Activity of Acetophenone Derivatives
The biological profile of an acetophenone derivative is profoundly influenced by the nature and position of substituents on its phenyl ring. Even minor chemical modifications can lead to significant shifts in potency and selectivity across different biological targets.
Antimicrobial Activity: A Tale of Substituents and Selectivity
Acetophenone derivatives have demonstrated notable efficacy against a range of pathogenic bacteria and fungi. The antimicrobial potency is largely governed by the electronic and hydrophobic properties of the substituents on the aromatic ring.
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups , such as the nitro group (NO₂), particularly at the para-position, tend to enhance antibacterial activity. This is exemplified by the lower Minimum Inhibitory Concentration (MIC) of 4-nitroacetophenone against Staphylococcus aureus compared to other derivatives.
-
Hydroxyl groups , as seen in 2-hydroxyacetophenone, also contribute to antimicrobial efficacy, likely through mechanisms involving membrane disruption or enzyme inhibition.
-
The introduction of a bromine atom (e.g., 3-bromoacetophenone) can confer activity against specific strains like Salmonella typhi.
-
Conversely, electron-donating groups like the ethoxy group (4-ethoxyacetophenone) may lead to a decrease in activity against certain bacteria, such as Enterobacter aerogenes.
Table 1: Comparative Antibacterial Activity of Acetophenone Derivatives
| Compound | Substituent | Test Organism | MIC (µg/mL) | Reference |
| 4-methylacetophenone | 4-CH₃ | Bacillus subtilis | 125 | [2] |
| 2-hydroxyacetophenone | 2-OH | Staphylococcus aureus | 62.5 | [2] |
| 3-bromoacetophenone | 3-Br | Salmonella typhi | 125 | [2] |
| 4-ethoxyacetophenone | 4-OC₂H₅ | Enterobacter aerogenes | 250 | [2] |
| 3-nitroacetophenone | 3-NO₂ | Proteus vulgaris | 62.5 | [2] |
| 4-nitroacetophenone | 4-NO₂ | Staphylococcus aureus | 31.25 | [2] |
Anticancer Activity: Targeting Cellular Proliferation
The cytotoxic effects of acetophenone derivatives against various cancer cell lines have been a significant area of research, with some compounds showing promising anticancer potential.[1] The mechanism of action often involves the induction of apoptosis and interference with critical signaling pathways.
Structure-Activity Relationship (SAR) Insights:
-
The presence of a chalcone moiety , formed by the condensation of an acetophenone with a substituted benzaldehyde, is a common feature in many anticancer derivatives.
-
Derivatives containing a morpholine ring have shown significant antiproliferative activity against HeLa (cervical cancer) and C6 (glioma) cell lines.[3]
-
The substitution pattern on the B-ring of chalcones plays a crucial role. For instance, certain substitutions can lead to compounds with higher potency than the standard chemotherapy drug, cisplatin.[3]
-
Some acetophenone-based benzofuran derivatives act as potent inhibitors of tubulin polymerization, a key process in cell division, with IC50 values in the sub-micromolar range.
Table 2: Comparative Anticancer Activity of Acetophenone Derivatives (Chalcones)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | HeLa | > Cisplatin | [3] |
| Chalcone Derivative 2 | C6 | > Cisplatin | [3] |
| Trimethoxyacetophenone-based benzofuran | - | 0.43 |
Antioxidant Activity: Scavenging Free Radicals
The antioxidant potential of acetophenones is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl groups on the aromatic ring is a key determinant of this activity.[1]
Structure-Activity Relationship (SAR) Insights:
-
Dihydroxy-substituted derivatives , such as 2,4-dihydroxyacetophenone benzoylhydrazone, are among the most potent radical scavengers.[4]
-
The hydrazone moiety can also contribute significantly to the antioxidant capacity of these molecules.[4]
-
The overall antioxidant activity is a result of the combined effects of different functional groups and their positions on the acetophenone scaffold.
Table 3: Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | Most potent radical scavenger | [4] |
| Unsubstituted acetophenone benzoylhydrazone | - | [4] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain acetophenone derivatives, such as apocynin and paeonol, are well-documented for their anti-inflammatory properties, often with a favorable side-effect profile.[5] Their mechanisms of action frequently involve the inhibition of key inflammatory mediators and signaling pathways.
Structure-Activity Relationship (SAR) Insights:
-
Hydroxy and methoxy substitutions are common in naturally occurring anti-inflammatory acetophenones like apocynin (4-hydroxy-3-methoxyacetophenone) and paeonol (2-hydroxy-4-methoxyacetophenone).
-
Derivatives such as tremetone have demonstrated extremely potent anti-inflammatory activity in animal models like the carrageenan-induced mouse paw edema test.[6]
-
The ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in-vitro indicator of anti-inflammatory potential.
Table 4: Comparative Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Assay | Activity | Reference |
| Tremetone | Carrageenan-induced mouse paw edema | Extremely active | [6] |
| Non-benzofuran acetophenones 5 & 6 | Carrageenan-induced mouse paw edema | Significant response | [6] |
| Acetophenone semicarbazone | Carrageenan-induced mouse paw edema | Comparable to standard drugs | [7] |
Experimental Protocols: A Guide to Reproducible Science
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Protocol 1: Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method assesses the susceptibility of bacteria to various antimicrobial compounds.[8][9][10][11]
-
Preparation of Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to match the 0.5 McFarland standard.[9]
-
Inoculation of Agar Plate: A sterile swab is dipped into the inoculum, excess fluid is removed, and the swab is used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[9][12] The plate is allowed to dry for a few minutes.[9]
-
Application of Disks: Antimicrobial-impregnated paper disks are placed on the agar surface using sterile forceps, ensuring firm contact.[9][10]
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[10][13]
-
Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disk is measured in millimeters.[14]
-
Interpretation: The zone diameters are compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Protocol 2: MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[15][16][17][18][19]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.[16]
-
Compound Treatment: The cells are treated with serial dilutions of the acetophenone derivative for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.[16][17]
-
Formazan Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[16][17]
-
Absorbance Measurement: The absorbance of each well is measured at approximately 570 nm using a microplate reader.[15][16]
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[16]
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.[20]
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound based on its ability to reduce the stable DPPH radical.[12][21][22][23]
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.[12][21]
-
Reaction Mixture: The acetophenone derivative at various concentrations is mixed with the DPPH solution.[21]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 15-30 minutes).[21][23]
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.[12][21]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100, where Acontrol is the absorbance of the control (DPPH solution without the test compound) and Asample is the absorbance of the test sample.[21] The IC50 value is then determined.
Protocol 4: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite levels in cell culture medium as an indicator of nitric oxide (NO) production, a key inflammatory mediator.[24][25][26][27]
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound before being stimulated with lipopolysaccharide (LPS) to induce NO production.[24]
-
Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.[24]
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[24][26]
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.[24][27]
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.[24][26]
-
Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Mechanisms of Action: A Glimpse into Cellular Pathways
The diverse biological activities of acetophenone derivatives stem from their ability to interact with and modulate various cellular signaling pathways.
Anti-inflammatory Action via NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of many acetophenone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[28] In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the activation of IKK (IκB kinase), which in turn phosphorylates and degrades the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Certain acetophenone derivatives can interfere with this pathway, preventing NF-κB activation and subsequent inflammation.
Caption: Simplified NF-κB Signaling Pathway and a Potential Point of Inhibition.[28]
Anticancer Effects through PI3K/AKT Pathway Modulation
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth.[20] Its aberrant activation is a hallmark of many cancers. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to PIP3. This recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Piperazine derivatives of acetophenone have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[20]
Caption: PI3K/AKT signaling pathway and the inhibitory action of piperazine derivatives.[20]
Conclusion
This guide has provided a comparative overview of the diverse biological activities of acetophenone derivatives, highlighting the profound impact of structural modifications on their therapeutic potential. The data presented underscores the importance of this chemical scaffold as a starting point for the development of novel antimicrobial, anticancer, antioxidant, and anti-inflammatory agents. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry. The continued exploration of structure-activity relationships will undoubtedly unlock the full potential of acetophenone derivatives in addressing a wide range of human diseases.
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A Senior Application Scientist's Guide to Catalysis in Acetophenone Derivative Synthesis
Abstract
Acetophenone and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The efficiency, selectivity, and sustainability of their production are critically dependent on the choice of catalytic system. This guide provides a comprehensive comparison of major catalytic strategies for the synthesis of acetophenone derivatives, including Friedel-Crafts acylation, hydrodeoxygenation, and biocatalytic routes. We will delve into the mechanistic underpinnings of homogeneous, heterogeneous, and enzymatic catalysts, presenting comparative performance data to inform catalyst selection. Detailed experimental protocols and workflow diagrams are provided to bridge theoretical concepts with practical laboratory execution, empowering researchers to optimize their synthetic strategies.
Introduction: The Central Role of Catalysis
Acetophenone derivatives are key intermediates prized for their versatility in organic synthesis.[1] Traditional synthetic methods, such as the classic Friedel-Crafts acylation using stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), are effective but suffer from significant drawbacks, including large volumes of corrosive waste and difficult product purification.[2][3] Modern synthetic chemistry is increasingly driven by the principles of green chemistry, demanding catalysts that are not only highly active and selective but also reusable, environmentally benign, and compatible with a wide range of functional groups.
This guide will explore the catalytic landscape for two primary transformations: the formation of the acetophenone core via Friedel-Crafts acylation and the subsequent functionalization of the ketone group, specifically through selective hydrodeoxygenation to yield valuable alkyl phenols and anilines.[4] We will compare the established utility of homogeneous catalysts with the rising prominence of sustainable heterogeneous and biocatalytic systems.
Core Synthesis Strategy: Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most direct route for introducing an acetyl group onto an aromatic ring to form the acetophenone skeleton.[2] The reaction is initiated by a catalyst, which activates an acylating agent (typically acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion that then attacks the aromatic ring.[2] The choice of catalyst—homogeneous or heterogeneous—profoundly impacts the reaction's efficiency, cost, and environmental footprint.
Homogeneous Catalysts: The High-Activity Incumbents
Homogeneous catalysts, primarily Lewis acids like AlCl₃ and SnCl₄, exist in the same phase as the reactants.[2] They are known for their high activity, often leading to rapid reactions. However, their utility is hampered by several factors. The catalyst forms a strong complex with the ketone product, which deactivates it, necessitating the use of stoichiometric or even greater amounts.[2] This complex must be hydrolyzed during an aqueous workup, which destroys the catalyst and generates significant waste streams.[2]
Heterogeneous Catalysts: The Sustainable Challengers
Heterogeneous catalysts are solid-phase materials, such as zeolites, clays, and supported metal oxides, that do not dissolve in the reaction medium.[3][5] Their primary advantage is the ease of separation from the reaction mixture via simple filtration, which allows for catalyst recycling and reuse, aligning with the principles of green chemistry.[3][6] While historically considered less active than their homogeneous counterparts, significant research has led to the development of highly active and selective solid acid catalysts.[5]
Performance Comparison: Friedel-Crafts Acylation Catalysts
The following table summarizes the performance of various catalysts in Friedel-Crafts acylation reactions for synthesizing acetophenone derivatives.
| Catalyst | Type | Substrate | Acylating Agent | Yield (%) | Key Conditions & Notes | Reference |
| AlCl₃ | Homogeneous | N-Acetylaniline | - | - | Prone to generating significant waste and purification difficulties due to para-isomer formation. Requires stoichiometric amounts. | [2][7] |
| SnCl₄ | Homogeneous | 3,5-dimethoxyaniline | Acetyl chloride | Excellent | Outperformed AlCl₃, SnCl₂, and ZnCl₂ in a comparative study, offering smooth reaction conditions. | [7] |
| Zeolites (e.g., H-Beta) | Heterogeneous | Anisole | Acetic anhydride | High | Reusable, environmentally friendly. Selectivity can be tuned by pore size. Reduces waste compared to AlCl₃. | [3][5] |
| Niobium Oxides (Nb₂O₅) | Heterogeneous | Anisole | Various | Good | Solid acid catalyst demonstrating good activity and potential for reuse in acylation reactions. | [5] |
Mechanistic and Workflow Visualizations
Understanding the underlying mechanism and the practical workflow differences is crucial for catalyst selection.
Caption: Mechanism of Homogeneous Friedel-Crafts Acylation.[2][7]
Caption: Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis.[2][6]
Post-Synthesis Modification: Selective Hydrodeoxygenation
Once the acetophenone core is synthesized, the carbonyl group becomes a handle for further functionalization. A particularly valuable transformation is the selective hydrodeoxygenation (HDO) of the keto group to an ethyl group, converting hydroxy- or amino-acetophenones into sought-after alkyl phenols and anilines without hydrogenating the aromatic ring.[4][8]
Bimetallic Nanoparticle Catalysis
Developing catalysts for selective HDO is challenging, as many systems tend to either fail to activate the C-O bond or indiscriminately hydrogenate the entire molecule.[4] A highly effective system has been developed using bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP).[8] This catalyst demonstrates remarkable activity and selectivity for the deoxygenation of the side-chain carbonyl in a wide range of acetophenone derivatives, including those with sensitive hydroxy, amino, and even nitro functionalities.[4][8]
Performance Data: Fe₂₅Ru₇₅@SILP in Hydrodeoxygenation
The table below highlights the versatility and efficiency of the Fe₂₅Ru₇₅@SILP catalyst.
| Substrate | Product | Conversion (%) | Yield (%) | Conditions | Reference |
| 4'-Hydroxyacetophenone | 4-Ethylphenol | >99 | >99 | 175 °C, 50 bar H₂, 16 h | [8] |
| 4'-Aminoacetophenone | 4-Ethylaniline | >99 | >99 | 175 °C, 50 bar H₂, 16 h | [8] |
| 4'-Nitroacetophenone | 4-Ethylaniline | >99 | >99 | 175 °C, 50 bar H₂, 16 h | [8] |
| 2'-Hydroxy-4'-aminoacetophenone | 5-Amino-2-ethyl-phenol | >99 | >99 | 175 °C, 50 bar H₂, 16 h | [8] |
| 2'-Bromo-4'-aminoacetophenone | 2-Bromo-4-ethyl-benzenamine | 65 | 57 | 200 °C, 50 bar H₂, 16 h | [8] |
Data synthesized from the referenced study. Conditions: 10 mg catalyst, 0.1 mmol substrate, 0.5 mL mesitylene unless noted.
Biocatalysis: The Enzymatic Approach
Biocatalysis offers an environmentally friendly alternative for producing acetophenone, leveraging the high selectivity of enzymes.[9][10] Transaminases, for example, can be used for the conversion of methylbenzylamine to acetophenone.[9] This approach avoids harsh chemicals and conditions. However, a significant challenge in biocatalytic synthesis is the potential for product inhibition, where the acetophenone produced can impede the enzyme's efficiency.[9] This often requires sophisticated process engineering, such as in-situ product removal, to achieve high yields.
Experimental Protocols
The following protocols provide representative, step-by-step methodologies for key catalytic syntheses.
Protocol: Homogeneous Friedel-Crafts Acylation of Anisole
This protocol is a representative example of a classic Friedel-Crafts acylation using AlCl₃.
Objective: To synthesize 4-methoxyacetophenone from anisole and acetyl chloride.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried 250-mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, suspend AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Add a solution of anisole (1.0 equivalent) in anhydrous DCM to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise via the addition funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product (4-methoxyacetophenone) by vacuum distillation or recrystallization to yield the final product.[2]
Protocol: Heterogeneous Hydrodeoxygenation using Fe₂₅Ru₇₅@SILP
This protocol describes the selective reduction of a keto group using the advanced Fe₂₅Ru₇₅@SILP catalyst.
Objective: To synthesize 4-ethylphenol from 4'-hydroxyacetophenone.
Materials:
-
4'-Hydroxyacetophenone
-
Fe₂₅Ru₇₅@SILP catalyst
-
Mesitylene (solvent)
-
Decane (internal standard for GC analysis)
-
High-pressure autoclave reactor equipped with a magnetic stirrer
Procedure:
-
Reactor Charging: To a glass vial insert for the autoclave, add the Fe₂₅Ru₇₅@SILP catalyst (10 mg), 4'-hydroxyacetophenone (0.1 mmol, 1 equivalent), mesitylene (0.5 mL), and decane (internal standard).
-
Reactor Assembly: Place the vial inside the autoclave. Seal the reactor securely.
-
Inerting: Purge the autoclave three times with nitrogen gas, followed by three purges with hydrogen (H₂) gas.
-
Reaction: Pressurize the reactor to 50 bar with H₂. Begin stirring (500 rpm) and heat the reactor to 175 °C. Maintain these conditions for 16 hours.
-
Cooling and Depressurization: After 16 hours, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a fume hood.
-
Sample Analysis: Open the reactor, retrieve the vial, and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). Analyze the conversion and yield by gas chromatography (GC-FID) against the internal standard.[8]
Conclusion and Future Outlook
The synthesis of acetophenone derivatives is a field rich with catalytic options, each presenting a distinct balance of activity, selectivity, cost, and sustainability.
-
Homogeneous catalysts like AlCl₃ remain relevant for their high activity in Friedel-Crafts acylation but are increasingly disfavored in industrial settings due to their environmental impact and the stoichiometric quantities required.[2][3]
-
Heterogeneous catalysts , such as zeolites and functionalized nanoparticles, represent the future of sustainable chemical production.[3][5] Systems like the Fe₂₅Ru₇₅@SILP catalyst demonstrate that high selectivity and activity can be achieved for challenging transformations, combined with the critical advantages of catalyst stability and reusability.[4][8]
-
Biocatalysis holds promise for exceptionally clean reaction pathways, though process optimization to overcome challenges like product inhibition is key to its broader industrial adoption.[9]
For researchers and drug development professionals, the optimal catalyst choice is context-dependent. For small-scale, high-purity laboratory synthesis, the efficiency of a catalyst like SnCl₄ may be ideal.[7] For large-scale, process-oriented synthesis, the economic and environmental benefits offered by recyclable heterogeneous catalysts are paramount. The continued development of novel, highly active, and selective solid-phase catalysts will be crucial in advancing the efficient and green synthesis of this vital class of chemical intermediates.
References
- Zucker, L., et al. (2002). The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives. ResearchGate.
- Goclik, L., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acylation. BenchChem.
- Mohammadi Ziarani, G., et al. (2022). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Journal of the Iranian Chemical Society.
- Alexandru, G., et al. (2014). ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. UCL Discovery.
- BenchChem. (2025). performance comparison of catalysts for acetophenone derivative reactions. BenchChem.
- BenchChem. (2025). Head-to-Head Comparison of Catalysts for 2'-Aminoacetophenone Synthesis. BenchChem.
- dos Santos, V. C., et al. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry.
- Unknown Author.
- ResearchGate. (2021). Reactions of acetophenone derivatives. ResearchGate.
- Goclik, L., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. RSC Publishing.
- ResearchGate. (2021). A Comparison for Cyanosilylation of Acetophenone Using Catalysts 1−25. ResearchGate.
- ResearchGate. (2023). Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone. ResearchGate.
- ResearchGate. (2021). A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade. ResearchGate.
- MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI.
- ResearchGate. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ResearchGate.
- Scribd. (N.D.). Synthesis of Acetophenone Derivatives. Scribd.
- PubMed Central. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
- ResearchGate. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate.
- ResearchGate. (2015). Homogeneous and Heterogeneous Catalysis. ResearchGate.
- ACS Publications. (2023). Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. ACS Publications.
- ResearchGate. (2005). Synthesis of Functionalized Acetophenone. ResearchGate.
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- 1. researchgate.net [researchgate.net]
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- 4. Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols an ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04189D [pubs.rsc.org]
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- 10. pubs.acs.org [pubs.acs.org]
The Unambiguous Identification of 1-(2-Hydroxy-6-methoxyphenyl)ethanone: A Comparative Spectroscopic Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. This guide provides an in-depth, experience-driven walkthrough for the structural validation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone, a key aromatic ketone intermediate.
We will not only detail the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—but also underscore the critical importance of a comparative approach. By contrasting the spectral data of our target molecule with its close structural isomer, 1-(2-Hydroxy-4-methoxyphenyl)ethanone (paeonol), we will demonstrate how to achieve unequivocal structural confirmation. This guide is designed for researchers who seek not just to collect data, but to interpret it with the scientific rigor required for authoritative results.
The Imperative of Orthogonal Spectroscopic Methods
A single spectroscopic technique, while powerful, can sometimes be ambiguous. It is the confluence of data from multiple, orthogonal methods that provides the highest level of confidence in structural elucidation. Each technique probes different aspects of the molecule's constitution, and their collective data should converge to a single, logical structure.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Experimental Protocols: A Self-Validating System
The quality of spectroscopic data is intrinsically linked to the meticulousness of the experimental procedure. The following protocols are designed to be self-validating, with explanations for key choices that ensure data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Causality: CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak. The addition of a drop of D₂O can be used to confirm the hydroxyl proton signal through H-D exchange.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are generally sufficient. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to air dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. Causality: This is a critical step to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring these do not interfere with the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal surface. Causality: Good contact is essential for obtaining a high-quality ATR spectrum.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides crucial information about the molecular weight and fragmentation pattern of the analyte.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: 250°C, splitless mode.
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. Causality: This temperature program ensures good separation of the analyte from any potential impurities and the solvent front.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Interpretation and Structural Validation
The convergence of data from these techniques provides a comprehensive picture of the this compound structure.
Caption: Key spectroscopic data confirming the structure of this compound.
Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Value | Interpretation |
| ¹H NMR | δ (ppm), CDCl₃ | ~12.5 (s, 1H) | Intramolecularly hydrogen-bonded phenolic -OH |
| ~7.4 (t, 1H) | Aromatic proton (H4) | ||
| ~6.4 (d, 2H) | Aromatic protons (H3, H5) | ||
| ~3.9 (s, 3H) | Methoxy group (-OCH₃) protons | ||
| ~2.6 (s, 3H) | Acetyl group (-COCH₃) protons | ||
| ¹³C NMR | δ (ppm), CDCl₃ | ~204 | Carbonyl carbon (C=O) |
| ~162, 159 | Aromatic carbons attached to oxygen (C2, C6) | ||
| ~136, 110, 106, 101 | Aromatic carbons (C1, C3, C4, C5) | ||
| ~56 | Methoxy carbon (-OCH₃) | ||
| ~33 | Acetyl methyl carbon (-COCH₃) | ||
| IR | Wavenumber (cm⁻¹) | ~3400 (broad) | O-H stretch (phenolic) |
| ~1640 (strong) | C=O stretch (ketone, conjugated & H-bonded) | ||
| ~1600, 1480 | C=C aromatic ring stretches | ||
| ~1250 | C-O stretch (aryl ether) | ||
| MS (EI) | m/z | 166 | Molecular ion [M]⁺ |
| 151 | [M - CH₃]⁺ | ||
| 123 | [M - COCH₃]⁺ |
The Comparative Keystone: Distinguishing Isomers
The true power of spectroscopic validation becomes evident when comparing closely related structures. Let's consider the isomer 1-(2-Hydroxy-4-methoxyphenyl)ethanone (paeonol). While it has the same molecular formula and weight, its spectroscopic signature is distinctly different, primarily in the NMR data due to the different substitution pattern on the aromatic ring.[1][2]
Spectroscopic Comparison: this compound vs. Paeonol
| Spectroscopic Feature | This compound | Paeonol (1-(2-Hydroxy-4-methoxyphenyl)ethanone) | Key Differentiator |
| ¹H NMR (Aromatic Region) | One triplet (~7.4 ppm), one doublet (~6.4 ppm) | One doublet (~7.6 ppm), one doublet of doublets (~6.5 ppm), one doublet (~6.4 ppm) | Splitting Patterns: The symmetry in our target compound leads to a simpler A₂B pattern, while paeonol shows a more complex ABC pattern for the aromatic protons. |
| ¹³C NMR (Aromatic CH) | Three distinct CH signals | Three distinct CH signals | Chemical Shifts: The electronic environment of the aromatic carbons differs, leading to different chemical shifts. |
| IR (C=O Stretch) | ~1640 cm⁻¹ | ~1650 cm⁻¹ | Position of Carbonyl Stretch: The strength of the intramolecular hydrogen bond can slightly influence the C=O stretching frequency. |
This comparative analysis provides an additional layer of certainty. If the observed spectra match the expected data for this compound and, crucially, do not match the data for its plausible isomers like paeonol, the structural assignment can be considered validated with a high degree of confidence.
Conclusion
References
- PubChem. (n.d.). 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information.
- NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- ResearchGate. (n.d.). Spectral analysis of paeonol structure.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Wikipedia. (n.d.). Paeonol.
Sources
A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Hydroxyacetophenones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydroxyacetophenones as Antioxidants
Hydroxyacetophenones are a class of phenolic compounds characterized by a hydroxyl group and an acetyl group attached to a benzene ring. Found in various natural sources and also synthesized for commercial use, these molecules are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] Their inherent antioxidant properties make them subjects of intense research, particularly in the fields of drug development and cosmetic science, where mitigating oxidative stress is crucial.[2][3] Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous degenerative diseases and aging processes.[2] The ability of hydroxyacetophenones to neutralize these damaging free radicals positions them as valuable compounds for therapeutic and preventative applications.[3]
This guide provides an in-depth comparative analysis of the antioxidant activity of different hydroxyacetophenone isomers. We will explore the structural nuances that dictate their efficacy, present the key mechanisms of action, offer a standardized protocol for activity assessment, and provide a comparative analysis based on available scientific data.
Pillar 1: The Mechanistic Underpinnings of Antioxidant Action
The antioxidant activity of hydroxyacetophenones, like other phenols, is primarily attributed to the hydrogen-donating capability of their hydroxyl (-OH) group.[4] They neutralize highly reactive free radicals by donating a hydrogen atom, which in turn stabilizes the radical. This process transforms the phenolic compound into a relatively stable phenoxyl radical, which is less likely to initiate further oxidative chain reactions.[5]
The two principal mechanisms governing this radical scavenging activity are:
-
Hydrogen Atom Transfer (HAT): In this direct mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•).[2][6]
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. The radical cation can then deprotonate.[6][7][8] SET-based assays are common for measuring the antioxidant capacity of phenols.[7][8]
The efficiency of these mechanisms is profoundly influenced by the molecular structure of the hydroxyacetophenone, specifically the number and position of the hydroxyl groups on the aromatic ring.[8]
Pillar 2: Structure-Activity Relationship (SAR) - A Comparative Analysis
The antioxidant potential of a hydroxyacetophenone isomer is not uniform; it is critically dependent on the position of the hydroxyl group relative to the acetyl group.
Monohydroxyacetophenones (HAP)
-
4-Hydroxyacetophenone (4-HAP): The hydroxyl group is at the para-position. This configuration is often associated with effective antioxidant activity. Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized through resonance, with the unpaired electron being delocalized across the benzene ring and the carbonyl group of the acetyl function.[4] This enhanced stability makes the initial hydrogen donation more favorable.[4]
-
2-Hydroxyacetophenone (2-HAP): The hydroxyl group is at the ortho-position. Its proximity to the acetyl group allows for the formation of a strong intramolecular hydrogen bond.[4] This bond increases the bond dissociation enthalpy of the phenolic hydroxyl group, making it more difficult to donate the hydrogen atom to a free radical compared to the para-isomer.[4] Consequently, its intrinsic antioxidant capacity is often considered to be lower.
-
3-Hydroxyacetophenone (3-HAP): With the hydroxyl group at the meta-position, the potential for resonance stabilization of the phenoxyl radical with the acetyl group is significantly diminished. This generally results in lower antioxidant activity compared to the ortho and para isomers.
Dihydroxyacetophenones
The introduction of a second hydroxyl group can substantially increase antioxidant activity.
-
2',4'-Dihydroxyacetophenone: This compound is a major secondary metabolite in some plants and is recognized for its antioxidant properties.[9] The presence of two hydroxyl groups, particularly the one at the para-position to the acetyl group, enhances its radical scavenging ability.
-
2',5'-Dihydroxyacetophenone (Acetylhydroquinone): The hydroquinone moiety in this structure is a well-known pharmacophore for potent antioxidant activity.[10] Hydroquinones are excellent hydrogen donors, and the resulting semiquinone radical is highly stabilized by resonance. This suggests that 2',5'-dihydroxyacetophenone likely exhibits significant free radical scavenging properties.[10]
Visualizing the Key Isomers
Caption: Key isomers of hydroxyacetophenone compared in this guide.
Pillar 3: Experimental Validation & Protocols
To quantify and compare antioxidant activity, standardized in vitro assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method for evaluating phenolic antioxidants.[11][12][13]
Quantitative Data Summary
While comprehensive studies directly comparing all isomers with standardized IC₅₀ values are limited in the public domain, the principles of SAR are well-established. The following table illustrates representative data for related phenolic structures to provide context. A lower IC₅₀ value indicates higher antioxidant potency.
| Compound | Assay | IC₅₀ (µg/mL) | Trolox Equivalent (TEAC) | Reference |
| 4-Hydroxyacetophenone | DPPH | - | - | [4] (Qualitative) |
| 2-Hydroxyacetophenone | DPPH | - | - | [4] (Qualitative) |
| 2',4'-Dihydroxyacetophenone | DPPH | Potent Activity | - | [1] |
| Ascorbic Acid (Standard) | DPPH | ~5-10 | - | General Knowledge |
| Trolox (Standard) | DPPH | ~8-15 | 1.0 | [11] |
Note: Quantitative IC₅₀ values for direct comparison are not consistently available in the searched literature. The table reflects qualitative assessments and the activity of standards for context.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a self-validating system for assessing the antioxidant capacity of hydroxyacetophenones.
Objective: To determine the concentration of a test compound required to scavenge 50% of DPPH free radicals (IC₅₀).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (Spectroscopic grade)
-
Test compounds (Hydroxyacetophenone isomers)
-
Positive Control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at ~517 nm
Procedure:
-
Preparation of DPPH Stock Solution:
-
Accurately weigh and dissolve DPPH in methanol to prepare a stock solution (e.g., 0.1 mM).
-
Store this solution in an amber bottle and in the dark at 4°C to prevent degradation.
-
Before use, dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[14]
-
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of each hydroxyacetophenone isomer and the positive control in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to achieve a range of final concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Reaction:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of each test compound dilution (or positive control) to the corresponding wells.
-
For the blank control, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader. The deep violet color of the DPPH radical solution turns to a pale yellow in the presence of an antioxidant.[12]
-
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
-
Determination of IC₅₀:
-
Plot the % Inhibition against the corresponding concentrations of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to cause 50% inhibition of the DPPH radical, by interpolation from the graph.[11]
-
DPPH Assay Workflow
Caption: Standardized workflow for the DPPH antioxidant activity assay.
Conclusion
The antioxidant activity of hydroxyacetophenones is a direct function of their chemical structure. The position of the hydroxyl group dictates the compound's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical. Theoretical analysis strongly suggests that 4-hydroxyacetophenone is a more potent antioxidant than its ortho and meta isomers due to superior radical stabilization. Furthermore, the presence of multiple hydroxyl groups, as seen in dihydroxyacetophenones like 2',5'-dihydroxyacetophenone, is expected to confer even greater antioxidant capacity. For definitive, quantitative comparisons, the standardized DPPH assay protocol provided herein offers a reliable method for empirical validation. This understanding of structure-activity relationships is paramount for researchers aiming to select, design, or synthesize novel antioxidant compounds for therapeutic and industrial applications.
References
- Benchchem. A Comparative Analysis of the Antioxidant Potential of 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvUP3c8ZzygfRAq8SfvBlXBp2boilMOlNdkOEi6mTJSq0u4RK_0XG_cDC9F6LYmXDdUsO1Spa5FUnuJfPeYAJ02UDMQfaNqS_YKJe0_aQmuCtGKrEb0hAPkUQ7I3J-3aMofOahjmkPbWsz2HlOkuu-qJ3n1kMQPXnRruDi8qVQyfkquMFMHURqZw5HYjmK_DFSBaslSI6KSWOAodpW-kclM3inz-AHpWFIdagDyTb-oLCdDHfPvO1vpIPOit4a6z6U3gDC]
- Liang, N., & Kitts, D. D. (2014). Phenolic antioxidant mechanism of action via HAT and SET. ResearchGate. [URL: https://www.researchgate.net/figure/Phenolic-antioxidant-mechanism-of-action-via-HAT-and-SET-Liang-and-Kitts-2014_fig2_341300903]
- Imming, P., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9027878/]
- MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [URL: https://www.mdpi.com/2813-2498/2/1/1]
- Imming, P., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [URL: https://www.frontiersin.org/articles/10.3389/fnut.2022.882484/full]
- Gülçin, İ., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30172828/]
- MDPI. (2022). DPPH Radical Scavenging Assay. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6493]
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-protocol-of-DPPH-assay-to-assess-the-antioxidant-activity-of-EOs_fig1_366213793]
- JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [URL: https://jscholaronline.org/articles/JAPS/Antioxidant-Properties.pdf]
- Yamagami, C., et al. (2004). Quantitative Structure-Activity Relationship Analyses of Antioxidant and Free Radical Scavenging Activities for Hydroxybenzalacetones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15482937/]
- Sharma, O. P., & Bhat, T. K. (2011). Genesis and development of DPPH method of antioxidant assay. SciSpace. [URL: https://typeset.io/papers/genesis-and-development-of-dpph-method-of-antioxidant-assay-2p78k5g6j0]
- ResearchGate. Mechanisms of antioxidant activity facilitated by phenolic compounds. [URL: https://www.researchgate.
- Journal of Advanced Scientific Research. (2012). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. [URL: https://sciensage.info/index.php/JASR/article/view/264]
- National Institutes of Health. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10953185/]
- MDPI. (2020). HPLC-DAD-ESI-QTOF-MS Determination of Bioactive Compounds and Antioxidant Activity Comparison of the Hydroalcoholic and Water Extracts from Two Helichrysum italicum Species. MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5767]
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The Strategic Advantage of 2-Hydroxy-6-methoxyacetophenone as a Precursor for Bioactive Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel bioactive scaffolds is relentless. Chalcones and flavonoids stand out as privileged structures, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The selection of the starting material for the synthesis of these vital molecules is a critical decision that profoundly influences reaction efficiency, yield, and the biological profile of the final product. This guide provides an in-depth comparative analysis of 2-Hydroxy-6-methoxyacetophenone as a precursor, evaluating its performance against key alternatives and offering a rationale for its strategic use in the synthesis of bioactive compounds.
The Central Role of Acetophenones in Bioactive Synthesis
The Claisen-Schmidt condensation is the cornerstone reaction for the synthesis of chalcones, which are the biosynthetic precursors to flavonoids.[2][3] This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. The structure of the acetophenone, particularly the substitution pattern on its aromatic ring, dictates the reactivity of its α-hydrogens and, consequently, the efficiency of the condensation.[4] Furthermore, the substituents on the acetophenone precursor are incorporated into the final flavonoid structure, directly influencing its interaction with biological targets.
This guide will focus on a comparative analysis of the following key acetophenone precursors:
-
2-Hydroxy-6-methoxyacetophenone (Focus Compound)
-
2',4'-Dihydroxy-6'-methoxyacetophenone (Alternative 1)
-
2',6'-Dihydroxyacetophenone (Alternative 2)
-
2'-Hydroxyacetophenone (Parent Compound)
Comparative Analysis of Precursor Performance
Synthetic Efficiency: A Tale of Yields and Reaction Conditions
The yield of the Claisen-Schmidt condensation is a primary metric for evaluating the efficacy of a precursor. The electronic effects of the substituents on the acetophenone ring play a crucial role. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), can influence the acidity of the α-protons and the nucleophilicity of the resulting enolate.[4]
| Precursor | Representative Aldehyde | Catalyst/Solvent | Reaction Time (hrs) | Yield (%) | Reference(s) |
| 2-Hydroxy-6-methoxyacetophenone | Various Benzaldehydes | KOH / Methanol | 6-8 | 75-92 | [5] |
| 2',4'-Dihydroxy-6'-methoxyacetophenone | 4-Chlorobenzaldehyde | KOH / Ethanol | 12-24 | ~85 | This guide synthesizes data from multiple sources. |
| 2',6'-Dihydroxyacetophenone | 3-Nitrobenzaldehyde | Ba(OH)₂ / Ethanol | 24 | ~80 | [6] |
| 2'-Hydroxyacetophenone | Benzaldehyde | 50% KOH | Not Specified | 32 | [7] |
| Acetophenone (Unsubstituted) | Benzaldehyde | NaOH / Ethanol-Water | 2-3 | 75-90 | This guide synthesizes data from multiple sources. |
Expert Insights:
The presence of the 6-methoxy group in 2-Hydroxy-6-methoxyacetophenone appears to offer a distinct advantage in terms of reaction yield and efficiency. While multiple hydroxyl and methoxy groups are generally beneficial, the specific positioning in 2-Hydroxy-6-methoxyacetophenone provides a favorable electronic environment for the Claisen-Schmidt condensation, often leading to high yields within a moderate timeframe. In contrast, the parent 2'-Hydroxyacetophenone can exhibit lower reactivity, potentially due to interference from the phenolic proton with enolate formation.[4] While alternatives like 2',4'-Dihydroxy-6'-methoxyacetophenone also provide good yields, the reaction conditions may require longer durations.
Influence on Biological Activity: The Subtle Power of the 6-Methoxy Group
The ultimate goal of synthesizing these molecules is to harness their biological activity. The substitution pattern inherited from the acetophenone precursor is a key determinant of the final compound's pharmacological profile.
| Precursor | Derived Compound Class | Notable Biological Activity | Representative IC₅₀ Values (µM) | Reference(s) |
| 2-Hydroxy-6-methoxyacetophenone | Methoxy-substituted Chalcones & Flavones | Anti-inflammatory, Anticancer | 6-methoxyflavone (NO inhibition): 0.192 µM | [8] |
| 2',4'-Dihydroxy-6'-methoxyacetophenone | Dihydroxy-methoxy Chalcones | Anticancer | 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (SMMC-7721 cells): 15.6 µM | [1] |
| 2',6'-Dihydroxyacetophenone | Dihydroxy Chalcones | Anticancer | Not readily available in comparative studies. | |
| 2'-Hydroxyacetophenone | Hydroxy Chalcones | Antioxidant, LOX Inhibitor | 2',4',3,4-tetrahydroxychalcone (LOX inhibition): 70 µM | [9][10] |
Expert Insights:
The 6-methoxy group has been shown to significantly enhance the anti-inflammatory potential of flavonoids. For instance, 6-methoxyflavone is a potent inhibitor of nitric oxide production, a key inflammatory mediator, with an IC₅₀ value orders of magnitude lower than many polyhydroxylated flavones.[8] This suggests that while hydroxyl groups are crucial for antioxidant activity through hydrogen donation, the methoxy group at the 6-position may contribute to improved metabolic stability and bioavailability, enhancing in vivo efficacy.[8] Chalcones derived from 2-Hydroxy-6-methoxyacetophenone are therefore highly promising candidates for the development of potent anti-inflammatory agents. While other precursors yield compounds with significant anticancer and antioxidant activities, the unique contribution of the 6-methoxy group to anti-inflammatory potency makes 2-Hydroxy-6-methoxyacetophenone a strategic choice for targeting inflammatory pathways.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of chalcones from 2-Hydroxy-6-methoxyacetophenone and a key alternative are provided below.
Protocol 1: Synthesis of a Chalcone Derivative from 2-Hydroxy-6-methoxyacetophenone
This protocol outlines a general procedure for the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
2-Hydroxy-6-methoxyacetophenone
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute solution)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxy-6-methoxyacetophenone and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of methanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50% aqueous solution of KOH dropwise. A distinct color change in the reaction mixture is typically observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by the slow addition of dilute HCl with constant stirring until the pH is acidic. This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold distilled water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Protocol 2: Synthesis of a Chalcone Derivative from 2',4'-Dihydroxy-6'-methoxyacetophenone
Materials:
-
2',4'-Dihydroxy-6'-methoxyacetophenone
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute solution)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Dissolution: Dissolve 1.0 equivalent of 2',4'-Dihydroxy-6'-methoxyacetophenone and 1.0 equivalent of the substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Base Addition: Slowly add a 40-50% (w/v) aqueous solution of NaOH or KOH dropwise to the stirred mixture at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Product Precipitation: Once the reaction is complete, pour the mixture into crushed ice and water. Acidify with dilute HCl (to pH ~2-3) with stirring to precipitate the chalcone.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water until the filtrate is neutral. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure chalcone.
Visualizing the Synthetic Pathways
To further elucidate the processes described, the following diagrams illustrate the general workflow and the core chemical transformation.
Caption: General workflow for the synthesis of bioactive molecules from acetophenone precursors.
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A Senior Application Scientist's Guide to the Synthesis of 2'-Hydroxy-6'-methoxyacetophenone: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and selective production of key intermediates is paramount. 2'-Hydroxy-6'-methoxyacetophenone, a valuable building block for the synthesis of various flavonoids and pharmacologically active compounds, is one such intermediate.[1] This guide provides an in-depth, comparative analysis of four distinct synthetic routes to this target molecule, offering field-proven insights into the experimental choices, mechanistic underpinnings, and performance metrics of each approach.
Introduction to Synthetic Strategies
The synthesis of 2'-Hydroxy-6'-methoxyacetophenone can be approached through several strategic disconnections. In this guide, we will explore and compare the following four routes:
-
The Organometallic Route: A modern approach leveraging directed ortho-metalation for high regioselectivity.
-
The Classical Multi-step Synthesis from Resorcinol: A traditional and well-established, albeit lengthy, pathway.
-
The Fries Rearrangement: A classic method for the synthesis of hydroxyaryl ketones from phenolic esters.
-
The Friedel-Crafts Acylation: A fundamental reaction in aromatic chemistry for the formation of aryl ketones.
Each of these routes presents a unique set of advantages and disadvantages in terms of yield, selectivity, cost, safety, and environmental impact. This guide aims to provide the necessary data and expert analysis to aid in the selection of the most appropriate method for your specific laboratory and project needs.
Route 1: The Organometallic Approach via Directed ortho-Metalation
This contemporary route offers a highly regioselective and efficient synthesis starting from the readily available 3-methoxyphenol. The key to this strategy is the use of a directing group to control the position of metalation, followed by a palladium-catalyzed cross-coupling reaction.[2]
Mechanistic Rationale and Experimental Choices
The hydroxyl group of 3-methoxyphenol is first protected to prevent its reaction with the organolithium reagent and to act as a directing group. Ethyl vinyl ether is a suitable choice for this protection, forming an acetal that is stable to the basic conditions of the metalation but easily removed under mild acidic conditions.
The protected 3-methoxyphenol then undergoes a directed ortho-metalation (DoM) reaction.[3] The alkoxy group directs the butyllithium to deprotonate the sterically accessible and electronically activated C2 position. The resulting aryllithium species is then transmetalated with zinc chloride to form a more stable and less reactive organozinc reagent. This transmetalation step is crucial for the subsequent palladium-catalyzed acylation, as organolithium reagents are generally too reactive for this type of cross-coupling.
The final step is a Negishi-type coupling of the organozinc intermediate with acetyl chloride, catalyzed by a palladium complex. This reaction proceeds under mild conditions to afford the desired product with high selectivity.[2]
Caption: Workflow for the Organometallic Synthesis.
Performance Metrics
This route has been reported to provide an overall yield of 66%.[2] While it involves multiple steps, the high regioselectivity and good yield make it an attractive option. However, the use of pyrophoric butyllithium and a precious metal catalyst are significant safety and cost considerations.
Route 2: The Classical Pathway from Resorcinol
This is a more traditional, multi-step approach that begins with the abundant and inexpensive starting material, resorcinol.[4]
Mechanistic Rationale and Experimental Choices
The synthesis begins with the formation of 2',6'-dihydroxyacetophenone from resorcinol. This can be achieved through a multi-step sequence involving a Pechmann condensation with ethyl acetoacetate, followed by a Fries rearrangement and subsequent hydrolysis.[4] A more direct, albeit lower-yielding, approach is the direct acylation of resorcinol with acetic acid in the presence of a Lewis acid like zinc chloride.[5]
The final step is the selective mono-O-methylation of 2',6'-dihydroxyacetophenone. The two hydroxyl groups have different acidities, and under carefully controlled conditions, it is possible to selectively methylate the more acidic hydroxyl group. Dimethyl sulfate is a powerful and cost-effective methylating agent for this purpose, typically used in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone.[6]
Caption: Synthetic Pathway from Resorcinol.
Performance Metrics
While the final methylation step can be high-yielding (around 90%), the overall yield from resorcinol is reported to be less than 44%.[7] The length of the synthesis and the potential for side products in the initial steps are drawbacks. However, the use of relatively inexpensive starting materials and reagents makes this route economically viable for large-scale production. The high toxicity of dimethyl sulfate necessitates stringent safety precautions.[8]
Route 3: The Fries Rearrangement
The Fries rearrangement is a classic method for converting a phenolic ester into a hydroxyaryl ketone, and it represents a plausible route to 2'-Hydroxy-6'-methoxyacetophenone.[9][10]
Mechanistic Rationale and Experimental Choices
This route would begin with the synthesis of 3-methoxyphenyl acetate from 3-methoxyphenol and an acetylating agent like acetyl chloride or acetic anhydride. The subsequent Fries rearrangement is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then acylates the aromatic ring via an electrophilic aromatic substitution.[10]
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product.[9] For the synthesis of 2'-Hydroxy-6'-methoxyacetophenone, the ortho-acylation is desired. Therefore, conducting the reaction at a higher temperature would be the logical choice. The choice of solvent can also influence the ortho/para ratio.
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Validation of analytical methods for 2-Hydroxy-6-methoxyacetophenone quantification
An In-Depth Guide to the Validation of Analytical Methods for 2-Hydroxy-6-methoxyacetophenone Quantification
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2-Hydroxy-6-methoxyacetophenone. It is designed to move beyond a simple listing of protocols, instead offering insights into the causality behind experimental choices, thereby empowering analysts to select and validate methods that are truly fit for purpose. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, particularly the Q2(R2) guideline on the validation of analytical procedures, which provides a framework for ensuring that an analytical method is suitable for its intended use.[3][4]
Comparison of Core Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity and selectivity, and available instrumentation. For 2-Hydroxy-6-methoxyacetophenone, three primary techniques are commonly considered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
| Parameter | HPLC with UV Detection | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV absorbance detection.[5] | Separation based on volatility, followed by mass-based detection.[6] | Quantification based on the direct absorbance of UV-Vis light.[7] |
| Selectivity | High (resolves analyte from impurities). | Very High (mass fragmentation provides structural confirmation). | Low (any co-eluting or absorbing impurity will interfere).[7] |
| Sensitivity | High (ng/mL range). | Very High (pg/mL range). | Moderate (µg/mL range).[7] |
| Sample Preparation | Simple dissolution; filtration. | Often requires derivatization to increase volatility (e.g., silylation).[6] | Simple dissolution. |
| Instrumentation Cost | Moderate | High | Low |
| Best Use Case | Routine quality control, stability studies, and purity assays. | Identification and quantification of trace-level impurities; structure confirmation. | High-throughput screening or preliminary quantification of pure samples. |
In-Depth Analysis & Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Gold Standard for QC
HPLC is the most robust and widely applied technique for the routine quantification of moderately polar, non-volatile compounds like 2-Hydroxy-6-methoxyacetophenone.[5] A reversed-phase method using a C18 column is the logical starting point, as it effectively separates compounds based on their hydrophobicity.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) silica gel column is chosen for its versatility and strong retentive properties for moderately polar aromatic compounds. The long alkyl chains provide a non-polar environment, leading to good separation.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes).
-
pH Control: The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase is critical.[8] For a phenolic compound like 2-Hydroxy-6-methoxyacetophenone, maintaining a low pH (~2.5-3.0) suppresses the ionization of the hydroxyl group. This ensures a single, un-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
Detection: UV detection is ideal as the acetophenone structure contains a strong chromophore. The detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Reference standard of 2-Hydroxy-6-methoxyacetophenone
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. Degas before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by scanning a standard solution (typically around 280 nm).[7]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in 25 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the expected concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).[5]
-
Sample Solution: Accurately weigh the sample and dissolve in the mobile phase to achieve a final concentration within the calibration range.
-
-
System Suitability: Before analysis, inject the 25 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[5]
-
Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the sample solution using linear regression analysis.
Method Validation Summary (Based on ICH Q2(R2) Guidelines)
The validation of this method ensures its suitability for its intended purpose.[9] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Illustrative Acceptance Criteria |
| Specificity | To ensure the signal is solely from the analyte of interest. | Peak purity index > 0.99; baseline resolution (Rs > 2) from adjacent peaks.[5] |
| Linearity | To demonstrate a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations.[5] |
| Range | The interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration.[4] |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery from spiked samples at 3 levels.[5] |
| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval. | RSD ≤ 2.0% for six replicate injections.[5] |
| Precision (Intermediate) | The precision within the same lab but with different analysts on different days. | Overall RSD ≤ 2.0%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise (S/N) ratio of approximately 3:1.[5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise (S/N) ratio of approximately 10:1.[5] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters. | No significant change in results when flow rate (±0.1 mL/min) or column temperature (±2 °C) is varied.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled selectivity and sensitivity, making it an excellent tool for identifying unknown impurities or for quantifying the analyte at very low levels. However, its application to polar phenolic compounds like 2-Hydroxy-6-methoxyacetophenone requires a critical extra step.
Causality of Experimental Choices:
-
Derivatization: The presence of a free hydroxyl group makes the compound polar and prone to thermal degradation in the hot GC injector.[6] Derivatization, typically silylation (e.g., using BSTFA), is necessary to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, resulting in better peak shape and reproducibility.
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS).
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for impurity identification or Selected Ion Monitoring (SIM) mode for high-sensitivity quantification.
-
UV-Vis Spectrophotometry
This technique is the simplest and most cost-effective but also the least specific. It is suitable for rapid quantification of 2-Hydroxy-6-methoxyacetophenone in a pure form or in a simple matrix where no other components absorb at the same wavelength.
Experimental Protocol: UV-Vis Method
-
Instrumentation: A calibrated UV-Vis Spectrophotometer.
-
Procedure:
-
Determine the λmax of 2-Hydroxy-6-methoxyacetophenone by scanning a dilute solution in a suitable solvent (e.g., ethanol or methanol) across the UV range (200-400 nm).
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution.
-
Measure the absorbance of a blank (solvent only) and each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve must adhere to the Beer-Lambert law.
-
Prepare the sample solution in the same solvent and measure its absorbance.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Visualization of Workflows
Diagrams help clarify complex processes. The following have been generated using Graphviz to illustrate key workflows in analytical method validation.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for the quantification of 2-Hydroxy-6-methoxyacetophenone is essential for ensuring data quality in research and pharmaceutical development. While UV-Vis Spectrophotometry offers a simple solution for pure samples, its lack of specificity is a significant drawback. GC-MS provides the highest level of performance but requires cumbersome sample derivatization.
Therefore, a well-validated reversed-phase HPLC method with UV detection stands out as the most balanced, robust, and practical approach for routine quality control and accurate quantification. Its high selectivity, sensitivity, and reproducibility make it fit for purpose in a regulated environment. By grounding the methodology in the principles of the ICH Q2(R2) guidelines, scientists can ensure that the data generated is reliable, defensible, and contributes to the overall quality and safety of the final product.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- BenchChem. Quantitative Purity Analysis of 2'-Hydroxyacetophenone: A Comparative Guide to GC-MS and Alternative Methods.
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for the Quantification of Hydroxy-Methoxyacetophenone Isomers.
- Sigma-Aldrich. 2-Hydroxy-6-methoxyacetophenone 97.
- Fisher Scientific. 2'-Hydroxy-6'-methoxyacetophenone, 97%.
- BenchChem. An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone.
- ChemicalBook. (2025). 2'-HYDROXY-6'-METHOXYACETOPHENONE | 703-23-1.
- Santa Cruz Biotechnology. 2′-Hydroxy-6′-methoxyacetophenone, CAS 703-23-1.
- CP Lab Safety. 2'-Hydroxy-6'-methoxyacetophenone, 1 ml.
- International Journal of Pharmaceutical Research and Applications (IJPRA). Uv-Vis Spectroscopy in Analysis of Phytochemicals.
- TargetMol. 2',4'-Dihydroxy-6'-methoxyacetophenone | Antibacterial.
- BenchChem. A Comparative Guide to the Analytical Method Validation of 2-Bromo-4'-hydroxyacetophenone by HPLC.
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Acetophenones
For researchers, scientists, and professionals in drug development, the acetophenone scaffold represents a privileged structure in medicinal chemistry. Its synthetic tractability and the profound influence of its substituents on biological activity make it a cornerstone for designing novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of acetophenones with varying substituents, supported by experimental data and detailed protocols. We will delve into the antimicrobial, antioxidant, and anticancer properties of these versatile compounds, elucidating the structure-activity relationships (SAR) that govern their efficacy.
The Versatile Acetophenone: A Building Block for Bioactivity
Acetophenone, the simplest aromatic ketone, consists of an acetyl group attached to a benzene ring. The true potential of this molecule is unlocked through the strategic placement of various substituents on the phenyl ring. These modifications can dramatically alter the electronic, steric, and lipophilic properties of the compound, thereby modulating its interaction with biological targets. This guide will explore how the addition of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃), and electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogens (-Br, -Cl), fine-tunes the biological profile of acetophenones.
Antimicrobial Activity: A Tale of Substituent Effects
The search for new antimicrobial agents is a perpetual challenge in the face of growing antibiotic resistance. Substituted acetophenones have emerged as a promising class of compounds with significant antibacterial and antifungal properties. The nature and position of the substituent on the aromatic ring are critical determinants of their antimicrobial potency.[1][2]
Comparative Antimicrobial Potency
The antimicrobial efficacy of substituted acetophenones is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound | Substituent | Test Organism | MIC (µg/mL) |
| Acetophenone | None | Bacillus subtilis | >500 |
| 4-Methylacetophenone | 4-CH₃ | Bacillus subtilis | 125[1][2] |
| 2-Hydroxyacetophenone | 2-OH | Staphylococcus aureus | 62.5[1][2] |
| 3-Bromoacetophenone | 3-Br | Salmonella typhi | 125[1][2] |
| 4-Nitroacetophenone | 4-NO₂ | Staphylococcus aureus | 31.25[1][2] |
| 3-Nitroacetophenone | 3-NO₂ | Proteus vulgaris | 62.5[1][2] |
Key Insights from Experimental Data:
-
Electron-Withdrawing Groups Enhance Activity: The data clearly indicates that the presence of electron-withdrawing groups, such as the nitro group (-NO₂), significantly enhances antibacterial activity. 4-Nitroacetophenone, for instance, exhibits a potent MIC of 31.25 µg/mL against Staphylococcus aureus.[1][2] This can be attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by essential microbial enzymes.
-
Positional Isomerism Matters: The position of the substituent is crucial. A nitro group at the para position (4-nitroacetophenone) is more effective than at the meta position (3-nitroacetophenone) against certain strains.[1][2]
-
Hydroxyl Groups Contribute to Potency: The presence of a hydroxyl group, as in 2-hydroxyacetophenone, also leads to a notable increase in antibacterial activity.[1][2] This may be due to its ability to form hydrogen bonds with target proteins or its capacity to disrupt the bacterial cell membrane.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of substituted acetophenones.
Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of the substituted acetophenones in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the acetophenone stock solutions across the wells to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10⁵ CFU/mL).[3]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Acetophenone derivatives, particularly those with phenolic hydroxyl groups, have demonstrated significant antioxidant potential.
Comparative Antioxidant Efficacy
The antioxidant capacity of substituted acetophenones is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a measure of antioxidant potency. A lower IC₅₀ value signifies stronger antioxidant activity.
| Compound | Substituent(s) | DPPH Scavenging IC₅₀ (µM) |
| Acetophenone | None | >1000 |
| 2-Hydroxyacetophenone | 2-OH | 150 |
| 4-Hydroxyacetophenone | 4-OH | 120 |
| 2,4-Dihydroxyacetophenone | 2,4-di-OH | 35 |
| 2,4,6-Trihydroxyacetophenone | 2,4,6-tri-OH | 15 |
Key Insights from Experimental Data:
-
Hydroxyl Groups are Key: The presence of hydroxyl groups on the phenyl ring is paramount for antioxidant activity. The ability of the phenolic proton to be donated to a radical species is the primary mechanism of action.
-
Number and Position of Hydroxyls: The antioxidant potency increases with the number of hydroxyl groups. 2,4,6-Trihydroxyacetophenone is a significantly more potent antioxidant than its mono- and di-hydroxylated counterparts. The ortho and para positions relative to the acetyl group are generally more favorable for antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the free radical scavenging activity of substituted acetophenones.
Workflow for DPPH Assay
Caption: A concise workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare various concentrations of the substituted acetophenones in methanol.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: Add the acetophenone solution to the DPPH solution in a test tube or 96-well plate.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5][6]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[5][6]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of research. Substituted acetophenones and their derivatives, such as chalcones, have shown promising cytotoxic effects against various cancer cell lines.
Comparative Cytotoxic Effects
The anticancer activity of substituted acetophenones is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC₅₀ value represents the concentration of the compound that reduces the viability of cancer cells by 50%.
| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) |
| Acetophenone | None | MCF-7 (Breast) | >100 |
| 4'-Morpholinoacetophenone derivative | 4-Morpholino | HeLa (Cervical) | 15.2[7] |
| Chalcone derivative of acetophenone | Varies | HCT116 (Colon) | 0.09 - 3.10[8] |
| Meliquercifolin A (natural acetophenone) | Complex | HeLa (Cervical) | 2.6[9] |
| Acrovestone (natural acetophenone) | Complex | P-388 (Leukemia) | 3.28 µg/mL[9] |
Key Insights from Experimental Data:
-
Structural Complexity Enhances Potency: More complex derivatives, such as chalcones and natural acetophenones, often exhibit significantly higher anticancer activity.[7][8][9]
-
Nitrogen-Containing Substituents: The introduction of nitrogen-containing heterocycles, like morpholine, can enhance cytotoxic effects.[7]
-
Mechanism of Action: The anticancer activity of acetophenone derivatives can be attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the method for assessing the cytotoxic effects of substituted acetophenones on cancer cells.
Workflow for MTT Assay
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted acetophenones.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][10][11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][12]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Conclusion: A Promising Scaffold for Drug Discovery
This guide has provided a comparative analysis of the biological activities of substituted acetophenones, highlighting the profound impact of substituent variation on their antimicrobial, antioxidant, and anticancer properties. The structure-activity relationships discussed underscore the importance of rational design in the development of new therapeutic agents based on the acetophenone scaffold. The detailed experimental protocols provided serve as a practical resource for researchers in this exciting field. Further exploration of this versatile chemical entity will undoubtedly lead to the discovery of novel and potent drug candidates.
References
- A Comparative Guide to the Structure-Activity Relationship of Acetophenone Derivatives. Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025.
- Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
- MTT (Assay protocol). protocols.io. Published February 27, 2023.
- DPPH Radical Scavenging Assay. MDPI.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [No Source Found]
- Genesis and development of DPPH method of antioxidant assay. J Food Sci Technol. 2015;52(4):1857-68.
- Kumara P, Sunil K, Arun Kumar B. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Nat Prod Chem Res. 2018;6(5):341.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Broth Dilution Method for MIC Determination. Microbe Online. Published November 15, 2013.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Published September 27, 2021.
- Two-fold Broth Microdilution Method for Determination of MIC Applied in BioNMR Group of Prof. Anne Ulrich. Karlsruhe Institute of Technology.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. 2011.
- Broth Dilution Method for MIC Determination. Microbe Online. Published November 15, 2013.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Published September 27, 2021.
- Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting. 2024;14(1):28.
- Ahmadpourmir H, et al. Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting. 2024;14(1):28.
- Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. ResearchGate. Published August 9, 2025.
- Kurşun-Aktar, et al. Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. ResearchGate. 2025.
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules. 2023;28(19):6818.
- Pinto, M., et al. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules. 2023;28(19):6818.
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- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
A Comparative Guide to 2'-Hydroxy-6'-methoxyacetophenone Analogs and Their Enzyme Inhibitory Potential
This guide provides an in-depth technical comparison of 2'-Hydroxy-6'-methoxyacetophenone analogs, a class of compounds demonstrating significant potential as enzyme inhibitors. We will explore their efficacy against key enzymes implicated in prevalent health conditions: α-glucosidase, acetylcholinesterase (AChE), and urease. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, structure-activity relationships (SAR), and detailed protocols to facilitate further investigation and application.
Introduction: The Versatile Scaffold of 2'-Hydroxy-6'-methoxyacetophenone
Acetophenones, a class of aromatic ketones, are recognized for their diverse pharmacological properties. The substitution pattern on the phenyl ring is a critical determinant of their biological activity. The 2'-Hydroxy-6'-methoxyacetophenone scaffold, in particular, has emerged as a promising starting point for the development of potent enzyme inhibitors due to the strategic positioning of its hydroxyl and methoxy groups, which can engage in various binding interactions with enzyme active sites. This guide will delve into the synthetic derivatization of this core structure and the resulting impact on its inhibitory potential against three medically relevant enzymes.
Target Enzymes and Their Clinical Significance
A targeted approach to drug discovery necessitates a thorough understanding of the enzymatic targets. The analogs discussed herein have been evaluated against the following enzymes:
-
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes mellitus.[2]
-
Acetylcholinesterase (AChE): Found at neuromuscular junctions and cholinergic synapses, AChE catalyzes the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibitors of AChE are cornerstone therapies for Alzheimer's disease, myasthenia gravis, and other neurological disorders characterized by a cholinergic deficit.[3]
-
Urease: This nickel-containing metalloenzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[4][5] In humans, urease produced by pathogenic bacteria, such as Helicobacter pylori, is a key virulence factor in the development of gastritis, peptic ulcers, and even gastric cancer.[4] Urease inhibitors are therefore of significant interest for the treatment of these conditions.
Comparative Inhibitory Potential of 2'-Hydroxy-6'-methoxyacetophenone Analogs
The inhibitory efficacy of 2'-Hydroxy-6'-methoxyacetophenone analogs is profoundly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the inhibitory activities (IC50 values) of various analogs against α-glucosidase, acetylcholinesterase, and urease, compiled from multiple studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: α-Glucosidase Inhibitory Activity of Acetophenone Analogs
| Compound/Analog | Substituents | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2',4'-dihydroxy-5-methylacetophenone derivative 7u | Benzonate derivative | 1.68 | Acarbose | >50 |
| 2',4'-dihydroxy-5-methylacetophenone derivative 7d | Benzonate derivative | 7.88 | Acarbose | >50 |
| 2'-hydroxy-4',6'-dimethoxychalcone 10 | Halogenated B-ring | ~40-85 | Propidium | ~40-85 |
| 5-halogeno-3-nitro-ortho-hydroxyacetophenone 1c | 5-Iodo, 3-nitro | 11.9 | Acarbose | 6.4 |
| 2-hydroxy-5-methyl-3-nitroacetophone 1d | 5-Methyl, 3-nitro | 8.2 | Acarbose | 6.4 |
Note: The data presented is a synthesis from multiple sources.[2][6][7] The inhibitory activity is highly dependent on the specific derivative.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Acetophenone Analogs
| Compound/Analog | Substituents | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2'-hydroxychalcone analog 4c | C4-substituted tertiary nitrogen | 3.3 | Donepezil | Not specified in this study |
| 2'-hydroxy-4',6'-dimethoxychalcone 10 | Halogenated B-ring | ~40-85 | Tacrine | <40-85 |
| Naphthalene-based chalcone 15 | Diethyl amine and propargyl moieties | 0.11 nM | Donepezil | 33.4 nM |
| Acetophenone derivative 1-6 (general range) | Varied substitutions | 71.34 - 143.75 | Not specified in this study | Not specified in this study |
Note: The data presented is a synthesis from multiple sources.[8][6][9][10] A wide range of activities is observed depending on the specific analog.
Table 3: Urease Inhibitory Activity of Acetophenone Analogs
| Compound/Analog | Substituents | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2,4,6-trihydroxy substituted benzophenone hydrazone | 2,4,6-trihydroxy | 36.36 | Thiourea | 21 |
| 2,6-dihydroxy substituted benzophenone hydrazone | 2,6-dihydroxy | 55.5 | Thiourea | 21 |
| α-hydroxyketone (2,2'-thenoin) | Thiophene rings | 180 | Hydroxyurea | 100 |
| Phenylurea derivative 4f | Alkyl pyridinium | ~4-6 | Thiourea | 23 |
Note: The data presented is a synthesis from multiple sources.[11][12][13] Hydroxy-substituted acetophenone derivatives show promise as urease inhibitors.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the elucidation of key structure-activity relationships:
-
For α-Glucosidase Inhibition: The presence of multiple hydroxyl groups on the acetophenone ring appears to be beneficial for activity.[2] Further derivatization, such as the introduction of benzonate groups, can significantly enhance potency, in some cases surpassing the standard drug acarbose.[2] The position and nature of substituents on a chalcone's B-ring, derived from an acetophenone, also play a crucial role.[6]
-
For Acetylcholinesterase Inhibition: The introduction of methoxy groups at the 4' and 6' positions of 2'-hydroxychalcones generally leads to increased activity.[6] Halogen substituents on the B-ring of the chalcone can also enhance inhibitory potential.[6] Furthermore, the incorporation of nitrogen-containing moieties, particularly tertiary amines, has been shown to produce highly potent AChE inhibitors.[8][9]
-
For Urease Inhibition: The presence of hydroxyl groups on the aromatic ring is a key feature for urease inhibitory activity, likely due to their ability to interact with the nickel ions in the enzyme's active site.[11][12] The α-hydroxyketone motif has also been identified as a potent pharmacophore for urease inhibition.[12]
Mechanistic Insights and Kinetic Studies
Understanding the mechanism of inhibition is paramount in drug development. Enzyme kinetic studies can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.
For instance, a study on a potent α-glucosidase inhibiting acetophenone derivative (7u) revealed a mixed-type inhibition, suggesting that the inhibitor binds to both the free enzyme and the enzyme-substrate complex.[2] For AChE, molecular docking studies suggest that many 2'-hydroxychalcone analogs interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the enzyme.[8][6] In the case of urease, α-hydroxyketone derivatives are thought to exert their inhibitory effect by binding to cysteinyl residues in the active site.[12]
The type of inhibition can be determined graphically using Lineweaver-Burk plots, which plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).[8][14]
Caption: Relationship between inhibition type and kinetic parameters.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, detailed step-by-step methodologies for the synthesis of a representative analog and the enzyme inhibition assays are provided below.
Synthesis of a 2'-Hydroxy-6'-methoxychalcone Analog
This protocol describes a general Claisen-Schmidt condensation for the synthesis of a chalcone from 2'-Hydroxy-6'-methoxyacetophenone and a substituted benzaldehyde.
Caption: Workflow for the synthesis of a 2'-hydroxy-6'-methoxychalcone analog.
Materials:
-
2'-Hydroxy-6'-methoxyacetophenone
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
Procedure:
-
Dissolve 2'-Hydroxy-6'-methoxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of KOH in water and add it dropwise to the stirred ethanolic solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by the slow addition of dilute HCl with constant stirring until the chalcone precipitates as a solid.
-
Collect the product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone analog.
α-Glucosidase Inhibition Assay
This assay is based on the spectrophotometric determination of the yellow-colored p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.[6][15]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (2'-Hydroxy-6'-methoxyacetophenone analogs)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM).
-
Incubate the mixture at 37 °C for 20 minutes.
-
Terminate the reaction by adding 50 µL of Na2CO3 solution (1 M).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without the inhibitor and Abs_sample is the absorbance of the reaction with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product from the reaction of thiocholine (produced by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[16][17]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds
-
Donepezil or Tacrine (positive control)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution to each well (except for the blank).
-
Add 20 µL of DTNB solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 value.
Urease Inhibition Assay (Berthelot Method)
This assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex.[7]
Materials:
-
Urease (from Jack bean)
-
Urea
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Test compounds
-
Thiourea or Hydroxyurea (positive control)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution and incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of alkaline hypochlorite solution.
-
Allow the color to develop for 30 minutes at room temperature.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The 2'-Hydroxy-6'-methoxyacetophenone scaffold represents a versatile and promising platform for the design and development of novel enzyme inhibitors. The studies reviewed in this guide demonstrate that strategic modifications to this core structure can yield potent and selective inhibitors of α-glucosidase, acetylcholinesterase, and urease. The structure-activity relationships elucidated provide a rational basis for the future design of even more effective therapeutic agents.
Further research should focus on synthesizing a broader range of analogs and conducting comprehensive in vitro and in vivo evaluations. Elucidating the precise binding modes through co-crystallization studies and employing computational modeling can further refine the design of next-generation inhibitors. The detailed protocols provided herein serve as a valuable resource for researchers embarking on such investigations, with the ultimate goal of translating these promising compounds into clinically effective treatments for a range of human diseases.
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In the landscape of modern medicinal chemistry, the pursuit of novel pharmacophores with advantageous biological activities and optimized pharmacokinetic profiles is a perpetual endeavor. Among the myriad of functional groups available to the drug designer, the N-hydroxyimidamide, or amidoxime, moiety has emerged as a particularly versatile and promising scaffold. This guide provides an in-depth comparative analysis of N-Hydroxy-2-methoxyacetimidamide and its structurally related analogs, offering insights into their synthesis, biological potential, and the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical class in their therapeutic programs.
Introduction to the Amidoxime Scaffold: A Moiety of Therapeutic Promise
N-Hydroxy-2-methoxyacetimidamide belongs to the broader class of compounds known as amidoximes, which are characterized by the presence of a hydroxylamino group attached to an imine carbon.[1] This functional group imparts a unique combination of physicochemical properties, including the ability to act as a bioisostere for carboxylic acids and to chelate metal ions, a feature critical for the inhibition of metalloenzymes.[1][2] Furthermore, amidoximes are often explored as prodrugs for amidines, which possess a wide range of pharmacological activities but often suffer from poor oral bioavailability due to their high basicity.[2][3] The in vivo reduction of the amidoxime to the corresponding amidine can overcome this limitation.
The diverse biological activities attributed to amidoxime-containing compounds are extensive, encompassing antitubercular, antibacterial, antifungal, antineoplastic, anti-inflammatory, and antihypertensive properties.[2][3] This wide therapeutic window underscores the potential of this scaffold in addressing a multitude of pathological conditions.
Synthesis of N-Hydroxy-2-methoxyacetimidamide and its Analogs
The most prevalent and straightforward method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[4] This nucleophilic addition is typically performed in the presence of a base to generate the free hydroxylamine from its hydrochloride salt.
General Synthetic Workflow
The synthesis of N-Hydroxy-2-methoxyacetimidamide and its simple aliphatic analogs follows a consistent and reproducible workflow, as depicted in the diagram below. The choice of the starting nitrile dictates the final R group on the amidoxime.
Caption: Generalized workflow for the synthesis of amidoximes from nitriles.
Detailed Experimental Protocol: Synthesis of a Representative Aliphatic Amidoxime
This protocol describes the synthesis of a simple aliphatic amidoxime, which can be adapted for N-Hydroxy-2-methoxyacetimidamide by using 2-methoxyacetonitrile as the starting material.
Materials:
-
Aliphatic Nitrile (e.g., Acetonitrile, Propionitrile)
-
Hydroxylamine Hydrochloride
-
Sodium Carbonate or Triethylamine
-
Ethanol (or other suitable alcohol)
-
Distilled Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium carbonate (0.6 equivalents) or triethylamine (1.2 equivalents) in ethanol.
-
Add the starting nitrile (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or stir at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amidoxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Comparative Biological Activity
While specific experimental data for N-Hydroxy-2-methoxyacetimidamide is not extensively available in peer-reviewed literature, a comparative analysis can be constructed by examining its structurally similar analogs. For this guide, we will compare the hypothetical potential of N-Hydroxy-2-methoxyacetimidamide with the known activities of Acetamidoxime and Propionamidoxime. The primary areas of focus will be antiproliferative/cytotoxic and antimicrobial activities, as these are commonly reported for amidoxime derivatives.
Antiproliferative and Cytotoxic Activity
The N-hydroxyimidamide moiety is a known zinc-binding group, making it a key pharmacophore for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs).[1] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells, making this a promising avenue for anticancer drug discovery.
Proposed Mechanism of Action: HDAC Inhibition
The following diagram illustrates the proposed mechanism by which N-Hydroxy-2-methoxyacetimidamide and its analogs may exert their antiproliferative effects through the inhibition of HDACs.
Caption: Proposed mechanism of antiproliferative activity via HDAC inhibition.
Comparative Antiproliferative Data (Hypothetical & Literature-Based)
| Compound | Structure | Anticipated IC50 (µM) vs. Cancer Cell Lines | Rationale & References |
| N-Hydroxy-2-methoxyacetimidamide | CH₃OCH₂C(=NOH)NH₂ | 1 - 10 | The methoxy group may enhance cell permeability and interaction with the active site of HDACs. The N-hydroxyimidamide moiety is a known zinc-chelator. (Based on principles from[1]) |
| Acetamidoxime | CH₃C(=NOH)NH₂ | > 50 | As the simplest analog, it may exhibit weaker activity due to lower lipophilicity and less specific interactions with the enzyme.[1] |
| Propionamidoxime | CH₃CH₂C(=NOH)NH₂ | 10 - 50 | The increased alkyl chain length compared to acetamidoxime may slightly improve lipophilicity and binding, leading to moderate activity. (Based on general SAR trends) |
Note: The IC50 values are estimations based on general structure-activity relationships for this class of compounds and require experimental validation.
Antimicrobial Activity
Amidoximes have been reported to possess antibacterial and antifungal properties.[2][3] This activity is often attributed to their ability to chelate metal ions essential for microbial growth or their conversion to more active amidines in vivo.
Comparative Antimicrobial Data (Hypothetical & Literature-Based)
| Compound | Target Organism | Anticipated MIC (µg/mL) | Rationale & References |
| N-Hydroxy-2-methoxyacetimidamide | Staphylococcus aureus | 16 - 64 | The polarity introduced by the methoxy group might influence membrane transport and target engagement. |
| Escherichia coli | 32 - 128 | Gram-negative bacteria are often less susceptible due to their outer membrane. | |
| Acetamidoxime | Staphylococcus aureus | 64 - 256 | Lower lipophilicity may result in reduced antimicrobial activity.[1] |
| Escherichia coli | > 256 | ||
| Propionamidoxime | Staphylococcus aureus | 32 - 128 | Increased lipophilicity compared to acetamidoxime may enhance activity. |
| Escherichia coli | 64 - 256 |
Note: The MIC values are estimations and require experimental verification.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of N-Hydroxy-2-methoxyacetimidamide and its analogs, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Antiproliferative/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well sterile microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Inoculating loops or sterile swabs
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[6]
Protocol 3: In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds using a fluorogenic substrate.[7][8]
Materials:
-
HeLa nuclear extract or purified HDAC enzyme
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Lysine developer
-
Test compounds
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black plate, add the HDAC assay buffer.
-
Add the test compounds at various concentrations.
-
Add the HeLa nuclear extract or purified HDAC enzyme to each well.
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the lysine developer.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[9]
-
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative analysis, although based on some hypothetical data for the lead compound, allows for the deduction of preliminary structure-activity relationships for simple aliphatic amidoximes.
-
Alkyl Chain Length: Increasing the length of the alkyl chain from methyl (acetamidoxime) to ethyl (propionamidoxime) is expected to increase lipophilicity, which may lead to enhanced cell membrane permeability and improved biological activity, up to a certain point.
-
Substitution at the 2-position: The introduction of a methoxy group in N-Hydroxy-2-methoxyacetimidamide introduces a polar, hydrogen bond-accepting functionality. This could lead to more specific interactions with biological targets, potentially increasing potency and selectivity compared to unsubstituted analogs.
Future research should focus on the synthesis and rigorous biological evaluation of N-Hydroxy-2-methoxyacetimidamide and a systematic library of analogs. Key areas for exploration include:
-
Varying the Alkoxy Group: Synthesizing analogs with ethoxy, propoxy, and other alkoxy groups to probe the effect of steric bulk and lipophilicity at the 2-position.
-
Introducing Other Functional Groups: Replacing the methoxy group with other functionalities such as hydroxyl, amino, or halogen atoms to explore their impact on activity and selectivity.
-
In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.
By systematically exploring the chemical space around the N-Hydroxy-2-methoxyacetimidamide scaffold, it is highly probable that novel and potent therapeutic agents can be discovered.
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A Comparative Guide to the Cytotoxic Activity of Acetophenone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Acetophenones, a class of aromatic ketones, have emerged as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with potent cytotoxic activities against various cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of different classes of acetophenone derivatives, supported by experimental data and a detailed exploration of their mechanisms of action.
Introduction: The Therapeutic Potential of Acetophenone Scaffolds
Acetophenone and its analogues are naturally occurring compounds found in numerous plants and are also readily synthesizable, making them attractive starting points for drug discovery.[1] The core structure, a simple phenyl methyl ketone, allows for extensive chemical modification at both the aromatic ring and the acetyl group. This chemical tractability has led to the development of several classes of derivatives, most notably chalcones and Mannich bases, which have demonstrated significant promise as cytotoxic agents.[2][3] The biological activity of these derivatives is profoundly influenced by the nature and position of various substituents, a key aspect of the structure-activity relationship (SAR) that will be explored in this guide.[4]
Comparative Cytotoxic Activity of Acetophenone Derivatives
The cytotoxic efficacy of acetophenone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. While a direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions (e.g., cell lines, incubation times, and assay methods), a compilation of data from various sources provides valuable insights into the relative potency of different structural classes.
Two of the most extensively studied classes of cytotoxic acetophenone derivatives are chalcones and Mannich bases.
-
Chalcones , characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, have been a major focus of anticancer research.[5][6]
-
Mannich bases , which are β-amino-ketones, also exhibit significant cytotoxic properties, with their activity often influenced by the nature of the amino group.[7][8]
The following table summarizes the cytotoxic activities (IC50 values) of representative acetophenone derivatives against a panel of common human cancer cell lines.
| Derivative Class | Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | Xanthohumol | MCF-7 (Breast) | 8.9 | [9] |
| Licochalcone A | MCF-7 (Breast) | 15.2 | [9] | |
| 4'-morpholinoacetophenone derivative | HeLa (Cervical) | <10 | [10] | |
| 4'-morpholinoacetophenone derivative | C6 (Glioma) | <10 | [10] | |
| Mannich Base | Mono-Mannich base (dimethylamino) | Jurkat (T-cell leukemia) | >5-FU | [7][8] |
| Bis-Mannich base | Renca (Renal) | >5-FU & Melphalan | [7] | |
| Mono-Mannich base (morpholino) | Jurkat (T-cell leukemia) | >5-FU | [7][8] | |
| Other | Eupatofortunone | MCF-7 (Breast) | 82.15 | [9] |
| Eupatofortunone | A549 (Lung) | 86.63 | [9] | |
| Acrovestone | A-549 (Lung) | 0.98 µg/mL | [1] | |
| Meliquercifolin A | HeLa (Cervical) | 2.6 | [9] |
Note: 5-FU (5-fluorouracil) and Melphalan are established chemotherapy drugs used as positive controls. " > " indicates greater potency than the reference drug.
From the compiled data, it is evident that both chalcones and Mannich bases of acetophenone exhibit potent cytotoxic effects, often surpassing the efficacy of standard chemotherapeutic agents in certain cell lines. The structure-activity relationship is a critical factor, with specific substitutions on the aromatic rings and the nature of the amino group in Mannich bases playing a significant role in their cytotoxic potency.[4][11] For instance, the conversion of mono-Mannich bases to their corresponding bis-Mannich bases has been shown to remarkably increase cytotoxicity in most cases.[7]
Mechanistic Insights: How Acetophenone Derivatives Induce Cell Death
The cytotoxic activity of acetophenone derivatives is not merely about killing cancer cells but doing so through specific molecular mechanisms. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies. The primary modes of action for these compounds involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many acetophenone derivatives exert their cytotoxic effects by triggering apoptotic pathways in cancer cells.[9][12] The induction of apoptosis often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of downstream signaling cascades.[13]
A key mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[12] Some acetophenone derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[12]
Below is a diagram illustrating a generalized signaling pathway for apoptosis induction by cytotoxic acetophenone derivatives.
Caption: Apoptosis induction by acetophenone derivatives often involves increased ROS, leading to mitochondrial dysfunction and caspase activation.
Cell Cycle Arrest
In addition to inducing apoptosis, many acetophenone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[3][14][15][16] The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle, these compounds prevent cancer cells from dividing and propagating.
The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. Acetophenone derivatives can activate this checkpoint by influencing the expression and activity of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some derivatives have been shown to down-regulate the expression of cyclin B1, a crucial protein for entry into mitosis.[15] This disruption of the cell cycle machinery can ultimately lead to apoptosis if the cell cannot resolve the induced arrest.[14]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the acetophenone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, add a specific volume (e.g., 20 µL) of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of Sorenson's glycine buffer, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
The following diagram outlines the workflow of the MTT assay for assessing the cytotoxicity of acetophenone derivatives.
Caption: A streamlined workflow of the MTT assay for evaluating the cytotoxic effects of acetophenone derivatives on cancer cells.
Conclusion and Future Directions
Acetophenone derivatives, particularly chalcones and Mannich bases, represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis and cause cell cycle arrest, coupled with their synthetic accessibility, makes them attractive candidates for further drug development.
Future research should focus on several key areas:
-
Systematic Comparative Studies: There is a need for comprehensive studies that directly compare the cytotoxic activity of a wide range of acetophenone derivatives against a standardized panel of cancer cell lines under uniform experimental conditions. This will provide a more definitive understanding of their relative potencies.
-
Elucidation of Detailed Mechanisms: While the general mechanisms of apoptosis induction and cell cycle arrest are known, further investigation into the specific signaling pathways and molecular targets for different classes of acetophenone derivatives is warranted. This will enable the design of more targeted and effective anticancer agents.
-
In Vivo Efficacy and Safety: Promising candidates identified in in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of acetophenone derivatives with existing chemotherapeutic drugs could lead to more effective combination therapies with reduced side effects.
By continuing to explore the rich chemical space of acetophenone derivatives and delving deeper into their mechanisms of action, the scientific community can unlock their full potential in the ongoing fight against cancer.
References
- Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., ... & Balzarini, J. (1998). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry, 41(7), 1014-1026. [Link]
- Salehi, B., Fokou, P. V. T., Sharifi-Rad, M., Zucca, P., Pezzani, R., Rajabi, S., ... & Martins, N. (2019). The therapeutic potential of acetophenones: from plant-based metabolites to promising synthetic molecules. Frontiers in physiology, 10, 1283. [Link]
- Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., ... & Balzarini, J. (1998). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry, 41(7), 1014-1026. [Link]
- Pan, L., Li, L., Wang, Y., Kang, D., & Wang, C. (2021). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in Pharmacology, 12, 705820. [Link]
- Reddy, M. V. R., Mallireddigari, M. R., Cosenza, S. C., & Reddy, E. P. (2005). Design, synthesis, and biological evaluation of Mannich bases of heterocyclic chalcone analogs as cytotoxic agents. Bioorganic & medicinal chemistry, 13(13), 4170-4177. [Link]
- Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., ... & Balzarini, J. (1998). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry, 41(7), 1014-1026. [Link]
- Wu, S. B., He, Z. S., Wang, X. N., He, L., Li, Y. L., & Yang, Y. C. (2008). Two new cytotoxic acetophenone derivatives from Euphorbia ebracteolata Hayata. Fitoterapia, 79(7-8), 551-554. [Link]
- Sroor, F. M. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4079. [Link]
- Gul, H. I., Vepsalainen, J., Gul, M., Erciyas, E., & Hanninen, O. (2000). Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells. Pharmaceutica acta Helvetiae, 74(4), 393-398. [Link]
- Gul, H. I., Calis, U., & Vepsalainen, J. (2003). Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells. Biological and Pharmaceutical Bulletin, 26(5), 631-637. [Link]
- Pan, L., Li, L., Wang, Y., Kang, D., & Wang, C. (2021). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in Pharmacology, 12, 705820. [Link]
- Veliz, E. A., Zwerger, M., Crawford, L., Aguilera, R. J., & Das, B. (2022). IC50 of 4′-aminoacetophenone chalcone derivatives.
- Sroor, F. M. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.
- Kurşun-Aktar, B. S., Oruç-Emre, E. E., & Işık, Ş. (2017). Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. Marmara Pharmaceutical Journal, 21(4), 949-960. [Link]
- Teodora, C., & Claudiu, N. L. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International journal of molecular sciences, 22(21), 11561. [Link]
- Thasana, N., Chuawong, P., & Reungpatthanaphong, P. (2022). Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem, 17(14), e202200127. [Link]
- Gul, H. I., Calis, U., & Vepsalainen, J. (2003). Cytotoxicity of Some Azines of Acetophenone Derived Mono-Mannich Bases against Jurkat Cells.
- de Oliveira, R. B., de Castro, P. F., de Souza, G. G., de Almeida, A. C., de Souza, P. E., & de Castro, F. A. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. PloS one, 10(9), e0137571. [Link]
- Pan, L., Li, L., Wang, Y., Kang, D., & Wang, C. (2021).
- Kim, B., Lee, J. H., & Lee, J. (2021). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. Molecules, 26(18), 5625. [Link]
- Li, Y., Wang, Y., Wang, J., & Li, J. (2018). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 9(12), 10347. [Link]
- Park, J. H., Lee, J. S., & Lee, S. H. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4′-bromo-cis-stilbene, in human lung cancer cells. Life sciences, 75(24), 2841-2851. [Link]
- Bielak-Zijewska, A., Grabowska, K., & Ciolczyk-Wierzbicka, D. (2022). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 23(17), 9698. [Link]
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- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Hydroxy-6-methoxyphenyl)ethanone
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Hydroxy-6-methoxyphenyl)ethanone (CAS No. 703-23-1), also known as 2'-Hydroxy-6'-methoxyacetophenone. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a yellow crystalline powder.[1] While comprehensive toxicological data is not fully available, the existing information mandates a cautious approach.[2]
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[3][4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The absence of complete toxicological studies means we must treat the compound with a high degree of caution, assuming potential for harm beyond the currently identified hazards.[2]
Table 1: Chemical and Hazard Summary
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 703-23-1 | [3][5][6] |
| Molecular Formula | C₉H₁₀O₃ | [3][5] |
| Molecular Weight | 166.17 g/mol | [3][5] |
| Appearance | Yellow crystalline powder | [1] |
| GHS Hazard Codes | H315, H319, H335 | [3][4] |
| Signal Word | Warning |[3] |
Pre-Disposal Operations: Safety First
Prior to initiating any disposal procedure, ensuring the safety of personnel and the laboratory environment is critical. This involves implementing proper engineering controls and utilizing appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood.[2] This is crucial to mitigate the risk of inhaling the powder, which can cause respiratory tract irritation.[1][3] The laboratory must be equipped with an operational eyewash station and a safety shower in close proximity to the handling area.[1][4]
Required Personal Protective Equipment (PPE)
A standard PPE ensemble is required to prevent skin and eye contact. The rationale for each piece of equipment is directly linked to the compound's hazard profile.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] This is non-negotiable due to the compound's classification as a serious eye irritant.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[7] Gloves should be inspected before use and disposed of properly after handling, following good laboratory practices.[7]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][7] For larger quantities or in the event of a spill, chemical-resistant boots may be necessary.[7]
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, if airborne concentrations are a concern or a fume hood is unavailable, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations (29 CFR 1910.134).[1]
Spill Management Protocol
Accidents can happen, and a clear, concise spill response plan is a hallmark of a trustworthy safety system.
Protocol for Small Spills (Solid):
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel. Keep the area well-ventilated.
-
Don PPE: Wear the full PPE ensemble described in Section 2.2.
-
Containment: Gently sweep or vacuum the solid material.[1][2] Avoid actions that create dust.
-
Collection: Place the swept material into a suitable, clearly labeled, and closed container for disposal.[1][2][7]
-
Decontamination: After material pickup is complete, wash the spill area.
-
Waste Disposal: The container with the spilled material should be treated as chemical waste and disposed of following the procedures in Section 4.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is the complete destruction of the chemical, ideally through high-temperature incineration, while adhering strictly to all regulations.[2] Do not empty this chemical into drains or the environment.[1][4]
The following diagram outlines the decision-making workflow for proper disposal.
Caption: Disposal workflow for this compound.
Disposal Protocol Steps:
-
Waste Characterization and Segregation:
-
Determine if the waste is pure this compound or if it is contaminated with other solvents or reagents. This is a critical first step as waste streams must be segregated.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classifying this waste. Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[1]
-
-
Containment and Labeling:
-
Place the waste material into a sealable, chemically compatible container. Ensure the container is in good condition and will not leak.
-
Label the container clearly. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "703-23-1"
-
Relevant hazard warnings (e.g., "Irritant")
-
-
-
Primary Disposal Method: Incineration:
-
The most reliable and environmentally sound method for disposing of this organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the molecule into less harmful components like carbon dioxide and water.
-
For this process, it is recommended to dissolve or mix the solid material with a combustible solvent (e.g., ethanol, isopropanol, or acetone).[2][8] This creates a liquid waste that is easier for waste disposal facilities to handle and ensures more efficient combustion.
-
This prepared solution should be collected in an approved flammable waste container provided by your EHS office or waste disposal vendor.
-
-
Engaging a Professional Waste Disposal Service:
-
Unless your facility has a licensed on-site incinerator, you must use a licensed professional waste disposal company.[8]
-
Provide the waste vendor with the Safety Data Sheet (SDS) for this compound and a complete list of any other chemicals in the waste container.
-
Follow all instructions from the vendor and your EHS office for waste pickup and documentation (waste manifest).
-
-
Regulatory Compliance:
By following this comprehensive guide, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- (CAS 703-23-1) Chemical Properties.Cheméo. [Link]
- Material Safety Data Sheet - 2'-Hydroxy-6'-methoxyacetophenone.Cole-Parmer. [Link]
- 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | C9H10O3 | CID 69709.
- Safety Data Sheet - 2'-Hydroxy-6'-methoxyacetophenone.INDOFINE Chemical Company, Inc.[Link]
- Safety Data Sheet - 2'-Hydroxy-4'-6'-dimethoxyacetophenone.ALFA AESAR. [Link]
- Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-.NIST WebBook, SRD 69. [Link]
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- 4. fishersci.com [fishersci.com]
- 5. Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- (CAS 703-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
